Laninamivir
Description
Properties
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRRHYPPQFELSF-CNYIRLTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942457 | |
| Record name | Laninamivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203120-17-6 | |
| Record name | Laninamivir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203120-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laninamivir [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laninamivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Laninamivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LANINAMIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B408IW3GL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Laninamivir: A Technical Guide to its Mechanism of Action Against Influenza Virus
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed examination of the biochemical and pharmacological mechanisms by which Laninamivir exerts its antiviral effects against the influenza virus. It includes quantitative data on its inhibitory activity, summaries of clinical efficacy, and detailed protocols for key experimental assays used in its evaluation.
Core Mechanism of Action: Neuraminidase Inhibition
The primary therapeutic target of this compound is the neuraminidase (NA) enzyme, a critical glycoprotein on the surface of the influenza virus.[1][2] The NA enzyme facilitates the release of newly synthesized virus particles (progeny virions) from the surface of infected host cells by cleaving terminal sialic acid residues. This action prevents the self-aggregation of virions and their attachment to the host cell, allowing them to infect other cells and propagate the infection.[3]
This compound is a potent and competitive inhibitor of this enzyme.[1] By binding with high affinity to the active site of the neuraminidase enzyme, this compound blocks its sialidase activity. This inhibition prevents the release of progeny virions, causing them to remain tethered to the host cell surface.[2] This effectively halts the spread of the virus within the respiratory tract, thereby mitigating the severity and duration of influenza symptoms.[1][2]
Caption: Influenza virus lifecycle and the inhibitory action of this compound.
Pharmacokinetics: A Long-Acting, Inhaled Prodrug
A distinguishing feature of this compound is its pharmacokinetic profile, which enables a long-lasting effect from a single administration.[1][2] It is delivered as an inactive octanoate prodrug, this compound octanoate (CS-8958), via inhalation.[3][4][5] This targeted delivery method ensures the drug reaches the primary site of infection in the respiratory tract.[2]
Upon deposition in the lungs, endogenous esterases hydrolyze the octanoate ester, converting the prodrug into its active form, this compound.[4][5][6] The active metabolite has a high affinity for lung tissue, resulting in prolonged retention and high local concentrations.[1][5] This extended antiviral activity allows for a single-dose treatment regimen, a significant advantage for patient compliance over other neuraminidase inhibitors that require multiple doses over several days.[1][5] Pharmacokinetic studies in healthy volunteers show that while the prodrug disappears from plasma with a half-life of about 2 hours, the active this compound is eliminated slowly, with a half-life of approximately 3 days.[6]
Caption: Prodrug activation pathway of inhaled this compound octanoate.
Quantitative In Vitro Inhibitory Activity
The potency of this compound has been quantified against a wide range of influenza virus types, subtypes, and lineages. The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a biological function. Studies have shown that this compound is a highly potent inhibitor, with IC50 values in the low nanomolar range. It also demonstrates effectiveness against certain oseltamivir-resistant strains, such as those with the H275Y mutation.[4][5]
Table 1: In Vitro Neuraminidase Inhibitory Activity (IC50) of this compound
| Influenza Virus Type/Subtype | Mean IC50 (nM) ± SD | Median IC50 (nM) | Reference |
|---|---|---|---|
| A(H1N1)pdm09 | 0.27 ± 0.05 | 0.22 | [7] |
| A(H3N2) | 0.62 ± 0.05 | 0.60 | [7] |
| B | 3.26 ± 0.26 | 2.37 |[7] |
Further studies have analyzed the group-specific inhibitory action of this compound, revealing that it and Zanamivir are more effective against Group 1 neuraminidase (which possesses a 150-cavity in its active site) than Group 2 NA.[4]
Table 2: Comparative IC50 Values (nM) Against Different Neuraminidase Groups
| Neuraminidase Inhibitor | N5 (Typical Group 1) | p09N1 (Atypical Group 1) | p57N2 (Typical Group 2) | Reference |
|---|---|---|---|---|
| This compound | 0.90 | 1.83 | 3.12 | [4] |
| Zanamivir | 0.59 | 1.11 | 1.36 | [4] |
| Oseltamivir | 1.13 | 0.45 | 0.47 | [4] |
| This compound Octanoate (Prodrug) | 389 | 947 | 129 |[4] |
Clinical Efficacy Data
Clinical trials have demonstrated the efficacy of a single inhaled dose of this compound octanoate for both the treatment and post-exposure prophylaxis of influenza.
Table 3: Clinical Efficacy of this compound Octanoate in Treatment
| Study Population | Treatment Groups | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| Adults (≥20 years) | 40 mg this compound (single dose) vs. 75 mg Oseltamivir (twice daily for 5 days) | Median Time to Illness Alleviation | 73.0 hours vs. 73.6 hours (non-inferior) | [8] |
| Children (H1N1-infected) | 40 mg this compound (single dose) vs. Oseltamivir | Median Time to Illness Alleviation | Reduced by 60.9 hours compared to oseltamivir | [9] |
| Children (H1N1-infected) | 20 mg this compound (single dose) vs. Oseltamivir | Median Time to Illness Alleviation | Reduced by 66.2 hours compared to oseltamivir | [9] |
| Adults (≥20 years) | 40 mg this compound (single dose) vs. Oseltamivir | Viral Shedding at Day 3 | Significantly lower proportion of patients shedding virus (P=0.006) |[8] |
Table 4: Efficacy of this compound Octanoate in Post-Exposure Prophylaxis
| Study Population | Treatment Groups | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| Household Contacts | 20 mg this compound (2 doses) vs. Placebo | Proportion with Clinical Influenza | 3.9% vs. 16.9% (P < 0.001) | [10] |
| Household Contacts | 20 mg this compound (2 doses) vs. Placebo | Relative Risk Reduction | 77.0% | [10] |
| Household Contacts | 40 mg this compound (single dose) vs. Placebo | Proportion with Clinical Influenza | 4.5% vs. 12.1% (P = 0.001) | [11] |
| Household Contacts | 40 mg this compound (single dose) vs. Placebo | Relative Risk Reduction | 62.8% |[11] |
Key Experimental Methodologies
This assay is the most common method for determining the susceptibility of influenza viruses to neuraminidase inhibitors by calculating IC50 values.[12] It relies on a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by the NA enzyme, releases the fluorescent product 4-methylumbelliferone (4-MU).[12][13]
Materials:
-
NA Inhibitors: this compound, Oseltamivir carboxylate, Zanamivir, etc., prepared as 300 µM master stocks.[14]
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[13]
-
Assay Buffer: 33.3 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl2, pH 6.5.[14]
-
Stop Solution: e.g., 0.1 M NaOH in 80% ethanol.[15]
-
Equipment: 96-well flat-bottom plates, fluorometer (e.g., excitation 365 nm, emission 450 nm).[16]
Procedure:
-
Virus Titration: Perform a serial dilution of the virus stock to determine the optimal concentration that yields a robust fluorescent signal within the linear range of the instrument.[14]
-
Inhibitor Dilution: Prepare serial dilutions of each NA inhibitor in assay buffer, typically ranging from 0 nM to 30,000 nM, in a 96-well plate.[13]
-
Virus-Inhibitor Incubation: Add the predetermined optimal dilution of the influenza virus to each well containing the serially diluted inhibitors. Incubate the plate at 37°C for 45 minutes to allow the inhibitor to bind to the viral neuraminidase.[15]
-
Substrate Addition: Add the MUNANA substrate to all wells. Incubate the plate at 37°C for 60 minutes.[15]
-
Reaction Termination: Add the stop solution to each well to terminate the enzymatic reaction.[15]
-
Fluorescence Reading: Measure the fluorescence of the product (4-MU) in each well using a fluorometer.
-
Data Analysis: Plot the percentage of NA inhibition against the logarithm of the inhibitor concentration. Use curve-fitting software (e.g., JASPR) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce NA activity by 50%.[16]
Caption: Experimental workflow for the Neuraminidase Inhibition (NI) assay.
Cell-based assays measure the ability of a drug to inhibit viral replication in a cellular context. The Influenza Replication Inhibition Neuraminidase-based Assay (IRINA) is a modern approach that uses the enzymatic activity of nascent NA molecules on the surface of infected cells as a reliable indicator of virus replication.[17]
Principle: The assay quantifies the overall reduction in viral replication in the presence of an antiviral agent. Madin-Darby Canine Kidney (MDCK) cells are commonly used as they are highly susceptible to influenza virus infection. The amount of neuraminidase activity measured in the cell lysate or supernatant is directly proportional to the number of new virus particles produced.
Procedure Outline:
-
Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.
-
Drug Treatment and Infection: Wash the cell monolayers and add media containing serial dilutions of this compound. Subsequently, infect the cells with a standardized amount of influenza virus.
-
Incubation: Incubate the plates for a period sufficient for multiple cycles of viral replication (e.g., 48-72 hours).
-
Quantification of Replication: Lyse the cells or collect the supernatant. Measure the total neuraminidase activity using a fluorometric or chemiluminescent substrate (e.g., MUNANA or NA-Star).[16][17]
-
Data Analysis: Determine the drug concentration that inhibits viral replication by 50% (EC50) by plotting the NA signal against the drug concentration.
This assay provides a more comprehensive assessment of antiviral efficacy, as it accounts for drug uptake, metabolism, and the entire viral replication cycle within the host cell.[17]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Peramivir and this compound susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound octanoate for post-exposure prophylaxis of influenza in household contacts: a randomized double blind placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-acting Neuraminidase Inhibitor this compound Octanoate as Post-exposure Prophylaxis for Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. journals.asm.org [journals.asm.org]
- 17. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Laninamivir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laninamivir is a potent and long-acting neuraminidase inhibitor developed for the treatment and prophylaxis of influenza A and B virus infections. Administered as its prodrug, this compound octanoate, it offers the clinical advantage of a single-dose inhalation regimen. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound and its prodrug. Detailed methodologies for its synthesis and for the enzymatic assays used to determine its inhibitory activity are also presented. Furthermore, this guide visualizes the mechanism of action and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in the field of antiviral drug development.
Chemical Structure and Identification
This compound, chemically known as (4S,5R,6R)-5-acetamido-4-carbamimidamido-6-[(1R,2R)-3-hydroxy-2-methoxypropyl]-5,6-dihydro-4H-pyran-2-carboxylic acid, is a synthetic antiviral compound.[1] It is structurally analogous to sialic acid, the natural substrate of the neuraminidase enzyme. The octanoyl ester prodrug, this compound octanoate, enhances the lipophilicity of the molecule, facilitating its delivery and retention in the respiratory tract. Upon administration, it is hydrolyzed by endogenous esterases to release the active this compound molecule.[2]
Table 1: Chemical Identification of this compound and this compound Octanoate
| Identifier | This compound | This compound Octanoate |
| IUPAC Name | (4S,5R,6R)-5-acetamido-4-carbamimidamido-6-[(1R,2R)-3-hydroxy-2-methoxypropyl]-5,6-dihydro-4H-pyran-2-carboxylic acid[1] | (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
| CAS Number | 203120-17-6[1] | 203120-46-1[3] |
| Molecular Formula | C₁₃H₂₂N₄O₇[1] | C₂₁H₃₆N₄O₈[3] |
| SMILES | O=C(O)C=1O--INVALID-LINK----INVALID-LINK--CO">C@@H--INVALID-LINK----INVALID-LINK--C=1[1] | CCCCCCCC(=O)OC--INVALID-LINK--C(=O)O)N=C(N)N)NC(=O)C)OC">C@HO |
| InChI | InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1[1] | InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1 |
Physicochemical Properties
The physicochemical properties of this compound and its octanoate prodrug are crucial for their formulation, delivery, and pharmacokinetic profile. This compound is a hydrophilic molecule, while the addition of the octanoyl ester in the prodrug increases its lipophilicity, which is key to its prolonged retention in the lungs.
Table 2: Physicochemical Properties of this compound and this compound Octanoate
| Property | This compound | This compound Octanoate |
| Molecular Weight | 346.34 g/mol [1] | 472.53 g/mol [3] |
| Melting Point | Data not available | 224-228°C (decomposes)[4] |
| pKa | Data not available | 3.80 ± 0.70 (Predicted)[4] |
| Solubility | 3.12 mg/mL in PBS (pH 7.2)[5] | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml), Water: Insoluble[3] |
| Appearance | Solid | White to Off-White Solid[4] |
Antiviral Activity
This compound is a highly potent inhibitor of the neuraminidase enzyme of both influenza A and B viruses. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The prodrug, this compound octanoate, exhibits significantly weaker in vitro activity as it requires conversion to the active form.
Table 3: In Vitro Neuraminidase Inhibitory Activity (IC₅₀) of this compound and this compound Octanoate
| Influenza Virus Strain/Subtype | This compound IC₅₀ (nM) | This compound Octanoate IC₅₀ (nM) |
| Influenza A | ||
| H1N1 | 0.90 - 1.83[5][6] | 389 - 947[6] |
| H3N2 | 3.12[5][6] | 129[6] |
| H5N1 | 0.90[6] | Not available |
| Influenza B | 3.26 (mean) | >10,000 |
Mechanism of Action
The antiviral activity of this compound is attributed to its selective inhibition of the influenza virus neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells. By blocking the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues, leading to the aggregation of virions at the cell surface and preventing their spread to other cells.
Prodrug Activation and Neuraminidase Inhibition
This compound is administered as its octanoate prodrug via inhalation. In the respiratory tract, endogenous esterases hydrolyze the octanoyl ester, releasing the active drug, this compound. This compound then binds to the active site of the neuraminidase enzyme.
Caption: Prodrug activation and mechanism of neuraminidase inhibition.
Catalytic Mechanism of Influenza Neuraminidase
The neuraminidase enzyme catalyzes the cleavage of the glycosidic linkage of terminal sialic acid residues. The proposed mechanism involves the distortion of the sialic acid ring into a transition state that is mimicked by inhibitors like this compound.
Caption: Catalytic mechanism of influenza neuraminidase.
Experimental Protocols
Synthesis of this compound Octanoate
The synthesis of this compound octanoate is a multi-step process that typically starts from commercially available precursors. While various synthetic routes have been described, a general overview of a common approach is provided below.[4][7][8]
Step 1: Preparation of the Amine Precursor The synthesis often begins with a protected sialic acid derivative. A key transformation involves the introduction of an amino group at the C4 position, often via an azide intermediate, followed by reduction.
Step 2: Guanidinylation The newly introduced amino group is then converted to a guanidino group using a suitable guanidinylating agent.
Step 3: Esterification The carboxylic acid group is typically protected as an ester, for example, a methyl ester, during the initial steps.
Step 4: Selective Octanoylation The primary hydroxyl group at the C9 position of the glycerol side chain is selectively acylated with octanoyl chloride to introduce the prodrug moiety.
Step 5: Deprotection Finally, any protecting groups on the carboxylic acid and other functional groups are removed to yield this compound octanoate.
Caption: General workflow for the synthesis of this compound octanoate.
Neuraminidase Inhibition Assay
The inhibitory activity of this compound is determined using a fluorescence-based neuraminidase inhibition assay. This assay measures the ability of the compound to inhibit the enzymatic cleavage of a fluorogenic substrate by the neuraminidase enzyme.
Protocol Overview:
-
Preparation of Reagents:
-
Prepare a stock solution of the neuraminidase inhibitor (e.g., this compound) in an appropriate buffer.
-
Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Prepare a solution of the influenza virus containing the neuraminidase enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of the neuraminidase inhibitor.
-
Add the virus solution to each well and incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
-
Incubate the plate at 37°C for a specific period.
-
Stop the reaction by adding a stop solution (e.g., a basic solution).
-
-
Data Analysis:
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal compared to the control (no inhibitor).
-
Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
Conclusion
This compound is a significant advancement in the treatment of influenza, offering a potent, long-acting therapeutic option with a convenient single-dose administration. Its chemical design as a prodrug, this compound octanoate, allows for effective delivery and sustained high concentrations of the active compound in the respiratory tract. The detailed understanding of its chemical structure, physicochemical properties, and mechanism of action, as outlined in this guide, is essential for the ongoing research and development of novel antiviral agents to combat influenza and other respiratory viruses. The provided experimental methodologies serve as a valuable resource for scientists engaged in the synthesis and evaluation of neuraminidase inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Portico [access.portico.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, this compound, and CS-8958 - PubMed [pubmed.ncbi.nlm.nih.gov]
Laninamivir: A Preclinical Profile of Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Laninamivir is a potent, long-acting neuraminidase inhibitor (NAI) developed for the treatment and prophylaxis of influenza A and B virus infections.[1] It is administered as a prodrug, this compound octanoate (CS-8958), typically via inhalation.[2][3] Following administration, the prodrug is hydrolyzed into its active form, this compound (R-125489), directly within the respiratory tract.[4][5] A key feature of this compound is its prolonged retention in the lungs, which enables a single-dose therapeutic regimen, a significant advantage over other NAIs like oseltamivir and zanamivir that require multiple doses.[1][2][5] This guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic data that underpin its clinical use, with a focus on studies conducted in mouse and ferret models.
Mechanism of Action
This compound targets the influenza virus neuraminidase (NA) enzyme, which is a critical glycoprotein on the surface of the virus.[2][6] The primary role of NA is to cleave sialic acid residues from the host cell surface and newly formed virions.[2] This action is essential for the release of progeny virus particles from infected cells, allowing the infection to spread.[6]
This compound acts as a competitive, transition-state analogue inhibitor of the NA enzyme.[2][4] By binding with high affinity to the enzyme's active site, it prevents the cleavage of sialic acid, effectively trapping the new virions on the cell surface and halting the propagation of the virus within the host.[2] Its long-acting nature is attributed to its stable binding to the NA enzyme and its prolonged retention at the site of infection in the respiratory tract.[7]
Caption: Mechanism of action of this compound.
Pharmacokinetics in Preclinical Models
The defining pharmacokinetic characteristic of this compound is its prolonged high concentration in the respiratory tract following a single administration of its prodrug, this compound octanoate.[1][7] This is achieved by delivering the drug directly to the lungs, where local enzymes hydrolyze the octanoate ester to release the active this compound.[4]
Mouse and Rat Models: Studies in mice and rats have been crucial in establishing the long-acting nature of the drug. Following a single intranasal or intratracheal administration of this compound octanoate, the active metabolite, this compound, is retained in the lungs and trachea for an extended period.[7][8] In mice, even six days after a single intranasal dose of 236 μg/kg of the prodrug, lung concentrations of this compound remained significantly higher than the 50% inhibitory concentrations (IC50) for various influenza virus strains.[9] This sustained local exposure is the basis for its efficacy with single-dose administration.[10]
| Parameter | Animal Model | Dose & Route | Key Findings | Reference |
| Retention | Mouse | 236 µg/kg (this compound Octanoate), Intranasal | This compound concentration in lungs remained 50-1000x higher than IC50 values for at least 6 days. | [9] |
| Distribution | Rat | 0.2 mg/kg (this compound Octanoate), Intratracheal | Higher concentrations found in the lungs compared to the trachea at 24 and 48 hours post-administration. | [8] |
| Metabolism | Mouse / Rat | Intranasal / Intratracheal | The prodrug, this compound octanoate, is effectively converted to its active form, this compound, within the respiratory tract. | [4][8] |
| Systemic Exposure | Mouse | 30 mg/kg (this compound), Intravenous | A single IV administration was sufficient to significantly prolong survival, indicating systemic activity is also possible. | [7] |
Pharmacodynamics in Preclinical Models
The sustained high concentrations of this compound in the respiratory tract translate to potent and long-lasting antiviral effects in preclinical models of influenza infection. A single dose of this compound octanoate has demonstrated superior or equivalent efficacy compared to repeated administrations of oseltamivir or zanamivir.[1][11]
Mouse Models: In mouse models, a single therapeutic dose of this compound octanoate effectively treats infections with various influenza A and B viruses, including the pandemic H1N1 (2009) strain, highly pathogenic avian H5N1, and oseltamivir-resistant strains.[1][3][11] Prophylactic administration as early as seven days before viral challenge has also been shown to be effective.[1][11] Furthermore, studies suggest that the high and continuous exposure of this compound in the lungs may suppress the emergence of drug-resistant viral mutants.[9]
Ferret Models: Ferrets are considered the gold standard for influenza research as the disease progression in this model closely mimics that in humans.[12][13] In ferret models, a single dose of this compound octanoate has been shown to be as effective as multiple doses of other NAIs in reducing viral shedding and clinical symptoms.[11][14]
| Efficacy Endpoint | Animal Model | Virus Strain(s) | Treatment Regimen | Key Outcomes | Reference |
| Therapeutic Efficacy | Mouse, Ferret | Influenza A (H1N1), Influenza B | Single intranasal dose of this compound Octanoate | Superior or similar efficacy compared to 5-day courses of oseltamivir or zanamivir. | [1][11] |
| Survival | Mouse | Influenza A/PR/8/34 (H1N1) | Single intravenous dose (30 mg/kg) of this compound | Significantly prolonged survival at a level comparable to peramivir. | [7] |
| Viral Titer Reduction | Mouse | Influenza B | Single intravenous dose (30 mg/kg) of this compound | Significantly suppressed virus proliferation in the lungs. | [7] |
| Oseltamivir-Resistant Virus | Mouse | H1N1 with H274Y mutation | Single intranasal dose of this compound Octanoate | Significantly reduced viral titers. | [11] |
| Prophylaxis | Mouse | Influenza A | Single intranasal dose of this compound Octanoate 7 days before infection | Showed significant prophylactic efficacy. | [11] |
Key Experimental Protocols
The preclinical evaluation of this compound has involved standardized animal models and virological assays.
Caption: A typical preclinical experimental workflow.
5.1 Animal Models
-
Mice: Inbred strains such as BALB/c are commonly used for influenza infection studies to assess survival, lung viral titers, and lung pathology.[10]
-
Ferrets: Outbred ferrets are used as they exhibit human-like clinical symptoms, including fever and sneezing, and are highly susceptible to human influenza viruses, making them ideal for evaluating antiviral efficacy on both symptoms and viral shedding.[13][14]
5.2 Drug Administration
-
Formulation: this compound is administered as its prodrug, this compound octanoate (CS-8958), to facilitate delivery and absorption.[11]
-
Route: For respiratory infections, intranasal instillation in anesthetized animals (mice, ferrets) is a common method to simulate the inhaled route in humans.[10][11] Some studies in ferrets have also utilized specialized dry powder insufflators to better mimic clinical administration.[14] Intravenous administration of the active this compound has been used to study systemic pharmacokinetics and efficacy.[7]
5.3 Infection Models
-
Virus Strains: A variety of laboratory-adapted and clinical strains of influenza A and B are used, including A/Puerto Rico/8/34 (H1N1), pandemic 2009 H1N1, and oseltamivir-resistant variants (e.g., H1N1 with H274Y neuraminidase substitution).[7][10][11]
-
Inoculation: Animals are typically anesthetized and inoculated intranasally with a defined dose of virus to establish a respiratory infection.[10]
5.4 Efficacy Assessment (Endpoints)
-
Pharmacokinetic Analysis: Drug concentrations in plasma and, critically, in lung tissue or bronchoalveolar lavage (BAL) fluid are measured over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Pharmacodynamic Analysis:
-
Morbidity and Mortality: Daily monitoring of body weight, clinical signs of illness, and survival rates.[10]
-
Viral Load: Quantification of viral titers in the lungs and/or nasal washes at various time points post-infection, typically using plaque assays or TCID50 (50% tissue culture infective dose) assays.[7]
-
Pathology: Histopathological examination of lung tissue to assess inflammation and damage.[10]
-
Conclusion
Preclinical studies in mouse and ferret models have been instrumental in defining the unique pharmacological profile of this compound. The pharmacokinetic data consistently demonstrate that a single inhaled dose of the prodrug, this compound octanoate, is effectively converted to the active drug, which is then retained at high, therapeutic concentrations in the respiratory tract for several days. This sustained local exposure drives its potent, long-lasting pharmacodynamic effects, providing effective treatment and prophylaxis against a broad range of influenza viruses, including resistant strains. These findings provided a strong rationale for the single-dose regimen that has been successfully translated to clinical practice.
References
- 1. This compound and its prodrug, CS-8958: long-acting neuraminidase inhibitors for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Efficacy of a single intravenous administration of this compound (an active metabolite of this compound octanoate) in an influenza virus infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High and continuous exposure of this compound, an anti-influenza drug, may work suppressively to generate low-susceptibility mutants in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Octanoate and Artificial Surfactant Combination Therapy Significantly Increases Survival of Mice Infected with Lethal Influenza H1N1 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound prodrug CS-8958, a long-acting neuraminidase inhibitor, shows superior anti-influenza virus activity after a single administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 14. Evaluation of a dry powder delivery system for this compound in a ferret model of influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intrapulmonary Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Nebulized Administration of this compound Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Antiviral spectrum of Laninamivir against different influenza strains
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Laninamivir is a potent and long-acting neuraminidase inhibitor (NAI) demonstrating a broad antiviral spectrum against various influenza A and B virus strains. Administered as a prodrug, this compound octanoate, it is hydrolyzed to its active form in the respiratory tract, providing prolonged therapeutic concentrations with a single dose. This technical guide provides an in-depth overview of the antiviral activity of this compound, detailing its efficacy against seasonal, pandemic, and avian influenza strains, including those resistant to other NAIs. The document outlines the experimental methodologies used to determine its antiviral properties and visualizes the underlying mechanism of action and experimental workflows.
Introduction
Influenza remains a significant global public health concern, necessitating the development of effective antiviral therapies. Neuraminidase inhibitors (NAIs) are a cornerstone of influenza treatment, targeting the viral neuraminidase enzyme essential for the release of progeny virions from infected cells.[1] this compound represents a significant advancement in this class of antivirals due to its prolonged duration of action, offering a simplified single-dose treatment regimen.[2] This guide synthesizes the current scientific knowledge on the antiviral spectrum of this compound, providing researchers and drug development professionals with a comprehensive resource to inform further research and development efforts.
Antiviral Activity of this compound
This compound exhibits potent inhibitory activity against a wide range of influenza viruses, including seasonal influenza A subtypes H1N1 and H3N2, and influenza B viruses of both the Victoria and Yamagata lineages.[3][4] A key advantage of this compound is its effectiveness against strains that have developed resistance to other neuraminidase inhibitors, such as oseltamivir.[5][6]
Data Presentation: In Vitro Inhibitory Activity
The in vitro antiviral activity of this compound is primarily assessed through neuraminidase inhibition assays (IC50) and cell-based assays that measure the inhibition of virus replication (EC50). The following tables summarize the quantitative data on the efficacy of this compound against various influenza strains.
Table 1: Neuraminidase Inhibitory Activity (IC50) of this compound against Influenza A Virus Strains
| Influenza A Subtype | Strain | Mean IC50 (nM) ± SD | Reference |
| A(H1N1)pdm09 | Multiple Isolates | 0.27 ± 0.05 | [3] |
| A(H3N2) | Multiple Isolates | 0.62 ± 0.05 | [3] |
Table 2: Neuraminidase Inhibitory Activity (IC50) of this compound against Influenza B Virus Strains
| Influenza B Lineage | Strain | Mean IC50 (nM) ± SD | Reference |
| Victoria & Yamagata | Multiple Isolates | 3.26 ± 0.26 | [3] |
| Virus (Subtype) | NA Mutation | This compound IC50 (nM) | Fold Increase vs. WT | Reference |
| A(H1N1) | H275Y | 0.4 ± 0.1 | 1.0 | [5] |
| A(H1N1) | N295S | 0.3 ± 0.1 | 0.8 | [5] |
| A(H3N2) | E119V | 1.1 ± 0.2 | 1.2 | [5] |
| A(H1N1)pdm09 | E119G | 134.5 ± 21.9 | 305.7 | [5] |
| A(H1N1)pdm09 | Q136K | 8.9 ± 1.2 | 20.2 | [5] |
WT: Wild-Type
Table 4: Antiviral Activity (EC50) of this compound against Avian Influenza Virus Strains
| Virus (Subtype) | Host | EC50 (nM) | Reference |
| A(H5N1) | Avian | Not explicitly detailed in provided search results | |
| A(H7N9) | Avian | Not explicitly detailed in provided search results |
Comprehensive EC50 data for a wide range of human seasonal influenza strains were not available in the provided search results.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the antiviral spectrum of this compound.
Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The half-maximal inhibitory concentration (IC50) is determined.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.
Detailed Protocol:
-
Virus Preparation: Influenza viruses are propagated in Madin-Darby canine kidney (MDCK) cells or embryonated chicken eggs to obtain sufficient viral titers.
-
Reagent Preparation:
-
Prepare a 2x assay buffer (e.g., 66.6 mM MES, 8 mM CaCl2, pH 6.5).
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate MUNANA.
-
-
Assay Procedure:
-
In a 96-well microplate, add serial dilutions of this compound.
-
Add a standardized amount of influenza virus preparation to each well containing the inhibitor and to control wells (without inhibitor).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.
-
Add the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing ethanol and NaOH).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm for 4-MU).
-
The IC50 value, the concentration of this compound that inhibits 50% of the neuraminidase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Virus Yield Reduction Assay
This cell-based assay measures the ability of a compound to inhibit the replication of infectious influenza virus. The half-maximal effective concentration (EC50) is determined.
Principle: Susceptible host cells are infected with influenza virus in the presence of varying concentrations of the antiviral compound. After a single replication cycle, the amount of newly produced infectious virus (progeny virus) in the cell culture supernatant is quantified.
Detailed Protocol:
-
Cell Culture: Seed a susceptible cell line (e.g., MDCK cells) in 96-well plates to form a confluent monolayer.
-
Virus and Compound Preparation:
-
Prepare serial dilutions of this compound in a serum-free cell culture medium.
-
Prepare a standardized inoculum of influenza virus.
-
-
Infection and Treatment:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the influenza virus inoculum at a specific multiplicity of infection (MOI).
-
After a virus adsorption period (e.g., 1 hour at 37°C), remove the inoculum and add the culture medium containing the different concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for a single cycle of viral replication (e.g., 24-48 hours).
-
Harvesting Progeny Virus: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus.
-
Virus Titer Quantification: Determine the titer of infectious virus in the harvested supernatants using one of the following methods:
-
Plaque Assay: This method involves infecting a fresh monolayer of cells with serial dilutions of the supernatant and overlaying with a semi-solid medium. The number of plaques (zones of cell death) is counted to determine the plaque-forming units per milliliter (PFU/mL).
-
TCID50 (50% Tissue Culture Infectious Dose) Assay: This endpoint dilution assay involves infecting cell monolayers in a 96-well plate with serial dilutions of the supernatant. The dilution at which 50% of the wells show a cytopathic effect (CPE) is used to calculate the TCID50/mL.[7]
-
-
Data Analysis:
-
Calculate the percentage of virus yield reduction for each concentration of this compound compared to the virus control.
-
The EC50 value, the concentration of this compound that reduces the virus yield by 50%, is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Mechanism of Action and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.
Influenza Virus Life Cycle and this compound's Point of Intervention
Caption: Influenza virus life cycle and the inhibitory action of this compound.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for determining the in vitro antiviral activity of this compound.
Conclusion
This compound demonstrates a potent and broad-spectrum antiviral activity against a wide array of influenza A and B viruses, including strains resistant to other neuraminidase inhibitors. Its unique pharmacokinetic profile, allowing for a single-dose administration, offers a significant clinical advantage. The data and protocols presented in this technical guide provide a comprehensive resource for the scientific community, facilitating further investigation into the therapeutic potential of this compound and the development of next-generation influenza antivirals. Continued surveillance of this compound susceptibility in circulating influenza strains is crucial to monitor for the emergence of resistance and to ensure its continued clinical effectiveness.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. mdpi.com [mdpi.com]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. Characterization of Drug-Resistant Influenza Virus A(H1N1) and A(H3N2) Variants Selected In Vitro with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of drug-resistant influenza virus A(H1N1) and A(H3N2) variants selected in vitro with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
The Molecular Blueprint of a Long-Acting Antiviral: Unraveling Laninamivir's Sustained Respiratory Presence
A Technical Guide for Researchers and Drug Development Professionals
Laninamivir, a potent neuraminidase inhibitor, has distinguished itself in the landscape of anti-influenza therapeutics through its remarkable prolonged retention in the respiratory tract, enabling a single-dose regimen. This in-depth guide dissects the molecular underpinnings of this long-acting antiviral, providing a comprehensive overview of its pharmacokinetic profile, cellular retention mechanisms, and high-affinity binding to its target. The following sections detail the experimental evidence and structural biology that collectively explain the sustained efficacy of this compound.
The Prodrug Strategy: Enhancing Delivery and Cellular Uptake
This compound is administered as its octanoate prodrug, this compound octanoate (LO), a lipophilic molecule designed to improve its distribution into the respiratory tract following inhalation.[1][2][3] This strategic chemical modification is the first step in a cascade of events leading to the prolonged therapeutic window of the active drug.
Experimental Protocol: In Vivo Murine Pharmacokinetics of this compound Octanoate
A foundational experiment to elucidate the role of the prodrug was conducted in mice.[3]
-
Animal Model: Male BALB/c mice.
-
Drug Administration: Intranasal administration of [¹⁴C]-labeled this compound octanoate (0.5 µmol/kg).
-
Sample Collection: At various time points post-administration, lung, tracheal, and plasma samples were collected.
-
Analysis: Radioactivity in the tissues was quantified using a liquid scintillation counter. The concentrations of LO and this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Microautoradiography: To visualize the localization of the drug, lung tissue sections were exposed to imaging plates to detect the distribution of [¹⁴C]-laninamivir.
This study revealed that after intranasal administration, LO is rapidly distributed into the lungs and hydrolyzed to the active form, this compound.[3] Microautoradiography demonstrated that this compound was predominantly localized in the epithelial cells of the airway tracts.[3]
Intracellular Entrapment: The "Hydrolysis-Efflux" Mechanism
The cornerstone of this compound's prolonged retention lies in a two-step intracellular process: rapid hydrolysis of the prodrug followed by the slow efflux of the active, more polar metabolite.[3] This "hydrolysis-efflux" mechanism effectively traps this compound within the target respiratory epithelial cells.
Experimental Protocol: In Vitro Cellular Uptake and Efflux in Airway Epithelial Cells
To investigate the cellular retention mechanism, in vitro studies using primary human tracheal epithelial cells are employed.
-
Cell Culture: Primary human tracheal epithelial cells are cultured to form a confluent monolayer.
-
Uptake Assay: The cells are incubated with varying concentrations of this compound octanoate. At specific time points, the cells are washed, and the intracellular concentrations of LO and this compound are measured by LC-MS/MS.
-
Efflux Assay: After the uptake phase, the cells are washed and incubated in a drug-free medium. The amount of this compound released into the medium and the remaining intracellular concentration are quantified over time.
These experiments have shown that LO is readily taken up by the airway epithelial cells and is efficiently hydrolyzed by intracellular esterases to form this compound.[3] Crucially, the subsequent efflux of the more hydrophilic this compound from the cells is significantly limited due to its poor membrane permeability, with a very slow estimated release rate constant of 0.0707 h⁻¹.[3]
High-Affinity Binding and Slow Dissociation from Neuraminidase
Beyond its prolonged presence in the respiratory tract, this compound exhibits a favorable binding kinetic profile to its molecular target, the influenza virus neuraminidase (NA).[4][5] This interaction is characterized by a slow dissociation rate, which contributes to its sustained inhibitory activity.[4][5]
Experimental Protocol: Neuraminidase Inhibition and Binding Kinetics Assay
The inhibitory activity and binding kinetics of this compound are assessed using enzymatic assays.
-
Neuraminidase Source: Recombinant neuraminidase from various influenza A and B virus strains.
-
Inhibition Assay (IC₅₀ Determination): The enzyme is incubated with a fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid) in the presence of varying concentrations of this compound. The fluorescence of the product is measured to determine the concentration of the inhibitor required for 50% inhibition (IC₅₀).
-
Binding Kinetics (Kon and Koff): Surface plasmon resonance (SPR) or other biophysical techniques are used to measure the association (on-rate, k_on) and dissociation (off-rate, k_off) constants of this compound binding to immobilized neuraminidase. The dissociation half-life (t₁/₂) can be calculated from the off-rate.
Studies have demonstrated that this compound binds tightly to neuraminidase and, importantly, dissociates from the enzyme more slowly compared to other neuraminidase inhibitors like zanamivir.[1][6] This slow dissociation contributes to a prolonged duration of enzyme inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data that underscore the molecular basis for this compound's prolonged retention and efficacy.
| Parameter | Value | Species/System | Reference |
| This compound Lung Concentration (24h post-dose) | 2680 pmol/g | Mouse (in vivo) | [3] |
| Intracellular this compound Efflux Rate Constant | 0.0707 h⁻¹ | Mouse Airway Epithelial Cells (in vitro) | [3] |
| This compound Plasma Half-life | 64.7 to 74.4 h | Human | [1] |
| This compound ELF Half-life | ~45.7 h | Human | [7] |
Table 1: Pharmacokinetic Parameters of this compound
| Influenza Virus Subtype | IC₅₀ (nM) | Reference |
| A(H1N1)pdm09 | 1.70 | [1] |
| A(H3N2) | 3.98 | [1] |
| B | 14.86 | [1] |
Table 2: In Vitro Neuraminidase Inhibitory Activity of this compound
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound's prolonged retention and action.
Caption: Cellular uptake and retention of this compound.
Caption: this compound's interaction with Neuraminidase.
Structural Insights into High-Affinity Binding
The crystal structure of this compound in complex with influenza neuraminidase provides a detailed atomic-level understanding of its potent inhibitory activity.[8][9][10][11] this compound, similar to the transition-state analogue Neu5Ac2en, establishes multiple favorable interactions within the highly conserved active site of the enzyme.[9][11]
Key interactions include:
-
Salt bridges and hydrogen bonds: The guanidino group of this compound forms critical salt bridges with conserved acidic residues in the active site, such as Glu119 and Glu227.[12]
-
Hydrophobic interactions: The 7-methoxy group of this compound contributes to additional hydrophobic interactions within the active site, which are not present in zanamivir.[9][11]
These extensive interactions result in a stable drug-target complex, consistent with the observed slow dissociation rates.[12] The structural data also explain this compound's effectiveness against various influenza A and B strains, including those resistant to other neuraminidase inhibitors.[13][14]
Conclusion
The prolonged retention of this compound in the respiratory tract is a multifactorial phenomenon rooted in a sophisticated drug design strategy. The use of a lipophilic prodrug facilitates efficient delivery to and uptake by respiratory epithelial cells. Subsequent intracellular hydrolysis to the active, polar form of this compound, coupled with its poor membrane permeability, leads to its entrapment and sustained high concentrations at the site of infection. This is further augmented by the drug's high-affinity binding and slow dissociation from its target enzyme, neuraminidase. This comprehensive molecular understanding provides a solid foundation for the rational design of future long-acting antiviral therapies.
References
- 1. Intrapulmonary Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Nebulized Administration of this compound Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Pharmacokinetic mechanism involved in the prolonged high retention of this compound in mouse respiratory tissues after intranasal administration of its prodrug this compound octanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Neuraminidase mutations conferring resistance to this compound lead to faster drug binding and dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrapulmonary Distribution and Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, this compound Octanoate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. rcsb.org [rcsb.org]
- 9. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]
- 10. 4hzw - Crystal structure of influenza A neuraminidase N3 complexed with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 11. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding pattern of the long acting neuraminidase inhibitor this compound towards influenza A subtypes H5N1 and pandemic H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and its prodrug, CS-8958: long-acting neuraminidase inhibitors for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Prodrug CS-8958, a Long-Acting Neuraminidase Inhibitor, Shows Superior Anti-Influenza Virus Activity after a Single Administration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vitro Neuraminidase Inhibition Profile of Laninamivir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro neuraminidase inhibition profile of Laninamivir, a long-acting neuraminidase inhibitor (NAI) used for the treatment of influenza. The document details its inhibitory activity against various influenza virus strains, the methodologies used for its evaluation, and its mechanism of action.
Mechanism of Action
This compound is a potent and long-acting inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] It is administered as a prodrug, this compound octanoate, which is hydrolyzed to its active form, this compound, in the respiratory tract.[2][3] The active form is a transition-state analogue of sialic acid, the natural substrate of the NA enzyme.[4] By competitively and reversibly binding to the highly conserved active site of the neuraminidase enzyme, this compound prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles.[1][2] This inhibition blocks the release of progeny virions from infected host cells, thereby preventing the spread of infection within the respiratory tract.[1] One of the distinguishing features of this compound is its slow dissociation from the neuraminidase enzyme, which contributes to its long-lasting antiviral effect, allowing for single-dose administration.[5][6]
Quantitative Data: In Vitro Neuraminidase Inhibition
The inhibitory activity of this compound is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. The following tables summarize the IC50 values of this compound against various influenza A and B virus strains.
Table 1: this compound IC50 Values against Influenza A and B Viruses
| Virus Type/Subtype | Mean IC50 (nM) ± SD | Reference |
| Influenza A(H1N1)pdm09 | 0.27 ± 0.05 | [7] |
| Influenza A(H3N2) | 0.62 ± 0.05 | [7] |
| Influenza B | 3.26 ± 0.26 | [7] |
Data from a study analyzing circulating influenza viruses from 2009-2012.[7]
Table 2: Comparative IC50 Values of this compound and Other Neuraminidase Inhibitors
| Neuraminidase (NA) | This compound IC50 (nM) | Zanamivir IC50 (nM) | Oseltamivir IC50 (nM) | This compound Octanoate IC50 (nM) | Reference |
| N5 (Group 1) | 0.90 | 0.59 | - | 389 | [8] |
| p09N1 (Atypical Group 1) | 1.83 | 1.11 | - | 947 | [8] |
| p57N2 (Group 2) | 3.12 | 1.36 | - | 129 | [8] |
This study highlights the group-specific inhibition profile of this compound, showing higher potency against Group 1 NAs.[4][8]
Table 3: this compound Activity Against Neuraminidase Inhibitor-Resistant Strains
| Virus Strain | Key NA Mutation | This compound Susceptibility | Reference |
| A(H1N1) | H275Y | Susceptible | [9] |
| A(H1N1) | N295S | Susceptible | [9] |
| A(H3N2) | E119V | Susceptible | [9] |
| A(H1N1)pdm09 | E119D | Highly Reduced Inhibition | [10] |
| A(H1N1)pdm09 | E119G | Reduced to Highly Reduced Inhibition | [10] |
| A(H1N1)pdm09 | Q136K | Reduced to Highly Reduced Inhibition | [10] |
This compound retains activity against several oseltamivir-resistant strains, demonstrating a susceptibility profile similar to zanamivir.[9] However, specific mutations, particularly at the E119 residue, can confer resistance.[10]
Experimental Protocols: In Vitro Neuraminidase Inhibition Assay
The following is a detailed methodology for a typical fluorescence-based neuraminidase inhibition assay used to determine the IC50 values of this compound.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of influenza neuraminidase.
Principle: The assay measures the enzymatic activity of neuraminidase by detecting the fluorescent product generated from a non-fluorescent substrate. The reduction in fluorescence in the presence of an inhibitor is proportional to the degree of inhibition.
Materials:
-
Neuraminidase Source: Recombinant neuraminidase protein or influenza virus isolates.
-
Inhibitor: this compound (and other NAIs for comparison) serially diluted to a range of concentrations.
-
Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay Buffer: e.g., 33 mM MES (2-(N-morpholino)ethanesulfonic acid), 4 mM CaCl2, pH 6.5.
-
Stop Solution: e.g., 0.1 M glycine, pH 10.7, in 25% ethanol.
-
Instrumentation: Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm).
-
Labware: 96-well black microplates.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration might be 1000 nM, with 10-fold serial dilutions.
-
Prepare the MUNANA substrate solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Dilute the neuraminidase enzyme or virus stock in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
A fixed volume of diluted neuraminidase enzyme.
-
An equal volume of the serially diluted this compound or control (assay buffer for uninhibited activity, or a known inhibitor for a positive control).
-
-
Incubate the enzyme and inhibitor mixture at 37°C for a specified pre-incubation period (e.g., 30 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fixed volume of the MUNANA substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuraminidase mutations conferring resistance to this compound lead to faster drug binding and dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrapulmonary Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Nebulized Administration of this compound Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peramivir and this compound susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]
- 9. Characterization of Drug-Resistant Influenza Virus A(H1N1) and A(H3N2) Variants Selected In Vitro with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Characterization of Novel Neuraminidase Substitutions in Influenza A(H1N1)pdm09 Virus Identified Using this compound-Mediated In Vitro Selection - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Laninamivir Binding to Influenza Neuraminidase: A Technical Guide
Introduction
Influenza viruses remain a significant global health threat, necessitating the continuous development and evaluation of effective antiviral therapeutics. The viral surface glycoprotein neuraminidase (NA) is a crucial enzyme in the influenza virus life cycle, facilitating the release of progeny virions from infected host cells.[1] Its highly conserved active site makes it a prime target for antiviral drugs.[2] Laninamivir is a potent, long-acting neuraminidase inhibitor (NAI) administered as a single-dose inhaled prodrug, this compound octanoate (CS-8958).[1][3] It has demonstrated efficacy against a broad spectrum of influenza A and B viruses, including strains resistant to other NAIs like oseltamivir.[4][5] This guide provides an in-depth structural and functional analysis of the binding mechanism of this compound to influenza neuraminidase, intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Binding Site Interaction
This compound is a competitive inhibitor that binds with high affinity to the active site of the neuraminidase enzyme, mimicking the transition state of its natural substrate, sialic acid.[1][5] This binding action blocks the enzyme's ability to cleave sialic acid residues, thereby preventing the release of new viral particles from the host cell surface and halting the spread of infection.[1]
Crystal structure analyses of this compound complexed with various NA subtypes have elucidated the precise molecular interactions governing its potent inhibitory activity.[5][6] The binding is characterized by an extensive network of hydrogen bonds and salt bridges with conserved residues within the NA active site. Like its predecessor, zanamivir, this compound's binding is highly similar to the NA transition state analogue, Neu5Ac2en.[5]
Key interactions involve two distinct regions of the active site:
-
Catalytic Residues: A triad of arginine residues (R118, R292, R371) forms strong salt bridges with the carboxylate group of this compound.[4][7]
-
Framework Residues: Additional hydrogen bonds are formed with several framework residues that stabilize the inhibitor within the active site. These include interactions with E119, D151, R152, R224, E276, and E277.[4]
The 7-methoxy group, a key structural feature distinguishing this compound from zanamivir, can form additional interactions within the active site, contributing to its binding profile.[5][8]
Quantitative Analysis of Inhibitory Activity
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of the neuraminidase enzyme's activity.[9] this compound exhibits potent, low nanomolar inhibition against a wide range of influenza NA subtypes.[5] Its activity shows some variation based on the NA group, generally being more effective against group 1 NAs (e.g., N5) than group 2 NAs (e.g., N2).[5]
Table 1: IC50 Values of this compound Against Wild-Type Neuraminidase Subtypes
| Neuraminidase Subtype | Virus Strain/Context | IC50 (nM) | Reference |
|---|---|---|---|
| N5 (Group 1) | Avian H12N5 | 0.45 | [5] |
| p09N1 (Atypical Group 1) | 2009 Pandemic H1N1 | 0.73 | [5] |
| p57N2 (Group 2) | 1957 Pandemic H2N2 | 1.13 | [5] |
| A/H1N1 | Generic | 0.5 - 2.0 | [8] |
| A/H3N2 | Generic | 0.4 - 1.5 | [8] |
| Influenza B | Generic | 2.5 - 5.1 |[8] |
Structural Basis of Drug Resistance
While highly effective, resistance to this compound can emerge through amino acid substitutions in the neuraminidase active site that reduce binding affinity.[10][11] Understanding the structural mechanisms of resistance is critical for monitoring viral evolution and designing next-generation inhibitors.
Key resistance mutations include:
-
E119G/D/A: The glutamic acid at position 119 forms crucial hydrogen bonds with the 4-guanidino group of this compound.[10] Mutations at this site can disrupt this interaction, leading to significantly reduced susceptibility. The E119G mutation, for instance, has been shown to cause a ~284-fold decrease in sensitivity to this compound.[10]
-
R292K: Arginine 292 is a catalytic residue that forms a salt bridge with the inhibitor's carboxylate group.[4] The R292K substitution disrupts this key electrostatic interaction, leading to resistance. In H10N8, this mutation resulted in a 90-fold lower potency for this compound.[12][13]
-
V116D: This substitution in H10N8 conferred a 10-fold reduction in this compound potency.[12][13]
Table 2: Impact of Resistance Mutations on this compound Activity
| Neuraminidase Subtype | Mutation | Fold Increase in IC50 | Reference |
|---|---|---|---|
| H5N1 / pH1N1 | H274Y | 1.3 - 7.5 | [4] |
| H10N8 | V116D | ~10 | [12][13] |
| H10N8 | R292K | ~90 | [12][13] |
| A(H1N1)pdm09 | E119G | ~284 |[10] |
Experimental Protocols
The structural and functional data presented are derived from established biochemical and biophysical methods.
Recombinant Neuraminidase Expression and Purification
To obtain sufficient quantities of pure protein for structural and enzymatic studies, soluble NA ectodomains are commonly expressed using a baculovirus expression system.[5][14]
-
Vector Construction: The DNA sequence encoding the NA ectodomain is cloned into a baculovirus transfer vector.
-
Transfection: The vector is co-transfected with linearized baculovirus DNA into insect cells (e.g., Sf9 or Tn5).
-
Virus Amplification: Recombinant baculovirus is harvested and amplified to generate a high-titer stock.
-
Protein Expression: Suspension cultures of insect cells are infected with the high-titer virus stock to produce the recombinant NA protein.
-
Purification: The secreted protein is purified from the cell culture medium using affinity chromatography, followed by size-exclusion chromatography for final polishing.
Neuraminidase Inhibition Assay (Fluorometric)
This assay is the standard method for determining the IC50 values of NAIs.[8][9]
-
Principle: The assay uses a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). NA cleaves this substrate to release the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[8]
-
Materials:
-
Purified recombinant neuraminidase or viral lysate.
-
This compound (or other inhibitors) for serial dilution.
-
MUNANA substrate.
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).[9]
-
Stop Solution (e.g., 0.1 M glycine, pH 10.7, with 25% ethanol).[9]
-
96-well black microplates.
-
Fluorescence microplate reader (Excitation: ~360-365 nm, Emission: ~450-460 nm).[9][15]
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the inhibitor dilutions and a fixed amount of NA enzyme.
-
Incubate the plate (e.g., at 37°C for 30-60 minutes) to allow for inhibitor binding.[9]
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate again at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Measure the fluorescence intensity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
X-ray Crystallography
Determining the high-resolution 3D structure of the NA-Laninamivir complex is achieved through X-ray crystallography.[6][12]
-
Crystallization: The purified NA protein is co-crystallized with this compound, or apo-crystals are soaked in a solution containing the inhibitor.[7] This is typically done using vapor diffusion methods (hanging or sitting drop).
-
Data Collection: Crystals are cryo-cooled in liquid nitrogen.[7] X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement with a known NA structure as a search model. The model is then built into the electron density map and refined to yield the final atomic coordinates, R-values, and resolution. For example, the structure of this compound with 2009 pandemic H1N1 NA was solved at a resolution of 1.60 Å.[6]
The structural analysis of this compound's interaction with influenza neuraminidase provides a clear rationale for its potent and broad-spectrum antiviral activity. The extensive network of interactions within the conserved active site underscores its efficacy. However, the emergence of resistance mutations highlights the importance of continued structural and functional surveillance. The detailed methodologies and quantitative data presented in this guide offer a framework for researchers to further investigate NA-inhibitor interactions, aiding in the development of next-generation antivirals that can overcome existing resistance challenges.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional analysis of this compound and its octanoate prodrug reveals group specific mechanisms for influenza NA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding pattern of the long acting neuraminidase inhibitor this compound towards influenza A subtypes H5N1 and pandemic H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound-Interferon Lambda 1 Combination Treatment Promotes Resistance by Influenza A Virus More Rapidly than this compound Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. chemrxiv.org [chemrxiv.org]
Methodological & Application
Protocol for In Vitro Antiviral Assay of Laninamivir
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Laninamivir is a potent and long-acting neuraminidase (NA) inhibitor effective against both influenza A and B viruses.[1][2] Its mechanism of action involves blocking the enzymatic activity of viral neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells.[3][4][5] By inhibiting NA, this compound effectively halts the spread of the virus. This document provides detailed protocols for the in vitro assessment of this compound's antiviral activity using two standard virological assays: the Neuraminidase (NA) Inhibition Assay and the Plaque Reduction Assay.
The NA inhibition assay directly measures the enzymatic inhibition of the viral neuraminidase by the compound and is a primary determinant of its potency, typically expressed as the 50% inhibitory concentration (IC50). The plaque reduction assay is a cell-based functional assay that evaluates the ability of the drug to inhibit virus replication and spread, with the endpoint being the 50% effective concentration (EC50). These assays are fundamental in the preclinical evaluation of this compound and other neuraminidase inhibitors, providing critical data on their antiviral spectrum and potency.
Quantitative Data Summary
The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of this compound against various influenza virus strains, in comparison to other neuraminidase inhibitors. This data is essential for comparing the relative potency of these antiviral compounds.
| Virus Strain | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Peramivir IC50 (nM) | Reference |
| Influenza A(H1N1)pdm09 | 0.22 - 0.27 | ~0.45 | ~0.95 | 0.13 - 0.17 | [6][7] |
| Influenza A(H3N2) | 0.60 - 0.62 | - | - | 0.18 - 0.20 | [6] |
| Influenza B | 2.37 - 3.26 | ~8.5 | ~2.7 | 0.68 - 0.74 | [6][7] |
| Oseltamivir-Resistant H1N1 (H275Y) | Active | Resistant | Active | Reduced Susceptibility | [1][2] |
Note: IC50 values can vary depending on the specific virus isolate and assay conditions.
Experimental Protocols
Neuraminidase (NA) Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate.
Materials:
-
This compound
-
Influenza virus stock (e.g., A/California/07/2009 (H1N1)pdm09)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.2 M Na2CO3 in 80% ethanol)
-
96-well black, flat-bottom microplates
-
Fluorometer (360 nm excitation, 460 nm emission)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Dilute the influenza virus stock in assay buffer to a concentration that yields a linear fluorescent signal over the incubation period.
-
Prepare the MUNANA substrate solution in assay buffer.
-
-
Assay Procedure:
-
Add diluted this compound solutions to the wells of a 96-well plate. Include a virus control (no inhibitor) and a blank control (no virus, no inhibitor).
-
Add the diluted virus suspension to all wells except the blank controls.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the stop solution to all wells.
-
-
Data Analysis:
-
Measure the fluorescence intensity in each well using a fluorometer.
-
Subtract the background fluorescence (blank control) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the virus control (100% activity).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Assay
This assay determines the concentration of this compound required to reduce the number of virus-induced plaques in a cell monolayer by 50% (EC50).
Materials:
-
This compound
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Infection Medium (e.g., serum-free MEM)
-
TPCK-treated trypsin
-
Overlay Medium (e.g., 2x MEM mixed with 1.8% agarose or Avicel)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed MDCK cells into 6-well or 12-well plates at a density that will form a confluent monolayer the following day.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Virus Infection:
-
On the day of the assay, wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the influenza virus stock in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Inoculate the cell monolayers with the virus dilutions and incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Drug Treatment and Overlay:
-
Prepare serial dilutions of this compound in the overlay medium. The overlay should also contain TPCK-treated trypsin (final concentration of 1 µg/mL).
-
After the virus adsorption period, remove the inoculum from the wells.
-
Carefully add the this compound-containing overlay medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Allow the overlay to solidify at room temperature.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells.
-
Fix the cells by adding a formalin solution.
-
Remove the overlay and stain the cell monolayers with crystal violet solution.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Influenza Virus Replication Cycle and this compound's Mechanism of Action.
Caption: Workflow for the Neuraminidase (NA) Inhibition Assay.
Caption: Workflow for the Plaque Reduction Assay.
References
- 1. Characterization of drug-resistant influenza virus A(H1N1) and A(H3N2) variants selected in vitro with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Drug-Resistant Influenza Virus A(H1N1) and A(H3N2) Variants Selected In Vitro with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Peramivir and this compound susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Laninamivir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of Laninamivir, a potent neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses.[1][2] The document outlines multiple synthetic strategies, offering flexibility in starting materials and reaction pathways. All quantitative data is presented in tabular format for clarity, and experimental workflows are visualized using DOT language diagrams.
Introduction to this compound
This compound is a long-acting neuraminidase inhibitor administered via inhalation.[1][3] Its prodrug, this compound octanoate, is hydrolyzed in the lungs to the active form, this compound, which exhibits a prolonged therapeutic effect.[4][5] The synthesis of this compound and its octanoate prodrug involves multi-step chemical processes, which are detailed in the following sections.
Synthetic Strategies for this compound and this compound Octanoate
Several synthetic routes for this compound and its prodrug have been developed, primarily starting from commercially available carbohydrates or through organocatalytic methods.
Route 1: Synthesis from N-Acetylneuraminic Acid
This is a common and well-documented approach that utilizes N-acetylneuraminic acid as the starting material. The key steps involve the protection of functional groups, introduction of the guanidinyl group, and subsequent deprotection and esterification to yield the final products.
This protocol is a composite of several reported syntheses and may require optimization based on specific laboratory conditions.[6]
-
Protection of N-Acetylneuraminic Acid:
-
Step 1a: Methyl Esterification: Dissolve N-acetylneuraminic acid in methanol and treat with an acid catalyst (e.g., Dowex 50W resin) to form the methyl ester.
-
Step 1b: Isopropylidene Ketal Protection: React the methyl ester with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in acetone to protect the 8- and 9-hydroxyl groups as an isopropylidene ketal.[6]
-
Step 1c: Silyl Ether Protection: Protect the 7-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole in DMF.[6]
-
Step 1d: Methylation: Methylate the remaining free hydroxyl group at C-7 with dimethyl sulfate and sodium hydride in DMF to introduce the characteristic methoxy group of this compound.[6]
-
-
Introduction of the Guanidinyl Group:
-
Step 2a: Azide Formation: Convert the protected neuraminic acid derivative to an azide at the C-4 position.
-
Step 2b: Reduction of Azide: Reduce the azide to an amine using a reducing agent such as triphenylphosphine.[6]
-
Step 2c: Guanidinylation: React the resulting amine with a guanidinylating agent, such as N,N'-di-Boc-thiourea in the presence of mercury(II) chloride and triethylamine, to form the protected guanidine derivative.[6]
-
-
Deprotection and Esterification:
-
Step 3a: Deacetylation and Saponification: Remove the acetyl group with methanolic sodium methoxide, followed by saponification of the methyl ester to yield the carboxylic acid.[6]
-
Step 3b: Benzhydryl Ester Formation: Protect the carboxylic acid as a benzhydryl ester by reacting with diphenyldiazomethane.[6]
-
Step 3c: Selective Octanoylation: Acylate the primary hydroxyl group at C-9 with octanoyl chloride in the presence of triethylamine to form the octanoate ester.[6]
-
Step 3d: Final Deprotection: Remove the Boc and benzhydryl protecting groups using trifluoroacetic acid to yield this compound octanoate.[6]
-
Caption: Synthesis of this compound Octanoate from N-Acetylneuraminic Acid.
Route 2: Organocatalytic Synthesis from D-Araboascorbic Acid
An alternative and scalable approach utilizes inexpensive D-araboascorbic acid as the starting material. This route relies on key organocatalytic reactions to establish the stereochemistry of the molecule.[7]
This protocol highlights the key organocatalytic steps as described in the literature.[7]
-
Preparation of Aldehyde from D-Araboascorbic Acid:
-
Convert D-araboascorbic acid into a suitable aldehyde intermediate through a series of protection and oxidative cleavage steps.
-
-
Thiourea-Catalyzed Enantioselective Michael Addition:
-
React acetone with tert-butyl (2-nitrovinyl)carbamate in the presence of a thiourea-based organocatalyst to generate a key chiral intermediate.
-
-
Anti-Selective Henry Reaction:
-
Couple the Michael adduct with the aldehyde derived from D-araboascorbic acid in an anti-selective Henry (nitroaldol) reaction.
-
-
Cyclization and Functional Group Manipulations:
-
Perform a series of reactions including cyclization, reduction of the nitro group, and introduction of the guanidinyl group to construct the core structure of this compound.
-
-
Final Deprotection:
-
Remove all protecting groups to afford this compound.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]
- 4. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Portico [access.portico.org]
- 7. Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, this compound, and CS-8958 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Laninamivir in Influenza Virus Research
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using Laninamivir for in vitro studies of influenza virus in cell culture.
Introduction to this compound
This compound is a potent and long-acting neuraminidase inhibitor (NAI) used for the treatment and prophylaxis of influenza A and B virus infections.[1][2][3] It is a prodrug, this compound octanoate (CS-8958), which is hydrolyzed in the respiratory tract to its active form, this compound.[4][5][6] The active metabolite has a high affinity for the neuraminidase enzyme, competitively inhibiting its function and preventing the release of progeny virions from infected host cells, thereby halting the spread of infection.[1][4] In vitro studies have demonstrated its efficacy against a broad range of influenza strains, including some that are resistant to other neuraminidase inhibitors like oseltamivir.[7][8]
Mechanism of Action
The primary target of this compound is the neuraminidase (NA) enzyme on the surface of the influenza virus. NA is crucial for the viral life cycle as it cleaves sialic acid residues on the host cell surface, facilitating the release of newly formed virus particles.[1][4] By binding to the active site of NA, this compound prevents this cleavage, causing the progeny virions to remain tethered to the host cell surface and aggregate, thus limiting the spread of the virus to other cells.[9][10]
Data Presentation: In Vitro Inhibitory Activity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various influenza virus strains in cell culture-based assays.
| Influenza Virus Strain | Cell Line | Assay Type | This compound IC50 (nM) | Reference |
| Influenza A(H1N1)pdm09 | MDCK | Neuraminidase Inhibition | 0.27 ± 0.05 | [11] |
| Influenza A(H3N2) | MDCK | Neuraminidase Inhibition | 0.62 ± 0.05 | [11] |
| Influenza B | MDCK | Neuraminidase Inhibition | 3.26 ± 0.26 | [11] |
| Avian Influenza A(H12N5) | - | Neuraminidase Inhibition | 0.90 | [5][12] |
| Pandemic H1N1 (p09N1) | - | Neuraminidase Inhibition | 1.83 | [5][12] |
| A/RI/5+/1957 (H2N2) | - | Neuraminidase Inhibition | 3.12 | [5][12] |
| A/Mississippi/05/2011 (H3N2) P3 isolate | MDCK | Neuraminidase Inhibition | >100-fold increase | [13] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antiviral activity of this compound in cell culture are provided below.
Neuraminidase Inhibition (NI) Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase. A common method is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[14]
Materials:
-
Influenza virus stock
-
This compound
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol/NaOH mixture)
-
96-well black plates
-
Fluorometer
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a standardized amount of influenza virus to each well.
-
Add the diluted this compound to the wells and incubate at room temperature for 30-45 minutes.
-
Add the MUNANA substrate to each well and incubate at 37°C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity compared to the virus control (no inhibitor).
Plaque Reduction Assay (PRA)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or A549 cells
-
Influenza virus stock
-
This compound
-
Cell culture medium (e.g., MEM)
-
Serum-free medium
-
Agarose or Avicel overlay
-
TPCK-treated trypsin
-
Crystal violet staining solution
-
6-well or 12-well plates
Protocol:
-
Seed MDCK or A549 cells in plates to form a confluent monolayer.[15]
-
Prepare serial dilutions of this compound in serum-free medium.
-
Prepare a dilution of the influenza virus stock to yield approximately 50-100 plaque-forming units (PFU) per well.[16]
-
Infect the cell monolayers with the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the prepared this compound dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay the cells with a mixture of medium and agarose or Avicel containing TPCK-treated trypsin.[16]
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the EC50 value.
Tissue Culture Infectious Dose 50 (TCID50) Assay
This assay measures the amount of virus required to infect 50% of the inoculated cell cultures and can be adapted to determine the antiviral efficacy of a compound.
Materials:
-
MDCK cells
-
Influenza virus stock
-
This compound
-
Cell culture medium
-
96-well plates
-
Microscope
Protocol:
-
Seed MDCK cells in a 96-well plate.[17]
-
Prepare serial 10-fold dilutions of the influenza virus stock.
-
Inoculate the cell monolayers with the virus dilutions, typically 8 replicates per dilution.
-
In parallel, prepare another set of plates and pre-incubate the virus dilutions with various concentrations of this compound for 1 hour before adding to the cells.
-
Incubate the plates at 37°C for 3-5 days.
-
Observe the cells daily for cytopathic effect (CPE).
-
Determine the TCID50 value using the Reed-Muench method based on the presence or absence of CPE in each well.[18]
-
Calculate the reduction in viral titer in the presence of this compound compared to the untreated control.
Visualizations
Caption: Influenza virus replication cycle and the inhibitory action of this compound.
Caption: Workflow for in vitro evaluation of this compound's antiviral efficacy.
Caption: Indirect influence of this compound on host cell signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. Peramivir and this compound susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. cdn.who.int [cdn.who.int]
Designing Preclinical Studies with Laninamivir Octanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laninamivir octanoate is a long-acting neuraminidase (NA) inhibitor approved for the treatment and prophylaxis of influenza.[1][2] As a prodrug, it is rapidly converted to its active form, this compound, in the respiratory tract.[2] This unique feature, combined with its prolonged retention in the lungs, allows for effective single-dose administration.[2][3] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy and pharmacokinetics of this compound octanoate, aiding researchers in designing robust preclinical investigations.
Mechanism of Action
This compound octanoate is an inactive prodrug that is hydrolyzed by esterases in the respiratory tract to its active metabolite, this compound.[2] this compound is a potent inhibitor of the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells.[4] By blocking neuraminidase activity, this compound prevents the spread of the virus to other cells.[4]
Caption: Mechanism of action of this compound octanoate.
Quantitative Data Summary
Table 1: In Vitro Neuraminidase Inhibition
| Virus Strain | IC50 (nM) of this compound | Reference |
| Influenza A(H1N1)pdm09 | 1.70 | [5] |
| Influenza A(H3N2) | 3.98 - 221 | [5][6] |
| Influenza B | 14.86 | [5] |
| H2N2 (A/Singapore/1/57) | 128 | [6] |
IC50 values for this compound octanoate are higher as it is a prodrug.
Table 2: Pharmacokinetic Parameters of this compound after a Single Inhaled Dose of this compound Octanoate (40 mg) in Healthy Adults
| Parameter | Value | Unit | Reference |
| Plasma Tmax | 4.0 | hours | |
| Plasma Cmax | Dose proportional increase | - | [1] |
| Plasma t1/2 | 64.7 - 74.4 | hours | [1] |
| ELF t1/2 | Longer than plasma | - | [3] |
| Urinary Excretion (this compound) | 19.2 - 23.3 | % of dose |
ELF: Epithelial Lining Fluid
Experimental Protocols
Protocol 1: In Vitro Neuraminidase Inhibition Assay
This protocol is adapted from fluorometric assays used to determine the inhibitory effect of neuraminidase inhibitors.[7][8]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against influenza neuraminidase.
Materials:
-
Recombinant influenza neuraminidase (commercially available)
-
This compound (active metabolite)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[7]
-
Assay buffer (e.g., 32.5 mM MES pH 6.5, 4 mM CaCl2)[9]
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)[9]
-
Black 96-well plates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant neuraminidase to each well.
-
Add the serially diluted this compound to the wells and incubate for 30 minutes at 37°C.[9]
-
Initiate the reaction by adding MUNANA substrate (final concentration ~100 µM).[9]
-
Incubate for 1 hour at 37°C with shaking.[9]
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[7]
-
Calculate the percent inhibition for each this compound concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Caption: In vitro neuraminidase inhibition assay workflow.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Influenza
Mice are a commonly used animal model for influenza research.[10][11]
Objective: To evaluate the therapeutic efficacy of a single intranasal administration of this compound octanoate in mice infected with influenza A virus.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice[10]
-
Mouse-adapted influenza A virus (e.g., A/PR/8/34 H1N1)
-
This compound octanoate formulation for intranasal administration (e.g., suspended in sterile saline with a suitable surfactant like tyloxapol)[12]
-
Anesthesia (e.g., isoflurane)
-
Calibrated pipettes for intranasal administration
Procedure:
-
Anesthetize mice and infect them intranasally with a sublethal dose of influenza A virus.
-
At a predetermined time post-infection (e.g., 24 or 48 hours), administer a single intranasal dose of this compound octanoate or a vehicle control to anesthetized mice.
-
Monitor the mice daily for a set period (e.g., 14 days) for:
-
At selected time points post-treatment, a subset of mice can be euthanized to collect:
-
Lungs: For viral titer determination (e.g., by plaque assay or qPCR) and histopathological analysis.
-
Bronchoalveolar lavage (BAL) fluid: To measure cytokine levels and inflammatory cell infiltration.
-
Protocol 3: In Vivo Efficacy Study in a Ferret Model of Influenza
Ferrets are considered a gold-standard model for influenza as they exhibit human-like clinical symptoms.[10][11][13]
Objective: To assess the prophylactic or therapeutic efficacy of inhaled this compound octanoate in ferrets infected with influenza A virus.
Materials:
-
Young adult male or female ferrets
-
Influenza A virus strain known to infect ferrets
-
This compound octanoate for inhalation (dry powder or nebulized solution)[1][12]
-
Inhalation delivery device (e.g., nose-only exposure chamber)
-
Anesthesia (e.g., ketamine/xylazine)
Procedure:
-
Prophylaxis study: Administer a single inhaled dose of this compound octanoate or placebo to ferrets. 24 hours later, challenge the ferrets with an intranasal inoculation of influenza A virus.
-
Treatment study: Infect ferrets with influenza A virus. At a specified time post-infection (e.g., 24 hours), administer a single inhaled dose of this compound octanoate or placebo.
-
Monitor the ferrets daily for:
-
Clinical signs: Sneezing, nasal discharge, lethargy, and fever.[14]
-
Body weight and temperature.
-
-
Collect nasal washes on multiple days post-infection to determine viral shedding by plaque assay or qPCR.
-
At the end of the study, euthanize the ferrets and collect respiratory tissues for viral load and histopathology.
Caption: In vivo efficacy study workflow in ferrets.
Formulation and Administration
This compound octanoate is typically formulated as a dry powder for inhalation or a lyophilized powder for nebulization.[12] For preclinical studies, it can be suspended in a suitable vehicle such as sterile saline. The addition of a surfactant like tyloxapol may be necessary to ensure a uniform suspension.[12] Administration in animal models is typically via intranasal instillation for mice or inhalation using a specialized device for ferrets.
Stability and Storage
This compound octanoate is a stable compound. For research purposes, it should be stored according to the manufacturer's instructions, typically at -20°C. Stock solutions in DMSO can be prepared and stored at -80°C.[15] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6]
Conclusion
These application notes and protocols provide a framework for designing and conducting preclinical studies with this compound octanoate. The long-acting nature of this prodrug makes it a valuable tool in the fight against influenza. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate its therapeutic potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Intrapulmonary Distribution and Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, this compound Octanoate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Intrapulmonary Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Nebulized Administration of this compound Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neuraminidase Inhibitors: Development and Validation of a Procedure for In Vitro Determination of the Inhibitory Effect | Faustova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 8. Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes [mdpi.com]
- 9. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. pmda.go.jp [pmda.go.jp]
- 13. criver.com [criver.com]
- 14. Animal models for influenza virus transmission studies: A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Efficacy Studies of Laninamivir in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical efficacy studies of Laninamivir, a long-acting neuraminidase inhibitor, in relevant animal models of influenza virus infection.
Introduction
This compound is a potent and long-acting inhibitor of the influenza virus neuraminidase (NA), an enzyme crucial for the release of progeny virions from infected cells.[1][2][3] Its prodrug, this compound octanoate (CS-8958), is typically administered via inhalation and is converted to the active form, this compound, in the respiratory tract, where it is retained for an extended period.[4][5] This long retention allows for effective single-dose administration.[4] Preclinical efficacy studies in animal models are essential to evaluate the antiviral activity of this compound against various influenza strains, including seasonal, pandemic, and avian influenza viruses.[4] Commonly used animal models for these studies include mice and ferrets, as they can recapitulate many aspects of human influenza infection.[6][7]
Quantitative Efficacy Data of this compound in Animal Models
The following tables summarize the quantitative data from various efficacy studies of this compound in mouse and ferret models of influenza infection.
Table 1: Efficacy of this compound Octanoate in Mouse Models
| Animal Model | Influenza Virus Strain | Treatment Regimen | Key Efficacy Endpoints | Outcome | Reference(s) |
| BALB/c Mice | A/Puerto Rico/8/34 (H1N1) | Single intranasal dose | Survival Rate | Significantly higher survival rate with combination therapy of this compound octanoate and artificial surfactant compared to monotherapy (p=0.003).[8] | [8][9] |
| BALB/c Mice | A(H1N1)pdm09 | Single intranasal administration | Lung Viral Titer | A single administration of CS-8958 showed superior or similar efficacy in reducing viral titers compared to repeated administrations of oseltamivir or zanamivir. | |
| BALB/c Mice | Oseltamivir-resistant H1N1 (H274Y) | Single intranasal administration of CS-8958 | Lung Viral Titer | Significantly reduced viral titers. | |
| Mice | Highly Pathogenic Avian Influenza (H5N1) | Single intranasal dose of CS-8958 (given 2 hours post-infection) | Survival Rate, Lung Viral Titer | Higher survival rate and lower virus levels compared to a five-day course of oseltamivir.[10] | [10] |
| Mice | Highly Pathogenic Avian Influenza (H5N1) | Prophylactic single intranasal dose of CS-8958 (given 7 days pre-infection) | Survival Rate | Protected mice against lethal infection.[10] | [10] |
| Nude Mice (Immunocompromised) | Influenza A virus | Monotherapy and combination therapy with favipiravir | Survival Time | Combination therapy increased survival times compared to monotherapy.[11] | [11] |
| BALB/c Mice | Recombinant A(H1N1)pdm09 with NA substitutions | Infection with mutant viruses | Mortality, Lung Viral Titer | Mice infected with mutant viruses (D199E, P458T) showed decreased mortality and/or lower mean lung viral titers compared to wild-type virus. | [12] |
| Mice | A/PR/8/34 (H1N1) | Single intravenous administration of this compound (30 mg/kg) | Survival | Significantly prolonged survival at a comparable level to peramivir.[13] | [13] |
| Mice | Influenza B virus | Single intravenous administration of this compound | Lung Viral Titer | Significantly suppressed virus proliferation in the lungs.[13] | [13] |
Table 2: Efficacy of this compound Octanoate in Ferret Models
| Animal Model | Influenza Virus Strain | Treatment Regimen | Key Efficacy Endpoints | Outcome | Reference(s) |
| Ferrets | A(H1N1)pdm09 or Influenza B | Prophylactic administration via Dry Powder Insufflator™ | Nasal Inflammation, Clinical Symptoms, Viral Shedding | Limited effect on endpoints compared to placebo in this specific delivery system study.[14] | [14] |
| Ferrets | Influenza A and B viruses | Single administration of CS-8958 post-infection | Not specified | Showed efficacy superior or similar to repeated administrations of oseltamivir or zanamivir. |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study of this compound Octanoate in a Mouse Model of Influenza Infection
This protocol outlines a typical experiment to assess the therapeutic efficacy of intranasally administered this compound octanoate in mice.
1. Materials:
-
Specific pathogen-free (SPF) BALB/c mice (6-8 weeks old).
-
Influenza virus stock of a known titer (e.g., A/Puerto Rico/8/34 (H1N1)).
-
This compound octanoate (CS-8958) powder.
-
Vehicle for drug suspension (e.g., sterile saline or water).[15]
-
Anesthesia (e.g., isoflurane).[16]
-
Micropipettes and sterile, disposable tips.
-
Sterile phosphate-buffered saline (PBS).
-
Euthanasia agent (e.g., CO2, cervical dislocation).
-
Biosafety cabinet (Class II).
-
Personal protective equipment (PPE).
-
Equipment for tissue homogenization and virus titration (e.g., TCID50 or plaque assay).
2. Animal Acclimation and Handling:
-
House mice in a BSL-2 facility for at least one week to acclimate.
-
Provide ad libitum access to food and water.[16]
-
Handle mice gently to minimize stress.
3. Virus Inoculation:
-
Anesthetize mice lightly with isoflurane.[16]
-
Inoculate mice intranasally with a predetermined lethal or sub-lethal dose of influenza virus in a small volume (e.g., 25-50 µL) of sterile PBS.[16][17]
-
Administer the inoculum dropwise into the nares, alternating between nostrils.[18]
-
Include a control group of mice that receives a sham inoculation with PBS.
4. Drug Administration:
-
Prepare a fresh suspension of this compound octanoate in the vehicle at the desired concentration.
-
At a specified time post-infection (e.g., 2, 24, or 48 hours), administer a single dose of the this compound octanoate suspension or vehicle control intranasally to anesthetized mice.[10]
-
The administration volume should be small (e.g., 20-30 µL) to ensure delivery to the respiratory tract.[19]
5. Monitoring and Endpoints:
-
Monitor the mice daily for a set period (e.g., 14-21 days) for:
-
Survival: Record the number of surviving animals in each group.
-
Body Weight: Weigh each mouse daily as an indicator of morbidity.
-
Clinical Signs: Score clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture).
-
-
At predetermined time points (e.g., days 3 and 6 post-infection), euthanize a subset of mice from each group to collect lung tissue.
-
Homogenize the lung tissue in sterile PBS.
-
Determine the viral titer in the lung homogenates using a standard method such as a TCID50 or plaque assay on Madin-Darby canine kidney (MDCK) cells.
6. Data Analysis:
-
Compare survival curves between treatment and control groups using a Kaplan-Meier analysis with a log-rank test.
-
Analyze differences in body weight change and lung viral titers using appropriate statistical tests (e.g., t-test, ANOVA).
-
A p-value of <0.05 is typically considered statistically significant.
Protocol 2: Intranasal Administration in Awake Mice
For studies where anesthesia may interfere with the experimental outcome, administration to conscious mice is an alternative.
1. Acclimation to Handling:
-
Handle the mice daily for one to two weeks prior to the experiment to acclimate them to the procedure.[19]
2. Restraint:
-
Grasp the mouse by the scruff of the neck to immobilize the head.[19]
-
Hold the mouse in a vertical position or with its neck parallel to the floor.[18][19]
3. Administration:
-
Using a micropipette, dispense a small droplet (e.g., 3-6 µL) of the drug solution onto the tip.[19]
-
Bring the droplet close to one nostril, allowing the mouse to inhale it.[17]
-
Administer the total volume in small increments, alternating between nostrils.[18]
-
Hold the mouse in position for a few seconds after administration to ensure the liquid is inhaled and not expelled.[19]
Visualizations
Influenza Virus Replication and Neuraminidase Inhibition
// External nodes Influenza_Virus [label="Influenza Virus", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; New_Virions [label="New Progeny\nVirions", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocked_Release [label="Blocked Release &\nVirion Aggregation", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges to/from cell Influenza_Virus -> entry; release -> New_Virions; Neuraminidase -> Blocked_Release [style=dashed, arrowhead=none, color="#EA4335"]; inhibition -> Blocked_Release [style=invis];
} end_dot Caption: Influenza virus replication cycle and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
// Define nodes acclimation [label="1. Animal Acclimation\n(e.g., BALB/c mice, 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; infection [label="2. Influenza Virus Infection\n(Intranasal inoculation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; grouping [label="3. Randomization into Groups\n(Treatment vs. Vehicle Control)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="4. Drug Administration\n(Single intranasal dose of\nthis compound Octanoate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="5. Daily Monitoring\n(Survival, Body Weight, Clinical Score)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sampling [label="6. Tissue Sampling\n(Lungs collected at specific time points)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="7. Endpoint Analysis\n(Viral Titer Assay - TCID50/Plaque)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; data_analysis [label="8. Statistical Analysis\n& Interpretation", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled,dashed", penwidth=1];
// Define edges acclimation -> infection; infection -> grouping; grouping -> treatment; treatment -> monitoring; monitoring -> data_analysis [label="Survival & Morbidity Data", fontsize=8, fontcolor="#5F6368"]; monitoring -> sampling [style=dashed]; sampling -> analysis; analysis -> data_analysis [label="Viral Load Data", fontsize=8, fontcolor="#5F6368"]; } end_dot Caption: Workflow for a typical in vivo efficacy study of this compound in a mouse model.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. This compound octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High and continuous exposure of this compound, an anti-influenza drug, may work suppressively to generate low-susceptibility mutants in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 7. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound octanoate and artificial surfactant combination therapy significantly increases survival of mice infected with lethal influenza H1N1 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Octanoate and Artificial Surfactant Combination Therapy Significantly Increases Survival of Mice Infected with Lethal Influenza H1N1 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel compound found effective against H5N1 avian influenza virus | EurekAlert! [eurekalert.org]
- 11. Combination Therapy With Neuraminidase and Polymerase Inhibitors in Nude Mice Infected With Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Characterization of Novel Neuraminidase Substitutions in Influenza A(H1N1)pdm09 Virus Identified Using this compound-Mediated In Vitro Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of a single intravenous administration of this compound (an active metabolite of this compound octanoate) in an influenza virus infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of a dry powder delivery system for this compound in a ferret model of influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intranasal Drug Administration in Mice via Pipette and Reverse-Cannulation for Nose-to-Brain Drug Delivery [jove.com]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]
- 19. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
Laninamivir: A Powerful Tool for Elucidating Neuraminidase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Laninamivir is a potent and long-acting neuraminidase (NA) inhibitor used for the treatment and prophylaxis of influenza A and B virus infections.[1] Its unique characteristics, including a slow dissociation from the viral neuraminidase, make it an invaluable tool for studying the enzyme's function, kinetics, and the mechanisms of drug resistance.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in neuraminidase research.
This compound, a 7-methoxy derivative of zanamivir, is administered as a prodrug, this compound octanoate, which is hydrolyzed to its active form in the respiratory tract.[4][5] This long-acting inhibitor has demonstrated efficacy in a single inhaled dose.[4][5] Its mechanism of action involves competitively binding to the active site of the neuraminidase enzyme, preventing the cleavage of sialic acid residues and halting the release of new viral particles from infected host cells.[6]
Key Applications in Neuraminidase Research
-
Characterizing Enzyme Kinetics: this compound's slow binding and even slower dissociation from wild-type neuraminidases can be leveraged to study the enzyme's conformational changes and the dynamics of the active site.[2][3]
-
Investigating Drug Resistance: By comparing the binding kinetics and inhibitory activity of this compound against wild-type and mutated neuraminidase, researchers can elucidate the structural and functional consequences of resistance-conferring mutations.[2][7]
-
Structure-Activity Relationship (SAR) Studies: As a derivative of zanamivir, this compound serves as an important compound in SAR studies to understand how modifications to the inhibitor structure affect binding affinity and efficacy against different NA subtypes.[4]
-
Comparative Inhibitor Studies: this compound provides a benchmark for evaluating the potency and binding characteristics of novel neuraminidase inhibitors.[8][9]
Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other neuraminidase inhibitors against various influenza virus strains, including those with resistance-conferring mutations.
Table 1: Comparative IC50 Values (nM) of Neuraminidase Inhibitors Against Wild-Type Influenza Viruses
| Virus Strain/NA Subtype | This compound | Oseltamivir | Zanamivir | Peramivir |
| A/H1N1pdm09 | 0.5 - 1.5 | 0.3 - 1.2 | 0.4 - 1.0 | 0.1 - 0.5 |
| A/H3N2 | 1.0 - 3.0 | 0.8 - 2.5 | 0.7 - 2.0 | 0.3 - 1.0 |
| A/H5N1 | 0.3 - 1.0 | 0.5 - 2.0 | 0.3 - 0.8 | 0.1 - 0.4 |
| Influenza B | 2.0 - 5.0 | 10 - 30 | 1.5 - 4.0 | 1.0 - 3.0 |
Data compiled from multiple sources. Actual values may vary depending on the specific virus isolate and assay conditions.
Table 2: Impact of Neuraminidase Mutations on this compound IC50 Values (nM)
| NA Subtype | Mutation | Fold Increase in IC50 (vs. Wild-Type) | Reference |
| Influenza B | D197E | 15 | [2] |
| N9 | E119G | 150 | [2] |
| A(H1N1) | H275Y | 1.3 - 7.5 (not statistically significant) | [10] |
| A(H1N1) | E119A | Significant increase | [7] |
| A(H3N2) | E119V | No significant change | [7] |
Experimental Protocols
Protocol 1: Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol describes a standard fluorescence-based assay to determine the IC50 value of this compound against a specific influenza virus neuraminidase. The assay measures the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[11][12]
Materials:
-
This compound
-
Virus sample containing neuraminidase activity
-
MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
96-well black flat-bottom plates
-
Fluorometer (excitation: 355-365 nm, emission: 450-460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.03 nM to 1000 nM final concentration).[13]
-
Dilute the virus sample in assay buffer to a concentration that yields a linear reaction rate for at least 60 minutes.
-
Prepare a working solution of MUNANA substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each this compound dilution to triplicate wells.
-
Add 25 µL of diluted virus to each well containing the inhibitor.
-
Include control wells:
-
Virus control (no inhibitor): 25 µL of diluted virus + 25 µL of assay buffer.
-
Blank (no virus): 50 µL of assay buffer.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 45 minutes to allow the inhibitor to bind to the neuraminidase.[13]
-
-
Substrate Addition and Reaction:
-
Add 50 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.[13]
-
-
Stopping the Reaction:
-
Add 100 µL of stop solution to all wells to terminate the enzymatic reaction.[13]
-
-
Fluorescence Measurement:
-
Read the fluorescence in a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Plot the percentage of neuraminidase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity, using non-linear regression analysis.
-
Visualizations
Caption: Workflow for Neuraminidase Inhibition Assay.
Caption: this compound's Inhibition of Neuraminidase.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase mutations conferring resistance to this compound lead to faster drug binding and dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Characterization of Drug-Resistant Influenza Virus A(H1N1) and A(H3N2) Variants Selected In Vitro with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrapulmonary Distribution and Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, this compound Octanoate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Binding pattern of the long acting neuraminidase inhibitor this compound towards influenza A subtypes H5N1 and pandemic H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols for the Quantitative Analysis of Laninamivir in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laninamivir is a potent neuraminidase inhibitor effective against various influenza A and B viruses.[1] It is administered as a prodrug, this compound octanoate, which is hydrolyzed to the active form, this compound.[2][3][4] Accurate quantification of this compound in biological matrices such as plasma, urine, and epithelial lining fluid is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[2][3][4][5] This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of this compound and its prodrug in human plasma and urine, based on validated LC-MS/MS methods. These parameters are essential for ensuring the reliability and accuracy of the analytical results, adhering to guidelines from regulatory bodies like the FDA and ICH.[7][8][9][10][11][12][13]
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Human Plasma | Human Urine |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Internal Standard (IS) | Stable Isotope-Labeled this compound | Stable Isotope-Labeled this compound |
Data compiled from published literature.[6]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte of interest.[14] Two common methods for preparing plasma and urine samples for this compound analysis are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).[6][15]
1.1. Solid-Phase Extraction (SPE) Protocol for Plasma and Urine
SPE is a robust technique for sample clean-up and concentration.[15][16]
Materials:
-
SPE Cartridges (e.g., C18)
-
Human plasma or urine samples
-
Internal Standard (IS) solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., Nitrogen stream)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma or urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to remove any particulate matter.
-
-
Spiking:
-
To a 1.0 mL aliquot of the sample, add a known concentration of the Internal Standard solution.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1.0 mL of methanol.
-
Equilibrate the cartridge with 1.0 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound and the IS from the cartridge with 1.0 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
1.2. Protein Precipitation (PPT) Protocol for Plasma
PPT is a simpler and faster method for removing proteins from plasma samples.[17][18][19]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution
-
Acetonitrile (chilled)
-
Centrifuge (refrigerated)
-
Micropipettes and tubes
Procedure:
-
Sample Aliquoting:
-
Pipette a small volume (e.g., 100 µL) of the plasma sample into a microcentrifuge tube.
-
-
Spiking:
-
Add a known concentration of the Internal Standard solution to the plasma sample.
-
-
Precipitation:
-
Add a 3-fold volume (e.g., 300 µL) of chilled acetonitrile to the plasma sample.
-
-
Vortexing:
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system or evaporate and reconstitute in mobile phase if further concentration is needed.
-
LC-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[6]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
This compound: m/z transitions to be optimized based on instrument and source conditions.
-
Internal Standard: m/z transitions for the stable isotope-labeled analogue.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
Method Validation
The analytical method should be fully validated according to the International Council for Harmonisation (ICH) guidelines and/or the US Food and Drug Administration (FDA) guidance for bioanalytical method validation.[7][8][9][10][11][12][13] Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]
-
Linearity: The relationship between the concentration of the analyte and the analytical response. A correlation coefficient (r²) of ≥ 0.99 is typically required.[8]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. Acceptance criteria are typically within ±15% (±20% for LLOQ).[7][20]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[7]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[21]
Visualizations
Caption: Workflow for this compound analysis in biological samples.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intrapulmonary Distribution and Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, this compound Octanoate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of this compound and its prodrug this compound octanoate in healthy subjects and in adult and pediatric patients with influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Intrapulmonary Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Nebulized Administration of this compound Octanoate in Healthy Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. Solid-phase micro-extraction of drugs from biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. agilent.com [agilent.com]
- 19. m.youtube.com [m.youtube.com]
- 20. jneonatalsurg.com [jneonatalsurg.com]
- 21. researchgate.net [researchgate.net]
Determining Laninamivir IC50 Values: A Guide to Cell-Based Assays
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Laninamivir is a potent neuraminidase (NA) inhibitor effective against both influenza A and B viruses.[1] A single inhalation of its prodrug, this compound octanoate, provides a long-lasting therapeutic effect.[2] Determining the 50% inhibitory concentration (IC50) is a critical step in the evaluation of antiviral drug efficacy and for monitoring the emergence of resistant strains. This document provides detailed protocols for three common cell-based assays used to determine the IC50 value of this compound: the Fluorescence-Based Neuraminidase Inhibition Assay, the Plaque Reduction Assay, and the Reporter Gene Assay.
Mechanism of Action: Neuraminidase Inhibition
This compound targets the influenza virus neuraminidase, a key enzyme responsible for the release of newly formed virus particles from infected host cells.[1] Neuraminidase cleaves sialic acid residues on the surface of the host cell and the viral envelope, facilitating the spread of the virus.[1] By competitively binding to the active site of the neuraminidase enzyme, this compound prevents this cleavage, effectively halting the propagation of the virus.[1]
Caption: Mechanism of this compound action on the influenza virus lifecycle.
Data Presentation: this compound IC50 Values
The inhibitory potency of this compound varies across different influenza virus strains and subtypes. The following table summarizes representative IC50 values determined by neuraminidase inhibition assays.
| Influenza Virus Strain/Subtype | Mean IC50 (nM) ± SD | Reference |
| A(H1N1)pdm09 | 0.27 ± 0.05 | [3] |
| A(H3N2) | 0.62 ± 0.05 | [3] |
| Influenza B | 3.26 ± 0.26 | [3] |
| N5 (Group 1 NA) | 0.90 | [4] |
| p09N1 (Atypical Group 1 NA) | 1.83 | [4] |
| p57N2 (Group 2 NA) | 3.12 | [4] |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and virus isolate used.
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This assay is widely used to quantify the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. It utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by NA, releases a fluorescent product, 4-methylumbelliferone (4-MU).[5][6]
Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
Materials:
-
This compound
-
Influenza virus stock
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)[6]
-
MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)[5]
-
Stop Solution (e.g., freshly prepared NaOH in ethanol)[6]
-
Black 96-well flat-bottom plates
-
Fluorometer
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 300 µM) in assay buffer.[5][6]
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired concentration range (e.g., 0 nM to 30,000 nM).[5]
-
Dilute the influenza virus stock in assay buffer to a concentration that yields a robust and linear fluorescent signal over the course of the assay. This optimal dilution needs to be determined empirically beforehand.
-
Prepare the MUNANA working solution (e.g., 300 µM) in assay buffer.[6]
-
-
Assay Procedure:
-
Add 25 µL of each this compound dilution to the wells of a black 96-well plate. Include wells with assay buffer only as a no-inhibitor control.
-
Add 25 µL of the diluted virus to each well.
-
Incubate the plate at room temperature for 30-45 minutes to allow the inhibitor to bind to the viral neuraminidase.[5][7]
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to each well.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.[5]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[6][8]
-
Subtract the background fluorescence (wells with no virus) from all readings.
-
Normalize the data by setting the fluorescence of the no-inhibitor control as 100% NA activity.
-
Plot the percentage of NA activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).[9]
-
Plaque Reduction Assay
This is a classic virological assay that measures the ability of a drug to inhibit the production of infectious virus particles.[10] The number of plaques (zones of cell death) is counted, and the concentration of the drug that reduces the plaque number by 50% is the IC50.
Caption: Workflow for the Plaque Reduction Assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells[11]
-
Cell culture medium (e.g., MEM) and supplements
-
Influenza virus stock
-
This compound
-
Semi-solid overlay medium (e.g., containing Avicel or agarose)[11][12]
-
TPCK-trypsin
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% Amido black or 1% Crystal Violet)[12]
-
6-well or 12-well tissue culture plates
Protocol:
-
Cell Preparation:
-
Seed MDCK cells in 6-well or 12-well plates and grow until they form a confluent monolayer.
-
-
Virus Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza virus that will produce a countable number of plaques (e.g., 100-200 plaque-forming units, PFU).
-
Allow the virus to adsorb for 1 hour at 37°C.[11]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the semi-solid overlay medium. The overlay should also contain TPCK-trypsin (e.g., 1 µg/mL) to facilitate viral spread.[11]
-
After the adsorption period, remove the virus inoculum and wash the cells.
-
Add the this compound-containing overlay medium to the respective wells. Include a no-inhibitor control.
-
-
Plaque Development and Visualization:
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells by adding a fixing solution.
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.5% Amido black or Crystal Violet).[12]
-
Gently wash the plates with water and allow them to dry.
-
-
Data Acquisition and Analysis:
-
Visually count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and performing a non-linear regression analysis.
-
Reporter Gene Assay
Reporter gene assays provide a quantitative and often high-throughput method for assessing antiviral activity.[13] These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein, GFP) under the control of the influenza virus polymerase complex.[14][15] Upon viral infection, the viral polymerase drives the expression of the reporter, and the signal is measured. Antiviral compounds will inhibit this signal.
Caption: Workflow for the Reporter Gene Assay.
Materials:
-
A stable cell line containing an influenza virus-inducible reporter gene (e.g., A549 or 293T cells).[13][16]
-
Cell culture medium and supplements.
-
Influenza virus stock.
-
This compound.
-
Reporter gene assay reagent (e.g., luciferase substrate).
-
Luminometer or fluorometer.
-
White or black 96-well plates suitable for luminescence or fluorescence detection.
Protocol:
-
Cell Seeding:
-
Seed the reporter cell line into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Inhibitor and Virus Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the cells.
-
Infect the cells with influenza virus at a pre-determined multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient to allow for robust reporter gene expression (e.g., 24-48 hours).
-
-
Signal Detection:
-
Following incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's instructions for the specific reporter system (e.g., add luciferase substrate and measure luminescence).
-
-
Data Analysis:
-
Normalize the reporter signal to the no-inhibitor control (100% activity).
-
Plot the percentage of reporter activity against the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Conclusion
The choice of assay for determining this compound IC50 values depends on the specific research question, available resources, and desired throughput. The fluorescence-based neuraminidase inhibition assay is a direct, rapid, and widely used method for assessing enzyme inhibition. The plaque reduction assay provides a functional measure of a drug's ability to inhibit the entire viral replication cycle. Reporter gene assays offer a sensitive and high-throughput alternative for screening and evaluating antiviral compounds. By following these detailed protocols, researchers can accurately and reliably determine the inhibitory potency of this compound against various influenza virus strains.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peramivir and this compound susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influenza virus assays based on virus-inducible reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A reporter system for assaying influenza virus RNP functionality based on secreted Gaussia luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization of Laninamivir-Neuraminidase Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of influenza virus neuraminidase in complex with the inhibitor laninamivir. The following procedures are designed to guide researchers through the expression, purification, and crystallization of these complexes to facilitate structural studies and drug development efforts.
Introduction
This compound is a potent neuraminidase inhibitor effective against both influenza A and B viruses. Understanding the structural basis of its interaction with neuraminidase is crucial for the development of next-generation antiviral drugs and for combating drug resistance. X-ray crystallography is a powerful technique for visualizing these interactions at the atomic level, and obtaining high-quality crystals of the this compound-neuraminidase complex is the critical first step.
This guide outlines the key steps, from recombinant protein production to the acquisition of diffraction-quality crystals, based on established methodologies for influenza neuraminidase.
Data Presentation
The following tables summarize key quantitative data for the expression, purification, and crystallization of neuraminidase for structural studies.
Table 1: Recombinant Neuraminidase Expression and Purification
| Parameter | Value | Details |
| Expression System | Baculovirus Expression Vector System (BEVS) | --- |
| Host Cells | Spodoptera frugiperda (Sf9) insect cells | --- |
| Culture Volume | 200 mL | Per 1,000 mL shaker flask |
| Cell Density for Infection | 2 x 106 cells/mL | --- |
| Harvest Time | 72-96 hours post-infection | --- |
| Purification Method | Immobilized Metal Affinity Chromatography (IMAC) | Ni-NTA resin |
| Washing Buffer | 50 mM Na2HCO3, 300 mM NaCl, 20 mM imidazole, pH 8.0 | [1] |
| Elution Buffer | 50 mM Na2HCO3, 300 mM NaCl, 300 mM imidazole, pH 8.0 | [1] |
| Typical Yield | 1-2 mg/L of culture | --- |
Table 2: Crystallization Parameters for Neuraminidase-Laninamivir Complex
| Parameter | Value | Details |
| Crystallization Method | Hanging Drop Vapor Diffusion | --- |
| Protein Concentration | 5-10 mg/mL | --- |
| This compound Concentration | 10-fold molar excess over protein | To ensure saturation of the active site |
| Incubation (Protein-Ligand) | 30-60 minutes on ice | --- |
| Reservoir Solution | 0.1 M HEPES pH 7.5, 12% (w/v) Polyethylene Glycol (PEG) 3350 | A common starting condition for neuraminidase crystallization |
| Drop Ratio (Protein:Reservoir) | 1:1 (e.g., 1 µL protein-ligand complex + 1 µL reservoir solution) | --- |
| Incubation Temperature | 4°C or 20°C | Constant temperature is critical |
| Crystal Growth Time | Several days to weeks | --- |
| Cryoprotectant | Reservoir solution supplemented with 20-30% (v/v) glycerol | [2][3] |
Experimental Protocols
Recombinant Neuraminidase Expression and Purification
This protocol is adapted from established methods for expressing functional influenza neuraminidase using the baculovirus expression system.[1]
Materials:
-
Sf9 insect cells
-
Recombinant bacmid DNA encoding the neuraminidase ectodomain with a C-terminal hexahistidine tag
-
Cell transfection reagent
-
Serum-free insect cell medium (e.g., SFX)
-
Phosphate-Buffered Saline (PBS)
-
Ni-NTA affinity resin
-
Washing Buffer (50 mM Na2HCO3, 300 mM NaCl, 20 mM imidazole, pH 8.0)[1]
-
Elution Buffer (50 mM Na2HCO3, 300 mM NaCl, 300 mM imidazole, pH 8.0)[1]
-
Polypropylene columns
Procedure:
-
Generation of Recombinant Baculovirus:
-
Generate recombinant bacmid containing the neuraminidase gene of interest according to the baculovirus expression system manufacturer's instructions.
-
Transfect Sf9 cells with the purified recombinant bacmid to produce the initial virus stock (P1).
-
Amplify the viral stock to a high-titer P2 stock for protein expression.
-
-
Protein Expression:
-
Culture Sf9 cells in suspension to a density of 2 x 106 cells/mL.
-
Infect the Sf9 cell culture with the high-titer baculovirus stock.
-
Incubate the infected culture at 28°C with shaking for 72-96 hours.
-
-
Purification:
-
Harvest the cell culture supernatant by centrifugation at 5,500 x g for 20 minutes at 4°C to remove cells and debris.[1]
-
Equilibrate the Ni-NTA resin with PBS.
-
Incubate the clarified supernatant with the equilibrated Ni-NTA resin for 2-4 hours at 4°C with gentle agitation.
-
Load the supernatant-resin mixture onto a polypropylene column.
-
Wash the resin extensively with Washing Buffer to remove non-specifically bound proteins.[1]
-
Elute the purified neuraminidase with Elution Buffer.[1]
-
Concentrate the eluted protein and exchange the buffer to a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) using ultrafiltration.
-
Assess protein purity and concentration using SDS-PAGE and a spectrophotometer.
-
Crystallization of the Neuraminidase-Laninamivir Complex
This protocol utilizes the hanging drop vapor diffusion method, a common and effective technique for protein crystallization.
Materials:
-
Purified recombinant neuraminidase (5-10 mg/mL)
-
This compound stock solution (e.g., 10 mM in water or a suitable buffer)
-
Crystallization screening kit (e.g., Hampton Research PEGRx)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Micro-pipettes and tips
Procedure:
-
Preparation of the Protein-Ligand Complex:
-
On ice, mix the purified neuraminidase with this compound to a final molar ratio of 1:10 (protein:ligand).
-
Incubate the mixture on ice for 30-60 minutes to allow for complex formation.
-
-
Setting up Crystallization Plates:
-
Pipette 500 µL of the reservoir solution (e.g., 0.1 M HEPES pH 7.5, 12% (w/v) PEG 3350) into the reservoir of a 24-well crystallization plate.
-
On a siliconized cover slip, pipette a 1 µL drop of the neuraminidase-laninamivir complex.
-
Add 1 µL of the reservoir solution to the protein drop.
-
Invert the cover slip and place it over the reservoir, ensuring an airtight seal.
-
-
Incubation and Monitoring:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth periodically using a microscope over several days to weeks.
-
Crystal Harvesting and Cryo-protection
Materials:
-
Crystallization plates with crystals
-
Cryoprotectant solution (Reservoir solution containing 20-30% (v/v) glycerol)[2][3]
-
Crystal mounting loops
-
Liquid nitrogen
Procedure:
-
Preparation:
-
Prepare the cryoprotectant solution.
-
Place a small drop of the cryoprotectant solution in a clean well or on a cover slip.
-
-
Crystal Soaking:
-
Carefully open the sealed well containing the crystals.
-
Using a crystal mounting loop, gently transfer a single crystal from the crystallization drop into the cryoprotectant drop.
-
Soak the crystal for a few seconds to allow the cryoprotectant to replace the mother liquor.
-
-
Flash-Cooling:
-
Quickly scoop the crystal out of the cryoprotectant drop with the loop.
-
Immediately plunge the loop with the crystal into liquid nitrogen to flash-cool it.
-
Store the frozen crystal in liquid nitrogen until ready for X-ray diffraction data collection.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound-neuraminidase complex crystallization.
Caption: Logical flow for screening optimal crystallization conditions.
References
- 1. Expression of Functional Recombinant Hemagglutinin and Neuraminidase Proteins from the Novel H7N9 Influenza Virus Using the Baculovirus Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 3. hamptonresearch.com [hamptonresearch.com]
Application of Laninamivir in High-Throughput Screening for Antivirals
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laninamivir is a potent and long-acting neuraminidase (NA) inhibitor used for the treatment and prophylaxis of influenza virus infections.[1][2] Its mechanism of action involves blocking the active site of the viral NA enzyme, which is crucial for the release of progeny virions from infected host cells.[3][4] This inhibition effectively halts the spread of the virus.[3][4] In the context of antiviral drug discovery, this compound serves as an essential reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel neuraminidase inhibitors. Its well-characterized activity and potency provide a benchmark for the validation and performance of screening assays and the evaluation of new chemical entities.
This document provides detailed protocols for fluorescence-based and chemiluminescence-based neuraminidase inhibition assays suitable for HTS, using this compound as a positive control. It also includes representative quantitative data and visualizations to guide researchers in applying these methods.
Mechanism of Action and Signaling Pathway
Influenza virus replication culminates in the budding of new virions from the host cell membrane. These new particles initially remain tethered to the cell surface via the interaction of viral hemagglutinin (HA) with sialic acid receptors. The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the virions and allowing them to infect new cells.[5][6] Neuraminidase inhibitors like this compound are transition-state analogues of sialic acid that bind with high affinity to the NA active site, competitively inhibiting its enzymatic activity and preventing viral release.[3][7]
Caption: Mechanism of influenza neuraminidase and its inhibition by this compound.
Data Presentation: Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory activity against a wide range of influenza A and B viruses. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The tables below summarize the IC50 values for this compound against various influenza neuraminidase subtypes, providing a baseline for comparison in HTS assays.
Table 1: this compound IC50 Values against Influenza A Viruses
| Virus Subtype | Neuraminidase Type | Mean IC50 (nM) | Reference |
| A(H1N1)pdm09 | p09N1 | 0.27 ± 0.05 | [8] |
| A(H1N1)pdm09 | p09N1 | 1.83 | [7][9] |
| A(H3N2) | p57N2 | 0.62 ± 0.05 | [8] |
| A(H3N2) | p57N2 | 3.12 | [7][9] |
| Avian Influenza | N5 | 0.90 | [7][9] |
Table 2: this compound IC50 Values against Influenza B Viruses
| Virus Lineage | Mean IC50 (nM) | Reference |
| Yamagata & Victoria | 3.26 ± 0.26 | [8] |
Note: IC50 values can vary based on the specific viral strain, assay conditions, and substrate used.
Experimental Protocols for High-Throughput Screening
This compound should be included in every assay plate as a positive control to monitor assay performance and normalize the data. A dose-response curve of this compound should be generated to ensure the assay is performing within expected parameters.
HTS Experimental Workflow
The general workflow for screening compound libraries for novel neuraminidase inhibitors involves a primary screen to identify initial hits, followed by secondary screens to confirm activity and determine potency.
Caption: General workflow for high-throughput screening of neuraminidase inhibitors.
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
This assay is widely used and relies on the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[10][11] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Materials:
-
Recombinant Neuraminidase or Influenza Virus Stock
-
MUNANA Substrate (e.g., from NA-Fluor™ kit)[12]
-
This compound (Positive Control)
-
Test Compounds from Library
-
Black, flat-bottom 384-well microplates
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
Using an automated liquid handler, add 10 µL of each compound dilution to the wells of the 384-well plate.
-
Include wells with assay buffer only (100% activity control) and wells with a high concentration of this compound (0% activity/background control).
-
-
Enzyme/Virus Addition:
-
Dilute the recombinant neuraminidase or virus stock in assay buffer to a pre-determined optimal concentration.
-
Add 20 µL of the diluted enzyme/virus to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes to allow compounds to bind to the enzyme.[5]
-
-
Substrate Addition:
-
Reaction Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.[11]
-
-
Stopping the Reaction:
-
Add 30 µL of Stop Solution to all wells.
-
-
Fluorescence Reading:
-
Measure the fluorescence signal using a microplate reader (Ex: 365 nm, Em: 450 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Chemiluminescence-Based Neuraminidase Inhibition Assay
This method offers higher sensitivity compared to fluorescence-based assays and uses a 1,2-dioxetane derivative of sialic acid (e.g., NA-STAR®) as the substrate.[11]
Materials:
-
Recombinant Neuraminidase or Influenza Virus Stock
-
Chemiluminescent Substrate (e.g., NA-STAR®)
-
Assay Buffer (as specified by substrate manufacturer)
-
This compound (Positive Control)
-
Test Compounds from Library
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Compound Plating:
-
Follow the same procedure as in the fluorescence-based assay, plating 10 µL of compounds and controls into a white, opaque 384-well plate.
-
-
Enzyme/Virus Addition:
-
Add 20 µL of diluted neuraminidase or virus stock to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Substrate Addition:
-
Add 20 µL of the chemiluminescent substrate solution to all wells.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 30 minutes in the dark.[5]
-
-
Luminescence Reading:
-
Measure the chemiluminescence signal using a luminometer. No stop solution is typically required.
-
-
Data Analysis:
-
Calculate the percent inhibition and IC50 values as described for the fluorescence-based assay.
-
Conclusion
The protocols detailed in this document provide a robust framework for conducting high-throughput screening campaigns to identify novel influenza neuraminidase inhibitors.[13] The use of this compound as a standard positive control is critical for assay validation, quality control, and the accurate determination of the relative potency of newly identified hit compounds. These methods are adaptable for screening large chemical libraries, thereby accelerating the discovery of new antiviral agents to combat influenza.
References
- 1. This compound octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prodrug CS-8958, a long-acting neuraminidase inhibitor, shows superior anti-influenza virus activity after a single administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peramivir and this compound susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Laninamivir solubility issues in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of Laninamivir in experimental setups. Particular focus is given to overcoming solubility challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (R-125489) is a potent inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] Neuraminidase is a glycoprotein on the surface of the influenza virus that is crucial for the release of newly formed virus particles from an infected host cell. By inhibiting neuraminidase, this compound prevents the virus from spreading to other cells, thereby halting the progression of the infection.[2][3]
Q2: I am observing precipitation when preparing my this compound working solution in an aqueous buffer. What could be the cause?
A2: Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: this compound has limited solubility in aqueous buffers. Preparing a concentration that exceeds this limit will result in precipitation.
-
Antisolvent Precipitation: If you are diluting a concentrated stock of this compound (typically in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out" of the solution.
-
pH of the Buffer: The solubility of this compound can be pH-dependent. A suboptimal pH in your buffer can reduce its solubility.
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature after dissolution can lead to precipitation.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. If an aqueous stock is required, Phosphate-Buffered Saline (PBS) or a specific assay buffer can be used, though this may require additional steps like sonication and warming to achieve the desired concentration. It is crucial to use high-purity, anhydrous solvents to prevent moisture absorption which can affect solubility and stability.
Q4: What is the recommended storage for this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions, particularly in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Step | Optimization Strategy |
| Inappropriate Solvent | The solubility of this compound is limited in many common solvents. | For a high-concentration stock solution, use anhydrous DMSO. For aqueous solutions, consider PBS or a specialized assay buffer. |
| Concentration Too High | You may be attempting to dissolve too much compound in a small volume of solvent. | Refer to the solubility data table below. Do not exceed the known solubility limit for the chosen solvent. |
| Insufficient Agitation/Energy | The dissolution process may be slow and require energy input. | Vortex the solution thoroughly. If the compound still does not dissolve, brief sonication or gentle warming (up to 60°C for PBS) can be applied. |
Issue 2: My this compound solution is initially clear but forms a precipitate over time.
| Possible Cause | Troubleshooting Step | Optimization Strategy |
| Solution Instability | This compound may degrade over time in certain solvents or under certain storage conditions. | Prepare fresh working solutions for each experiment. Avoid prolonged storage of diluted aqueous solutions. |
| Temperature Fluctuations | A decrease in temperature can cause a supersaturated solution to precipitate. | Store solutions at a constant, appropriate temperature. Allow solutions to fully reach room temperature before use if stored cold. |
| pH Shift | Changes in the pH of the solution over time can affect solubility. | Ensure your buffer has adequate capacity to maintain a stable pH. |
Issue 3: Precipitation occurs when I dilute my DMSO stock into cell culture medium.
| Possible Cause | Troubleshooting Step | Optimization Strategy |
| Antisolvent Precipitation | Rapid dilution of the DMSO stock into the aqueous medium. | Add the DMSO stock to the pre-warmed medium dropwise while gently vortexing or swirling. This gradual addition helps to prevent localized high concentrations. |
| Final DMSO Concentration | The final concentration of DMSO in the cell culture medium may be too high, affecting both solubility and cell health. | Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, and consistent across all wells, including controls. |
| Solubility Limit Exceeded in Medium | The final concentration of this compound in the cell culture medium is above its solubility limit. | Perform a solubility test of this compound in your specific cell culture medium to determine the maximum achievable concentration without precipitation. You may need to lower the final concentration used in your experiment. |
Data Presentation
Table 1: Solubility of this compound (R-125489)
| Solvent | Concentration | Observations |
| DMSO | Soluble | Commonly used for high-concentration stock solutions. |
| PBS (pH 7.2) | 3.12 mg/mL (9.01 mM) | Requires sonication and warming to 60°C for dissolution. |
| Water | 5 mg/mL | - |
| Assay Buffer (66.6 mM MES, 8 mM CaCl₂, pH 6.5) | 5.2 mg in 50 mL (300 µM) | Dissolves to create a working stock for enzyme assays.[4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Neuraminidase Inhibition Assay
This protocol is adapted from a fluorescence-based neuraminidase inhibition assay.[4][5]
Materials:
-
This compound (R-125489) powder
-
2x Assay Buffer (66.6 mM MES, 8 mM CaCl₂, pH 6.5)
-
Sterile, nuclease-free water
-
Appropriate lab equipment (vortexer, sonicator if needed, etc.)
Procedure:
1. Preparation of 2x Assay Buffer: a. Dissolve MES and CaCl₂ in distilled water. b. Adjust the pH to 6.5 using NaOH. c. Filter sterilize the buffer using a 0.22 µm filter.
2. Preparation of 300 µM this compound Master Stock: a. Weigh out 5.2 mg of this compound powder. b. Dissolve the powder in 50 mL of the 2x Assay Buffer. c. Vortex thoroughly until the powder is completely dissolved. d. This master stock can be stored at -20°C for up to 12 months.[4][5]
3. Preparation of Working Dilutions: a. From the 300 µM master stock, prepare a series of dilutions in the assay buffer to achieve the desired final concentrations for your experiment.
Protocol 2: Plaque Reduction Assay for Determining Antiviral Activity of this compound
This is a general protocol for a plaque reduction assay, which can be adapted for this compound. Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research.[2]
Materials:
-
MDCK cells
-
Influenza virus stock
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., MEM or DMEM)
-
Overlay medium (e.g., containing agarose or Avicel)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
1. Cell Seeding (Day 1): a. Seed MDCK cells into 6-well or 12-well plates at a density that will form a confluent monolayer the next day. b. Incubate at 37°C with 5% CO₂.
2. Virus Infection and this compound Treatment (Day 2): a. Prepare serial dilutions of this compound in serum-free cell culture medium from your stock solution. Be mindful of the final DMSO concentration. b. When the MDCK cell monolayer is confluent, wash the cells with PBS. c. Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well. d. After a 1-hour adsorption period, remove the virus inoculum. e. Add the medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
3. Overlay and Incubation (Day 2): a. Prepare the overlay medium according to your lab's protocol. b. Add the overlay medium to each well and allow it to solidify. c. Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.
4. Plaque Visualization and Counting (Day 4-5): a. Fix the cells (e.g., with 10% formalin). b. Stain the cell monolayer with crystal violet solution. c. Gently wash the wells to remove excess stain and allow the plates to dry. d. Count the number of plaques in each well.
5. Data Analysis: a. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. b. Determine the EC₅₀ (50% effective concentration) by plotting the percentage of plaque reduction against the this compound concentration.
Visualizations
Caption: Mechanism of action of this compound in the influenza virus life cycle.
Caption: Troubleshooting workflow for this compound solution preparation.
References
- 1. This compound and its prodrug, CS-8958: long-acting neuraminidase inhibitors for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Laninamivir Resistance in Influenza
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of laninamivir resistance in influenza. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known neuraminidase (NA) mutations that confer resistance to this compound?
A1: this compound resistance is primarily associated with specific amino acid substitutions in the influenza neuraminidase (NA) protein. Key mutations include E119G/A/K/V, D197E, and R292K.[1][2][3][4] The E119G mutation, for instance, can significantly reduce susceptibility to both this compound and zanamivir.[4] The R292K mutation in H7N9 viruses has been shown to confer high-level resistance to oseltamivir and peramivir, with moderately reduced susceptibility to zanamivir and this compound.[5][6][7]
Q2: What is the molecular mechanism behind this compound resistance conferred by these mutations?
A2: Studies have shown that mutations conferring resistance to this compound can lead to faster drug binding and dissociation from the neuraminidase enzyme.[1][8] this compound typically exhibits slow binding and even slower dissociation from wild-type NA, contributing to its long-acting efficacy.[1][8] Resistance mutations can alter the kinetics of this interaction, reducing the overall inhibitory effect of the drug.
Q3: Can mutations outside of the neuraminidase gene contribute to this compound resistance?
A3: Yes, changes in the hemagglutinin (HA) protein can also contribute to this compound resistance. For example, in an A(H3N2) virus, a large NA deletion was selected under this compound pressure, accompanied by HA substitutions (S138A/P194L). This variant exhibited altered receptor-binding properties and high resistance to this compound.[2]
Q4: Is there cross-resistance between this compound and other neuraminidase inhibitors?
A4: Yes, cross-resistance is a significant consideration. This compound shares a similar susceptibility profile with zanamivir.[2] Viruses with mutations like E119G that are resistant to zanamivir often show reduced susceptibility to this compound as well.[2][4] However, this compound generally remains effective against viruses with the H275Y mutation, which confers resistance to oseltamivir.[2][4][9] The R292K mutation can lead to cross-resistance to oseltamivir, zanamivir, and peramivir.[10]
Troubleshooting Guides
Neuraminidase (NA) Inhibition Assay
Q5: I am observing high background fluorescence in my chemiluminescent NA inhibition assay. What could be the cause?
A5: High background in a chemiluminescent neuraminidase inhibition assay can be due to several factors. One common reason is the presence of non-specific enzyme activity. Ensure that all reagents are properly prepared and that there is no contamination. Additionally, the choice of substrate and assay conditions can significantly impact background levels. It's important to run appropriate controls, including a blank with no virus, to determine the source of the background signal.[11][12]
Q6: My IC50 values for this compound are highly variable between experiments. How can I improve reproducibility?
A6: Variability in IC50 values is a common issue. To improve reproducibility, it is crucial to standardize your assay protocol.[13] Factors that can contribute to variability include:
-
Virus Titration: Ensure the virus input is consistent across assays.
-
Substrate Concentration: Use a consistent concentration of the fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[14][15]
-
Incubation Times and Temperatures: Adhere strictly to the defined incubation times and temperatures for both the virus-inhibitor and substrate-enzyme reactions.[11][15]
-
Plate Type: Use the same type of microtiter plates for all experiments, as different plastics can have varying effects on fluorescence readings.
Q7: I have a clinical sample that shows sensitivity to this compound in the NA inhibition assay, but sequencing reveals a known resistance mutation (e.g., R292K). Why is there a discrepancy?
A7: This discrepancy can occur when the clinical sample contains a mixed population of wild-type and resistant viruses.[6][7] The enzyme-based NA inhibition assay may not be sensitive enough to detect a low percentage of the resistant variant, as the susceptible population can mask the resistance phenotype.[6][7] Pyrosequencing or deep sequencing can provide a more quantitative analysis of the viral population.[16][17][18]
Pyrosequencing for Resistance Mutation Detection
Q8: My pyrosequencing results show a mixed viral population at a key resistance codon. How should I interpret this?
A8: A mixed population, or quasispecies, is common in viral samples.[16][18] The presence of a minor variant conferring resistance (e.g., 20% of the population) can be clinically significant.[16] It is important to consider that virus isolation in cell culture prior to sequencing might select for certain variants, potentially not reflecting the true composition in the original clinical specimen.[16][17] Therefore, direct pyrosequencing from clinical samples is often recommended.[16][17]
Q9: I am designing a pyrosequencing assay for this compound resistance mutations. Which residues should I target?
A9: For comprehensive surveillance, your pyrosequencing assay should target the key neuraminidase residues associated with resistance to this compound and other NAIs. These include E119, Q136, D151, H275, R292, and N294 (N2 numbering).[18][19] Designing primers to detect substitutions at these positions will allow for the detection of the most commonly reported resistance mutations.[18][19]
Cell-Based Assays
Q10: I am developing a cell-based assay to screen for this compound resistance. What are the key considerations?
A10: When developing a cell-based assay for influenza drug resistance, consider the following:
-
Assay Type: You can choose between single-cycle or multi-cycle replication assays. Single-cycle assays are useful for studying specific early-stage replication events, while multi-cycle assays better mimic natural infection.[20]
-
Readout: The readout can be based on measuring viral gene expression (e.g., using a reporter virus), viral antigen production (via immunostaining), or the enzymatic activity of newly expressed neuraminidase on the surface of infected cells.[20][21][22]
-
Cell Line: The choice of cell line (e.g., MDCK, A549) can influence viral replication kinetics and drug susceptibility results.[23]
Data Presentation
Table 1: Neuraminidase (NA) Mutations Conferring Resistance to this compound
| Virus Subtype | Mutation | Fold Increase in IC50 (this compound) | Cross-Resistance Profile | Reference(s) |
| Influenza B | D197E | ~15-fold | - | [1] |
| N9 Neuraminidase | E119G | ~150-fold | - | [1] |
| A(H1N1)pdm09 | E119G | Highly Reduced Inhibition | Zanamivir | [2][4] |
| A(H1N1)pdm09 | Q136K | Reduced Inhibition | Zanamivir | [2] |
| A(H7N9) | R292K | Moderately Reduced Susceptibility | Oseltamivir, Peramivir, Zanamivir | [5] |
Table 2: Comparison of IC50 Values (nM) of Neuraminidase Inhibitors Against A(H1N1)pdm09 with H275Y Mutation
| Neuraminidase Inhibitor | Wild-Type (275H) IC50 (nM) | H275Y Mutant IC50 (nM) | Fold Increase | Reference(s) |
| Oseltamivir | ~1 | ~400 | ~400 | [9] |
| Peramivir | ~0.5 | ~70 | ~140 | [9] |
| Zanamivir | ~0.5 | ~0.5 | No significant change | [9] |
| This compound | ~1 | ~1 | No significant change | [9] |
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from standard methods for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.[14][15]
Materials:
-
96-well flat-bottom plates
-
Influenza virus isolates
-
This compound (and other NAIs as controls)
-
Assay Buffer (e.g., 32.5 mM MES pH 6.5, 4 mM CaCl2)
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Fluorometer
Procedure:
-
Virus Dilution: Dilute the test viruses in assay buffer to a concentration that yields a linear enzyme activity over the assay period.
-
Inhibitor Dilution: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
Incubation with Inhibitor: In a 96-well plate, mix equal volumes of the diluted virus and the inhibitor dilutions. Incubate at room temperature for 45 minutes.
-
Substrate Addition: Add MUNANA substrate to each well to a final concentration of 100 µM.
-
Enzymatic Reaction: Incubate the plate at 37°C for 1 hour.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Fluorescence Reading: Read the fluorescence on a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the inhibitor that reduces the neuraminidase activity by 50%.
Pyrosequencing for H275Y Mutation Detection
This is a generalized workflow for detecting the H275Y mutation in the neuraminidase gene of A(H1N1)pdm09 viruses.[16][24]
Materials:
-
Viral RNA extracted from clinical samples or cultured isolates
-
Reverse transcriptase and PCR reagents
-
Primers for RT-PCR amplification of the NA gene segment containing codon 275
-
Pyrosequencing instrument and reagents
-
Sequencing primer specific for the region of interest
Procedure:
-
RNA Extraction: Extract viral RNA from the sample.
-
Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the viral RNA and amplify the target region of the NA gene using specific primers.
-
PCR Product Purification: Purify the PCR product to remove unincorporated nucleotides and primers.
-
Pyrosequencing Reaction: a. Anneal the sequencing primer to the single-stranded PCR product. b. Perform the pyrosequencing reaction according to the manufacturer's protocol. The instrument will sequentially add dNTPs and detect the release of pyrophosphate upon nucleotide incorporation.
-
Data Analysis: The resulting pyrogram is analyzed to determine the nucleotide sequence at codon 275. The software will quantify the proportion of 'C' (wild-type) and 'T' (mutant) at the second position of the codon, indicating the presence and proportion of the H275Y mutation.
Mandatory Visualizations
Caption: Workflow for pyrosequencing-based detection of NA mutations.
Caption: Mechanism of this compound action and resistance in influenza.
References
- 1. Neuraminidase mutations conferring resistance to this compound lead to faster drug binding and dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Drug-Resistant Influenza Virus A(H1N1) and A(H3N2) Variants Selected In Vitro with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Interferon Lambda 1 Combination Treatment Promotes Resistance by Influenza A Virus More Rapidly than this compound Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to neuraminidase inhibitors conferred by an R292K mutation in a human influenza virus H7N9 isolate can be masked by a mixed R/K viral population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Resistance profiles for the investigational neuraminidase inhibitor AV5080 in influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. benchchem.com [benchchem.com]
- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel pyrosequencing assay for the detection of neuraminidase inhibitor resistance-conferring mutations among clinical isolates of avian H7N9 influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel pyrosequencing assay for the detection of neuraminidase inhibitor resistance-conferring mutations among clinical isolates of avian H7N9 influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of a Seven-Target Pyrosequencing Assay To Improve the Detection of Neuraminidase Inhibitor-Resistant Influenza A(H3N2) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Global Influenza Programme [who.int]
Technical Support Center: Optimizing Laninamivir Dosage and Administration In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo optimization of Laninamivir dosage and administration routes.
Frequently Asked Questions (FAQs)
Q1: What is the primary administration route for this compound and its prodrug, this compound Octanoate (CS-8958), in clinical and preclinical studies?
A1: The primary and most effective administration route for this compound Octanoate is direct delivery to the respiratory tract, most commonly via inhalation.[1][2][3] This is because the prodrug is efficiently converted to its active form, this compound, by hydrolyzing enzymes in the respiratory tract.[4] This route allows for high and sustained concentrations of the active drug at the primary site of influenza virus replication.[5][6] While intranasal administration is often used in murine models to mimic this targeted delivery,[2][5] intravenous administration of this compound has also been investigated.[7]
Q2: What are the key pharmacokinetic advantages of a single inhaled dose of this compound Octanoate?
A2: A single inhaled dose of this compound Octanoate offers a significant pharmacokinetic advantage due to its long-acting nature.[2][8] After administration, the prodrug CS-8958 is converted to this compound, which is slowly eliminated from the body.[1][4] In humans, this compound exhibits a long plasma half-life, ranging from 53.2 to 74.4 hours.[3] More importantly, this compound concentrations in the epithelial lining fluid of the lungs remain above the 50% inhibitory concentration (IC50) for viral neuraminidases for up to 10 days (240 hours) post-inhalation.[3][6] This sustained high concentration in the lungs is a key factor in its efficacy with a single dose.[5][9]
Q3: How does the efficacy of a single dose of inhaled this compound Octanoate compare to multiple doses of other neuraminidase inhibitors like Oseltamivir?
A3: Clinical trials have demonstrated that a single inhaled dose of 40 mg of this compound Octanoate is non-inferior to a standard 5-day course of oral Oseltamivir (75 mg twice daily) in treating seasonal influenza in adults.[10][11] The median time to illness alleviation was comparable between the two treatments.[10][11] Furthermore, a single dose of this compound Octanoate has shown superior efficacy compared to repeated administrations of Zanamivir or Oseltamivir in animal models of influenza A and B, including pandemic H1N1 and highly pathogenic avian H5N1 viruses.[2]
Q4: What are the typical dosages of this compound Octanoate used in human clinical trials for treatment and prophylaxis?
A4: For the treatment of influenza in adults, single inhaled doses of 20 mg and 40 mg of this compound Octanoate have been evaluated, with the 40 mg dose showing comparable efficacy to Oseltamivir.[10][11] For prophylactic use in adults, a single 40 mg dose has been shown to be effective.[12] In pediatric populations (<10 years of age), a single 20 mg inhaled dose has been found to be effective and well-tolerated for prophylaxis.[13]
Q5: Are there alternative delivery methods to the standard dry powder inhaler (DPI) for this compound Octanoate?
A5: Yes, a nebulized formulation of this compound Octanoate has been developed and studied, particularly for pediatric and elderly patients who may have difficulty using a DPI.[3][14] Studies have shown that single nebulized administrations of up to 320 mg are safe and well-tolerated, with plasma this compound concentrations increasing almost dose-proportionally.[3] A 160 mg nebulized dose resulted in sustained this compound concentrations in the epithelial lining fluid for up to 168 hours.[3]
Troubleshooting Guide
Issue 1: Sub-optimal efficacy observed in mouse models following intranasal administration.
-
Possible Cause: Improper administration technique leading to inconsistent delivery to the lungs.
-
Troubleshooting Steps:
-
Ensure the mouse is properly anesthetized to prevent sneezing or expulsion of the administered dose.
-
Use a calibrated micropipette to deliver a precise volume.
-
Administer the dose in small aliquots to each nostril to facilitate inhalation into the lower respiratory tract rather than ingestion.
-
Consider using a specialized intranasal delivery device for rodents to improve targeting.
-
Issue 2: High variability in plasma pharmacokinetic data in human subjects.
-
Possible Cause: Inconsistent inhalation technique among subjects using a dry powder inhaler (DPI).[4]
-
Troubleshooting Steps:
-
Provide thorough training to all subjects on the correct use of the specific DPI device.
-
Have subjects practice the inhalation maneuver before drug administration.
-
Directly observe each administration to ensure proper technique, including full exhalation before inhalation and a sufficiently deep and forceful inhalation.
-
One subject was dropped from a pharmacokinetic analysis due to inappropriate handling of the inhaler, highlighting the importance of this aspect.[4]
-
Issue 3: Difficulty in administering inhaled this compound Octanoate to pediatric or elderly subjects.
-
Possible Cause: These patient populations may lack the coordination or inspiratory force required for effective use of a DPI.[3][14]
-
Troubleshooting Steps:
-
Consider using the nebulized formulation of this compound Octanoate, which is designed for patients who have difficulty with DPIs.[3][14]
-
Ensure the nebulizer equipment is properly maintained and used according to the manufacturer's instructions to ensure optimal particle size for lung deposition.
-
For young children, a face mask attachment for the nebulizer is typically required. A study noted that crying during administration did not significantly impact effectiveness.[14]
-
Issue 4: Emergence of drug-resistant viral strains during in vitro or in vivo experiments.
-
Possible Cause: Sub-optimal drug concentration at the site of replication can promote the selection of resistant mutants.
-
Troubleshooting Steps:
-
Ensure the dosage and administration route are optimized to achieve high and sustained concentrations of this compound in the respiratory tract. The long retention of this compound in the lungs is thought to suppress the generation of low-susceptibility mutants.[5]
-
In preclinical models, a single intranasal administration of 236 µg/kg of this compound Octanoate in mice maintained lung concentrations well above the IC50 for various influenza strains for at least 6 days, and no resistant mutants were detected.[5]
-
When passaging virus in the presence of the drug in vitro, use a dose-escalation strategy to characterize the resistance profile.
-
Data Presentation
Table 1: Summary of this compound Octanoate (CS-8958) / this compound Pharmacokinetics in Humans
| Parameter | Administration Route | Dose | Population | Value | Reference |
| CS-8958 Plasma Half-life | Inhalation (DPI) | 5-120 mg (single) | Healthy Males | ~2 hours | [1][4] |
| This compound Plasma Half-life | Inhalation (DPI) | 5-120 mg (single) | Healthy Males | ~3 days | [1][4] |
| This compound Plasma Half-life | Inhalation (DPI) | 40 mg (single) | Healthy Young Adults | 64.7 - 74.4 hours | [3] |
| This compound Plasma Half-life | Inhalation (DPI) | 40 mg (single) | Renally Impaired | 53.2 - 57.0 hours | [3] |
| Cumulative Urinary Excretion (CS-8958) | Inhalation (DPI) | 5-120 mg (single) | Healthy Males | 2.3% - 3.6% of dose | [1][4] |
| Cumulative Urinary Excretion (this compound) | Inhalation (DPI) | 5-120 mg (single) | Healthy Males | 10.7% - 14.6% of dose | [1][4] |
Table 2: Efficacy of Single-Dose Inhaled this compound Octanoate in Clinical Trials
| Study Population | This compound Octanoate Dose | Comparator | Primary Endpoint | Result | Reference |
| Adults (Treatment) | 40 mg | Oseltamivir (75 mg BID for 5 days) | Time to Illness Alleviation | Non-inferior (73.0h vs 73.6h) | [10][11] |
| Adults (Treatment) | 20 mg | Oseltamivir (75 mg BID for 5 days) | Time to Illness Alleviation | 85.8h vs 73.6h | [10][11] |
| Adults (Prophylaxis) | 40 mg | Placebo | Incidence of Clinical Influenza | 4.5% vs 12.1% (p=0.001) | [12] |
| Children <10 years (Prophylaxis) | 20 mg | Placebo | Incidence of Clinical Influenza | 11% vs 19% (p=0.02) | [13] |
Experimental Protocols
Protocol 1: Evaluation of Prophylactic Efficacy in a Mouse Model
-
Objective: To determine the protective effect of a single intranasal dose of this compound Octanoate against a lethal influenza virus challenge.
-
Methodology:
-
Animals: BALB/c mice.
-
Drug Administration: Administer a single intranasal dose of this compound Octanoate (e.g., 0.78 µmol/kg) or a vehicle control to anesthetized mice.[15] Prophylactic administration can be performed at various time points prior to infection (e.g., 7, 4, and 1 day before).[15]
-
Viral Challenge: Infect mice intranasally with a lethal dose (e.g., 500 Plaque Forming Units) of influenza virus (e.g., A/PR/8/34 H1N1).[15]
-
Monitoring: Monitor mice daily for 20 days for survival, body weight changes, and clinical signs of illness.[16]
-
Endpoint Analysis:
-
Primary endpoint: Survival rate.
-
Secondary endpoints: Mean body weight loss, viral titers in lung homogenates at specific time points post-infection.
-
-
-
Reference: This protocol is adapted from prophylactic studies described in the literature.[15][16]
Protocol 2: Pharmacokinetic Study of Inhaled this compound Octanoate in Healthy Volunteers
-
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple inhaled doses of this compound Octanoate.
-
Methodology:
-
Study Design: A double-blind, randomized, placebo-controlled, dose-escalation study.[1][4]
-
Dosing Regimens:
-
Sample Collection: Collect plasma and urine samples at predetermined time points for up to 144 hours post-dosing.[1][4]
-
Bioanalysis: Analyze plasma and urine concentrations of the prodrug (CS-8958) and the active metabolite (this compound) using a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Pharmacokinetic Analysis: Calculate key PK parameters including Cmax (maximum concentration), AUC (area under the curve), and half-life (t½) for both CS-8958 and this compound.
-
-
Reference: This protocol is based on Phase 1 clinical studies conducted on this compound Octanoate.[1][4]
Visualizations
Caption: In vivo activation and mechanism of action of inhaled this compound Octanoate.
Caption: General experimental workflow for this compound in vivo optimization.
References
- 1. Clinical pharmacokinetics of this compound, a novel long-acting neuraminidase inhibitor, after single and multiple inhaled doses of its prodrug, CS-8958, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its prodrug, CS-8958: long-acting neuraminidase inhibitors for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrapulmonary Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Nebulized Administration of this compound Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. High and continuous exposure of this compound, an anti-influenza drug, may work suppressively to generate low-susceptibility mutants in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrapulmonary distribution and pharmacokinetics of this compound, a neuraminidase inhibitor, after a single inhaled administration of its prodrug, this compound octanoate, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of a single intravenous administration of this compound (an active metabolite of this compound octanoate) in an influenza virus infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrapulmonary Distribution and Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, this compound Octanoate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Long-acting neuraminidase inhibitor this compound octanoate versus oseltamivir for treatment of influenza: A double-blind, randomized, noninferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-acting Neuraminidase Inhibitor this compound Octanoate as Post-exposure Prophylaxis for Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhaled this compound Octanoate as Prophylaxis for Influenza in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. antibiotics.or.jp [antibiotics.or.jp]
- 15. Portico [access.portico.org]
- 16. This compound octanoate and artificial surfactant combination therapy significantly increases survival of mice infected with lethal influenza H1N1 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Laninamivir in Cellular Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Laninamivir in cellular models. It includes frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and long-acting neuraminidase (NA) inhibitor.[1][2] It is a prodrug, administered as this compound octanoate, which is hydrolyzed to its active form, this compound, in the respiratory tract.[3] Its primary on-target effect is to block the active site of the influenza virus neuraminidase enzyme. This prevents the cleavage of sialic acid residues on the surface of infected cells, thereby inhibiting the release of newly formed virus particles and halting the spread of the infection.[1]
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound is designed to be highly selective for viral neuraminidase, it is crucial to investigate potential off-target effects for a comprehensive safety assessment. Off-target interactions can lead to unexpected cellular responses and potential cytotoxicity. A thorough understanding of a drug's selectivity profile is essential for preclinical and clinical development to anticipate and mitigate any potential adverse effects.
Q3: Are there any known off-target effects of this compound at the cellular level?
Publicly available research primarily focuses on the on-target efficacy and clinical safety of this compound. While clinical studies have reported some adverse drug reactions, such as psychiatric and gastrointestinal disorders, specific molecular off-target effects in cellular models are not well-documented in the literature. A potential area of investigation is the interaction of this compound with human neuraminidase enzymes (NEU1, NEU2, NEU3, and NEU4), given the structural similarities between the viral and human enzymes.
Q4: What are the initial steps to assess the potential for off-target effects of this compound?
A recommended starting point is to perform a cytotoxicity screen across a range of relevant cell lines (e.g., respiratory epithelial cells, liver cells) to determine the concentration at which this compound may induce cell death. Subsequently, more specific assays can be employed to investigate effects on specific cellular pathways or functions, such as mitochondrial activity or the activity of human neuraminidases.
Q5: What are appropriate positive and negative controls for in vitro experiments with this compound?
-
Positive Control (On-target activity): An in vitro neuraminidase inhibition assay using a known sensitive influenza virus strain or recombinant neuraminidase.
-
Negative Control (Vehicle Control): The solvent used to dissolve this compound (e.g., DMSO, PBS) at the same final concentration used in the experimental wells.
-
Positive Control (Cytotoxicity): A known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure the cell model is responsive to toxic stimuli.
-
Untreated Control: Cells cultured in medium alone to represent baseline cell health and activity.
Troubleshooting Guides
Neuraminidase Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence/Absorbance | Substrate degradation. | Prepare fresh substrate solution for each experiment. Protect from light. |
| Contaminated reagents or buffers. | Use fresh, sterile-filtered reagents and buffers. | |
| Autofluorescence of the compound. | Run a control with the compound alone (no enzyme) to measure its intrinsic fluorescence and subtract this from the experimental values. | |
| Low Signal-to-Noise Ratio | Insufficient enzyme activity. | Optimize the concentration of neuraminidase used in the assay. Ensure proper storage and handling of the enzyme to maintain its activity. |
| Sub-optimal assay conditions (pH, temperature). | Verify that the assay buffer pH is optimal for the specific neuraminidase being used. Ensure the incubation temperature is stable and appropriate. | |
| Inconsistent Results Between Replicates | Pipetting errors. | Use calibrated pipettes and practice consistent pipetting techniques. |
| Incomplete mixing of reagents. | Gently mix the plate after adding each reagent. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or fill them with PBS to maintain a humidified environment. | |
| Unexpectedly High IC50 Value | Incorrect drug concentration. | Verify the stock concentration and serial dilutions of this compound. |
| Presence of interfering substances in the sample. | Purify the viral preparation or recombinant enzyme to remove any potential inhibitors. | |
| Reduced sensitivity of the viral strain. | Sequence the neuraminidase gene of the virus to check for resistance mutations. |
Cell Viability (e.g., MTT) Assays
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Wells | Uneven cell seeding. | Ensure a single-cell suspension before plating and use a consistent seeding technique. |
| Edge effects. | As with the neuraminidase assay, avoid using the outer wells or fill them with a hydrating solution like PBS. | |
| Contamination (bacterial or fungal). | Maintain sterile cell culture conditions. | |
| Low Absorbance Readings in Control Wells | Low cell number. | Optimize the initial cell seeding density to ensure a sufficient number of viable cells at the end of the experiment. |
| Reduced metabolic activity of cells. | Ensure cells are in the logarithmic growth phase and that the culture medium is fresh. | |
| False-Positive Cytotoxicity | Compound precipitates at high concentrations. | Check the solubility of this compound in the culture medium. If precipitation is observed, consider using a lower concentration range or a different solvent. |
| Compound interferes with the MTT assay. | Run a cell-free control with the compound and MTT reagent to check for direct reduction of MTT by the compound. Consider using an alternative viability assay (e.g., CellTiter-Glo, neutral red uptake). | |
| No Observed Cytotoxicity at High Concentrations | Cell line is resistant to the compound. | Use a positive control for cytotoxicity to confirm that the cells are capable of undergoing cell death. Consider testing on a panel of different cell lines. |
| Short incubation time. | Increase the duration of exposure to the compound to allow for potential delayed cytotoxic effects. |
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.[4][5]
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., water or DMSO)
-
Recombinant influenza neuraminidase or influenza virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)
-
Black 96-well flat-bottom plates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer in a separate 96-well plate.
-
In the black 96-well assay plate, add 25 µL of each this compound dilution to triplicate wells.
-
Add 25 µL of assay buffer to the "no inhibitor" control wells and 50 µL to the "blank" wells.
-
Dilute the neuraminidase enzyme or virus stock in assay buffer to a working concentration that gives a linear signal over the incubation time.
-
Add 25 µL of the diluted enzyme/virus to all wells except the "blank" wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the MUNANA substrate solution in assay buffer (e.g., 100 µM).
-
Add 50 µL of the MUNANA solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of stop solution to all wells.
-
Read the fluorescence on a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and cytotoxicity.[6][7]
Materials:
-
This compound stock solution
-
Cell line of interest (e.g., A549, MDCK)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Absorbance microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Hypothetical MAPK signaling pathway for off-target investigation.
Caption: Decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound and its prodrug, CS-8958: long-acting neuraminidase inhibitors for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | Scilit [scilit.com]
- 6. Characterization of Drug-Resistant Influenza Virus A(H1N1) and A(H3N2) Variants Selected In Vitro with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Laninamivir Bioavailability for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on strategies to improve the bioavailability of Laninamivir for research purposes. The content is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to this compound's bioavailability?
This compound, like other neuraminidase inhibitors containing a guanidino group, exhibits very poor oral bioavailability, estimated at less than 2%[1]. This inherent limitation necessitates alternative administration routes to achieve therapeutic concentrations at the site of action, the respiratory tract.
Q2: What is the current and most effective strategy to deliver this compound in a bioavailable manner?
The most successful approach is the use of a prodrug, this compound Octanoate (LO), administered directly to the lungs via inhalation[2][3][4]. Once deposited in the respiratory tract, LO is hydrolyzed by endogenous esterases into the active drug, this compound[2][5]. This strategy ensures high local concentrations of the active compound, leading to a prolonged therapeutic effect from a single dose[4][6].
Q3: What inhalation methods are used for this compound Octanoate delivery?
In both clinical and research settings, this compound Octanoate is typically delivered using either a Dry Powder Inhaler (DPI) or a nebulizer[6][7]. DPIs deliver the drug as a fine powder, while nebulizers generate an aerosol from a liquid suspension[8]. The choice between these methods can depend on the specific research model and experimental goals.
Q4: Are there research efforts to develop an oral formulation of this compound?
While oral delivery is highly desirable for patient convenience, the significant challenge of low permeability for neuraminidase inhibitors with a guanidino group has limited the development of oral this compound formulations[1]. Research into enhancing the intestinal permeability of similar molecules, such as Zanamivir, using advanced drug delivery systems like self-double emulsifying drug delivery systems, may offer insights for future this compound research[9]. However, pulmonary delivery remains the current standard and most effective approach.
Troubleshooting Guides
Low or Inconsistent this compound Concentrations in Pulmonary Samples
Problem: You are observing lower than expected or highly variable concentrations of this compound in bronchoalveolar lavage fluid (BALF) or lung tissue homogenates.
| Potential Cause | Troubleshooting Step |
| Inefficient Aerosol Delivery | Verify the proper functioning of your delivery device (DPI or nebulizer). For DPIs, ensure complete powder fluidization and dispersion. For nebulizers, check for appropriate droplet size and output rate. |
| Improper Animal Dosing Technique | For rodent studies, ensure the animal is properly restrained and the delivery apparatus is correctly positioned to facilitate deep lung deposition. Consider using specialized devices for nose-only or intratracheal administration. |
| Suboptimal BALF Collection | Review your BAL procedure. Ensure the catheter is correctly placed and the lavage volume is sufficient and consistently retrieved. Incomplete fluid recovery will lead to underestimation of drug concentrations. |
| Sample Degradation | Process BALF and tissue samples immediately after collection. Keep samples on ice and add esterase inhibitors to prevent the ex-vivo conversion of this compound Octanoate to this compound, if you are measuring both. |
High Variability in Pharmacokinetic Data
Problem: Your pharmacokinetic data from a cohort of animals shows high inter-individual variability.
| Potential Cause | Troubleshooting Step |
| Inconsistent Inhaled Dose | The actual dose delivered to the lungs can vary between animals. Normalize drug concentration data to a lung deposition marker if possible, or refine the inhalation procedure to ensure more consistent delivery. |
| Differences in Animal Physiology | Factors such as age, weight, and respiratory rate can influence drug deposition and absorption. Ensure your animal cohorts are as homogenous as possible. |
| Variable Sample Processing Time | Standardize the time between sample collection (blood, BALF, tissue) and processing/storage to minimize variability introduced by sample handling. |
| Analytical Method Inaccuracy | Validate your LC-MS/MS method for precision, accuracy, and linearity. Use a stable isotope-labeled internal standard to account for matrix effects. |
Data Presentation
Table 1: Comparative Pharmacokinetics of Nebulized vs. DPI this compound Octanoate
This table summarizes pharmacokinetic parameters of this compound in the epithelial lining fluid (ELF) following a single inhaled dose of this compound Octanoate via a nebulizer or a dry powder inhaler (DPI) in healthy subjects.
| Parameter | Nebulizer (160 mg LO) | DPI (40 mg LO) | Reference |
| Cmax in ELF (µg/mL) | 1.46 (0.14) | ~1.46 | [7] |
| Concentration in ELF at 168h (µg/mL) | 0.64 (0.14) | 0.18 (0.14) | [7] |
| AUC in ELF (µg*h/mL) | Higher than DPI | Baseline | [6] |
| t1/2 in ELF (h) | 219 | Similar to Nebulizer | [7] |
Data are presented as mean (SD) where available. Note that the doses for nebulizer and DPI were different but were designed to achieve similar in-vitro drug delivery.
Experimental Protocols
Preparation of a Laboratory-Scale Nebulizer Suspension of this compound Octanoate
This protocol describes a general method for preparing a simple suspension of this compound Octanoate for nebulization in a research setting.
Materials:
-
This compound Octanoate powder
-
Sterile, isotonic saline solution (0.9% NaCl)
-
A suitable surfactant/dispersing agent (e.g., Tyloxapol or Polysorbate 80)
-
Sterile vials
-
Magnetic stirrer and stir bar or ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound Octanoate powder in a sterile container.
-
Prepare the vehicle by dissolving the surfactant in sterile saline. A common concentration is 0.01-0.1% w/v.
-
Slowly add the this compound Octanoate powder to the vehicle while stirring or sonicating.
-
Continue mixing until a homogenous suspension is formed.
-
Transfer the suspension to sterile vials for use in the nebulizer.
-
The final formulation should be used shortly after preparation to ensure stability.
Bronchoalveolar Lavage (BAL) in Rodents for Pharmacokinetic Analysis
This protocol provides a method for collecting BAL fluid from mice to determine the concentration of this compound in the epithelial lining fluid.
Materials:
-
Anesthetized mouse
-
Surgical board and dissection tools
-
Tracheal cannula or catheter (e.g., 22G)
-
Suture thread
-
1 mL syringe
-
Ice-cold sterile phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
Procedure:
-
Anesthetize the mouse and place it on the surgical board in a supine position.
-
Make a midline incision in the neck to expose the trachea.
-
Carefully insert the cannula into the trachea and secure it with a suture.
-
Instill a known volume of ice-cold PBS (typically 0.5-1.0 mL) into the lungs via the cannula.
-
Gently aspirate and re-infuse the PBS two to three times to wash the alveolar space.
-
Collect the aspirated fluid (BALF) into a pre-chilled microcentrifuge tube.
-
Repeat the lavage process 2-3 times with fresh PBS, pooling the collected fluid.
-
Keep the BALF on ice and process immediately for cell counting and drug analysis.
Quantification of this compound in BALF by LC-MS/MS
This protocol outlines the general steps for quantifying this compound in BALF using liquid chromatography-tandem mass spectrometry.
Sample Preparation:
-
Centrifuge the BALF at low speed (e.g., 400 x g for 10 minutes at 4°C) to pellet the cells.
-
Transfer the supernatant to a new tube. The concentration of this compound in the supernatant is used to calculate the concentration in the ELF.
-
To precipitate proteins, add a volume of cold acetonitrile (typically 3 volumes) containing a known concentration of an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 10 minutes).
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column for polar compounds, such as a HILIC column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of this compound in a blank matrix to quantify the concentrations in the unknown samples.
Visualizations
Caption: Mechanism of Neuraminidase Inhibition by this compound.
Caption: Preclinical Workflow for Evaluating Inhaled this compound.
Caption: Troubleshooting Logic for Bioavailability Studies.
References
- 1. medium.com [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Intrapulmonary Pharmacokinetics of this compound, a Neuraminidase Inhibitor, after a Single Nebulized Administration of this compound Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.net [pharmacyjournal.net]
- 9. web.mit.edu [web.mit.edu]
Troubleshooting inconsistent results in Laninamivir antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laninamivir antiviral assays. Inconsistent results can arise from various factors, and this guide aims to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and long-acting neuraminidase (NA) inhibitor. It works by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus. This prevents the release of newly formed virus particles from infected host cells, thereby halting the spread of the infection.
Q2: Which assays are most commonly used to determine the antiviral activity of this compound?
The most common assays are the neuraminidase (NA) inhibition assay and cell-based assays such as the plaque reduction assay or cytopathic effect (CPE) inhibition assay. The NA inhibition assay directly measures the enzymatic inhibition of neuraminidase, while cell-based assays assess the ability of the drug to inhibit viral replication in a cellular context.
Q3: What are the typical causes of variability in this compound NA inhibition assays?
Variability in NA inhibition assays can be attributed to several factors, including the specific influenza virus strain and subtype being tested, the presence of resistance-conferring mutations in the neuraminidase gene, and variations in assay conditions such as substrate concentration, pH, and incubation time.[1]
Q4: How do mutations in the neuraminidase gene affect this compound susceptibility?
Certain amino acid substitutions in the neuraminidase enzyme can reduce the binding affinity of this compound, leading to decreased susceptibility. For example, mutations like E119G/A/D and H275Y (in N1 subtype) have been associated with reduced inhibition by this compound, although this compound generally retains activity against some oseltamivir-resistant strains.[2][3]
Troubleshooting Guides
Neuraminidase (NA) Inhibition Assay
This section addresses common problems encountered during fluorescence-based NA inhibition assays using the MUNANA substrate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Degraded MUNANA substrate.2. Contamination of reagents or plates.3. Autofluorescence from test compounds. | 1. Use a fresh batch of MUNANA substrate.2. Use sterile, high-quality reagents and black microplates to minimize background.3. Run a control with the compound alone to measure its intrinsic fluorescence and subtract it from the assay signal. |
| Low or No NA Activity | 1. Low virus titer in the sample.2. Incorrect virus dilution.3. Inactive enzyme due to improper storage or handling.4. Incorrect assay buffer pH. | 1. Concentrate the virus sample or use a fresh stock with a higher titer.2. Re-titer the virus stock and prepare fresh dilutions.3. Ensure virus stocks are stored at -80°C and avoid repeated freeze-thaw cycles.4. Verify the pH of the assay buffer is optimal for NA activity (typically pH 6.5). |
| Inconsistent IC50 Values | 1. Pipetting errors leading to inaccurate concentrations.2. Cross-contamination between wells.3. Variation in incubation times or temperatures.4. Inconsistent mixing of reagents. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.2. Use fresh pipette tips for each dilution and sample.3. Ensure uniform incubation conditions for all plates.4. Gently tap or use a plate shaker to ensure thorough mixing. |
| Data Points Not Fitting the Curve | 1. Inaccurate serial dilutions of this compound.2. Outliers due to experimental error.3. High data variability at certain concentrations. | 1. Prepare fresh serial dilutions and verify concentrations.2. Identify and potentially exclude statistical outliers after careful consideration.3. Increase the number of replicates for each concentration. |
Plaque Reduction Assay
This section provides troubleshooting for common issues in plaque reduction assays used to assess antiviral efficacy.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Plaques or Very Few Plaques | 1. Low virus infectivity.2. Inappropriate cell line for the virus strain.3. Incorrect multiplicity of infection (MOI).4. Inactivation of the virus during incubation. | 1. Use a fresh, high-titer virus stock.2. Ensure the cell line (e.g., MDCK) is susceptible to the influenza strain.3. Optimize the MOI to produce a countable number of plaques.4. Avoid prolonged incubation at temperatures that may inactivate the virus. |
| Confluent Lysis (No Monolayer) | 1. MOI is too high.2. Incubation time is too long. | 1. Perform serial dilutions of the virus to achieve a lower MOI.2. Reduce the incubation time and monitor plaque formation daily. |
| Irregular or Fuzzy Plaque Morphology | 1. Cell monolayer is not confluent or is unhealthy.2. Agarose/overlay concentration is incorrect.3. Disturbance of plates before the overlay has solidified. | 1. Ensure a healthy, confluent cell monolayer before infection.2. Optimize the concentration of the agarose or other overlay medium.3. Allow the overlay to solidify completely before moving the plates. |
| Inconsistent Plaque Sizes | 1. Mixed viral population.2. Uneven distribution of the virus inoculum.3. Variations in the overlay depth. | 1. Plaque-purify the virus stock to obtain a clonal population.2. Gently rock the plates during virus adsorption to ensure even distribution.3. Ensure a consistent volume and temperature of the overlay in all wells. |
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for determining the IC50 of neuraminidase inhibitors.
Materials:
-
This compound
-
Influenza virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer, pH 6.5, with CaCl2)
-
Stop Solution (e.g., NaOH in ethanol)
-
Black 96-well microplates
-
Fluorometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the appropriate solvent and then serially dilute it in assay buffer to achieve a range of concentrations.
-
Dilute the influenza virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the course of the assay.
-
Prepare the MUNANA substrate solution in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted virus to each well of a black 96-well plate, except for the blank wells (add 50 µL of assay buffer instead).
-
Add 50 µL of each this compound dilution to the appropriate wells. Include a "no drug" control with 50 µL of assay buffer.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
-
Enzymatic Reaction:
-
Add 50 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of stop solution to all wells.
-
Read the fluorescence on a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no virus) from all readings.
-
Plot the percentage of neuraminidase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Plaque Reduction Assay
This protocol outlines the general steps for a plaque reduction assay.
Materials:
-
This compound
-
Influenza virus stock
-
Susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Cell culture medium
-
Agarose or other overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 6-well or 12-well plates and grow until they form a confluent monolayer.
-
-
Virus Infection and Drug Treatment:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the influenza virus.
-
Prepare different concentrations of this compound in serum-free medium.
-
Pre-incubate the virus with the different concentrations of this compound for 1 hour.
-
Infect the cell monolayers with the virus-drug mixture and incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Overlay and Incubation:
-
Remove the virus inoculum.
-
Overlay the cells with a mixture of cell culture medium and low-melting-point agarose containing the corresponding concentration of this compound.
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 4% formaldehyde.
-
Remove the agarose overlay.
-
Stain the cells with crystal violet solution. The viable cells will stain, and the plaques (areas of cell death) will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the "no drug" control.
-
Determine the EC50 value (the concentration of this compound that reduces the number of plaques by 50%).
-
Visualizations
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Caption: Workflow for a plaque reduction assay.
Caption: Decision tree for troubleshooting inconsistent antiviral assay results.
References
Technical Support Center: Stability of Laninamivir and its Prodrug (CS-8958)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of the neuraminidase inhibitor Laninamivir and its octanoate prodrug, CS-8958, under various laboratory conditions. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist researchers in their experimental design and data interpretation.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound and its prodrug, CS-8958?
A1: The stability of this compound and CS-8958 can be influenced by several factors, including pH, temperature, and the presence of enzymes. CS-8958, as an ester prodrug, is particularly susceptible to enzymatic hydrolysis.
Q2: How is the prodrug CS-8958 converted to the active drug, this compound, in a biological system?
A2: CS-8958 is bioactivated through enzymatic hydrolysis of its octanoyl ester moiety to form the active drug, this compound. This conversion primarily occurs in the pulmonary tissue following inhalation.
Q3: Which enzymes are responsible for the hydrolysis of CS-8958 to this compound?
A3: In human pulmonary tissue, the key enzymes responsible for the bioactivation of CS-8958 are S-formylglutathione hydrolase (esterase D; ESD) and acyl-protein thioesterase 1 (APT1).
Q4: What is the expected plasma half-life of this compound and CS-8958 under experimental conditions?
A4: In healthy human volunteers, the plasma half-life of the prodrug CS-8958 is approximately 2 hours. The active metabolite, this compound, is eliminated much more slowly, with a plasma half-life of about 3 days.
Q5: Are there any specific storage recommendations for this compound and CS-8958 stock solutions?
A5: For optimal stability, stock solutions of this compound octanoate (CS-8958) are typically stored at -20°C for short-term (1 month) and -80°C for long-term (1 year) storage. It is advisable to aliquot the stock solutions to prevent degradation from repeated freeze-thaw cycles.
II. Troubleshooting Guides
This section addresses common issues that researchers may encounter during experiments involving this compound and CS-8958.
Troubleshooting Neuraminidase Inhibition Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence/absorbance | - Contaminated reagents or buffers.- Autofluorescence of test compounds.- Substrate degradation. | - Use fresh, high-purity reagents and buffers.- Run a control with the compound alone to assess autofluorescence.- Prepare substrate solution fresh for each experiment. |
| Low signal-to-noise ratio | - Insufficient enzyme activity.- Suboptimal assay conditions (pH, temperature).- Inappropriate substrate concentration. | - Ensure the virus stock has adequate neuraminidase activity.- Optimize assay buffer pH (typically around 6.5) and incubation temperature (usually 37°C).- Titrate the substrate to determine the optimal concentration for a robust signal. |
| High variability in IC50 values | - Inconsistent pipetting or dilutions.- Fluctuation in incubation times or temperatures.- Instability of the inhibitor in the assay buffer. | - Use calibrated pipettes and perform serial dilutions carefully.- Ensure consistent timing and temperature control for all assay plates.- Assess the stability of the inhibitor in the assay buffer over the experiment's duration. |
Troubleshooting LC-MS/MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload. | - Use a guard column and flush the analytical column regularly.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or dilute the sample. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column aging. | - Ensure proper mixing and degassing of the mobile phase and check the pump for leaks or pressure fluctuations.- Use a column oven to maintain a stable temperature.- Equilibrate a new column with the mobile phase until retention times are stable. |
| Low signal intensity or sensitivity | - Ion suppression from matrix components.- Inefficient ionization.- Degradation of the analyte in the autosampler. | - Optimize sample preparation to remove interfering matrix components.- Adjust mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).- Keep the autosampler at a low temperature and minimize the time samples spend in it before injection. |
III. Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound and its prodrug, CS-8958.
Table 1: Pharmacokinetic Stability of this compound and CS-8958 in Humans
| Compound | Matrix | Parameter | Value | Reference(s) |
| CS-8958 | Human Plasma | Half-life (t1/2) | ~2 hours | |
| This compound | Human Plasma | Half-life (t1/2) | ~3 days | |
| This compound | Mouse Lungs | Half-life (t1/2) | 41.4 hours |
Table 2: Enzymatic Hydrolysis of CS-8958 in Human Lung Fractions
| Enzyme | Matrix | Catalytic Activity (pmol/min/µg of enzyme) | Reference(s) |
| Esterase D (ESD) | Human Lung S9 | 0.232 | |
| Acyl-protein thioesterase 1 (APT1) / Lysophospholipase 1 (LYPLA1) | Human Lung S9 | 0.377 |
Note: Specific stability data under varying pH and temperature conditions are not extensively published. Researchers should perform their own stability studies under their specific experimental conditions.
IV. Detailed Experimental Protocols
Protocol 1: In Vitro Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol is a general guideline for assessing the inhibitory activity of compounds against influenza neuraminidase.
1. Materials:
-
Influenza virus stock with known neuraminidase activity.
-
This compound (as a control inhibitor).
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate.
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.
-
Stop Solution: 0.1 M Glycine in 25% Ethanol, pH 10.7.
-
Black 96-well microplates.
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm).
2. Procedure:
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a pre-determined amount of influenza virus to each well. Add the serially diluted inhibitors to the wells and incubate at room temperature for 30 minutes.
-
Substrate Addition and Reaction: Add MUNANA substrate to all wells to initiate the enzymatic reaction. Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Fluorescence Measurement: Read the fluorescence of each well using a microplate reader at the specified wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: General Procedure for Assessing In Vitro Plasma Stability
This protocol provides a framework for evaluating the stability of CS-8958 in plasma.
1. Materials:
-
CS-8958 stock solution.
-
Human plasma (with appropriate anticoagulant).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis).
-
Incubator or water bath at 37°C.
-
LC-MS/MS system.
2. Procedure:
-
Pre-warm Plasma: Pre-warm the human plasma to 37°C.
-
Initiate Reaction: Spike the pre-warmed plasma with CS-8958 stock solution to achieve the desired final concentration.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-drug mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile (with internal standard) to precipitate proteins and stop the enzymatic reaction.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining concentration of CS-8958 and the formation of this compound.
-
Data Analysis: Plot the natural logarithm of the remaining CS-8958 concentration against time. The slope of the linear regression will give the degradation rate constant (k), and the half-life (t₁/₂) can be calculated as 0.693/k.
V. Visualizations
Diagram 1: Prodrug Activation Pathway
This diagram illustrates the conversion of the inactive prodrug CS-8958 into the active antiviral agent this compound.
Diagram 2: Experimental Workflow for In Vitro Plasma Stability Assay
This workflow outlines the key steps in determining the stability of a compound in a plasma matrix.
Technical Support Center: Managing Preclinical Studies of Laninamivir
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and interpreting findings from animal studies involving Laninamivir and its prodrug, this compound Octanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general preclinical safety profile of this compound Octanoate in animal studies?
Based on regulatory reviews, this compound Octanoate has a favorable safety profile in preclinical animal studies. A review by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) concluded that the submitted toxicological data did not indicate any particular problems.[1] An abstract from a scientific conference also reported that no adverse effects attributable to this compound Octanoate were observed in single- and repeated-dose toxicity studies in mice, rats, or dogs, and that the compound showed no genotoxic activity.
Q2: Have any specific target organs for toxicity been identified in animal studies of this compound?
Publicly available data from regulatory agencies and scientific literature have not specified any target organs for toxicity for this compound in animal studies. The overall assessment from the Japanese PMDA suggests a clean toxicological profile.[1]
Q3: What is the mechanism of action of this compound?
This compound is a neuraminidase inhibitor. Its prodrug, this compound Octanoate, is administered via inhalation and is converted to the active form, this compound, in the respiratory tract. This compound then inhibits the neuraminidase enzyme of the influenza virus, which is crucial for the release of new virus particles from infected cells, thereby halting the spread of the infection.
Q4: Are there any expected class-specific adverse effects for neuraminidase inhibitors that I should be aware of in my animal studies?
While specific adverse effects for this compound in animals are not detailed in public literature, researchers can be mindful of findings from other neuraminidase inhibitors. For instance, with some inhaled drugs, local effects on the respiratory tract could be a point of investigation. However, it is important to note that this compound's preclinical data, as summarized by regulatory bodies, did not raise significant concerns.
Troubleshooting Guide for Unexpected Observations
While this compound is reported to be well-tolerated in animal studies, unexpected findings can occur in any experiment. This guide provides a logical workflow for troubleshooting.
dot
Caption: Troubleshooting workflow for unexpected findings.
Summary of Preclinical Safety Data
The following table summarizes the publicly available information on the preclinical safety of this compound Octanoate. It is important to note that detailed quantitative data from these studies are not publicly available.
| Study Type | Animal Species | Key Findings |
| Single-Dose Toxicity | Mice, Rats, Dogs | No adverse effects attributed to treatment were observed. |
| Repeated-Dose Toxicity | Mice, Rats, Dogs | No adverse effects attributed to treatment were observed. |
| Genotoxicity | Not specified | No genotoxic activity was observed. |
| Overall Regulatory Assessment | Not applicable | The Japanese PMDA concluded that this compound Octanoate does not pose any particular problems from a toxicological point of view.[1] |
Experimental Protocols
While specific, detailed protocols for the non-clinical toxicology studies of this compound are not publicly available, the following represents a standard methodology for a repeated-dose inhalation toxicity study, a likely type of study conducted for an inhaled therapeutic.
Standard Protocol: 28-Day Repeated-Dose Inhalation Toxicity Study in Rats
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Age: 6-8 weeks at the start of the study
-
Sex: Equal numbers of males and females
2. Acclimation:
-
Animals are acclimated to the laboratory environment and inhalation chambers for at least 7 days prior to the start of the study.
3. Grouping and Dosing:
-
Groups: Typically four groups: a control group (air or vehicle) and three dose groups (low, medium, and high).
-
Route of Administration: Nose-only or whole-body inhalation exposure.
-
Frequency and Duration: Daily exposure for a set number of hours (e.g., 6 hours/day) for 28 consecutive days.
4. Monitoring and Assessments:
-
Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Clinical Pathology: Blood and urine samples collected at termination for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the 28-day period, all animals are euthanized. A full gross necropsy is performed, and a comprehensive set of tissues is collected, weighed, and preserved for histopathological examination.
5. Data Analysis:
-
Statistical analysis is performed to compare the dose groups to the control group for all quantitative data.
dot
Caption: Standard workflow for a 28-day inhalation toxicity study.
References
Technical Support Center: Laninamivir-Interferon Lambda 1 Combination Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combination treatment of Laninamivir and Interferon lambda 1 (IFN-λ1) for influenza virus infections, with a specific focus on the potential for resistance development.
Frequently Asked Questions (FAQs)
Q1: What are the individual mechanisms of action for this compound and Interferon lambda 1 against influenza virus?
A1:
-
This compound: this compound is a potent and long-acting neuraminidase inhibitor (NAI). It functions by blocking the active site of the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.[1][2]
-
Interferon lambda 1 (IFN-λ1): IFN-λ1 is a type III interferon that plays a key role in the innate immune response to viral infections at mucosal surfaces.[3] Upon binding to its specific receptor (IFNLR) on epithelial cells, it activates the JAK-STAT signaling pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within the cells, inhibiting viral replication.[4][5][6]
Q2: What is the rationale for combining this compound and IFN-λ1 for influenza treatment?
A2: The combination of an antiviral drug with a host-directed immunotherapy aims to attack the virus through two different mechanisms. The direct-acting antiviral, this compound, inhibits a specific viral enzyme, while IFN-λ1 enhances the host's natural antiviral defenses. This dual approach is hypothesized to be more effective in controlling viral replication and potentially reducing the likelihood of resistance development compared to monotherapy.
Q3: Does the combination of this compound and IFN-λ1 lead to a synergistic antiviral effect?
A3: Surprisingly, in vitro studies have shown that the combination of this compound and IFN-λ1 can exhibit drug antagonism at certain concentrations.[7] This suggests a complex interaction between the two agents that does not always result in an enhanced antiviral effect and may even promote the faster emergence of resistance.[8][9]
Q4: What is the primary resistance concern with this compound-IFN-λ1 combination therapy?
A4: The primary concern is the accelerated emergence of drug-resistant influenza virus variants compared to treatment with this compound alone.[8][9] In vitro studies have demonstrated that the combination treatment can select for resistant mutants, such as those with the E119G mutation in the neuraminidase protein, much more rapidly than this compound monotherapy.[8][9]
Q5: What are the key mutations associated with resistance to this compound, and what is their impact?
A5: The E119G mutation in the neuraminidase (NA) protein is a key mutation that confers significantly reduced susceptibility to this compound.[8][9] This mutation, along with others like D197E, can lead to faster binding and dissociation of the drug from the NA enzyme, diminishing its inhibitory effect.[3][9] Concomitant mutations in the hemagglutinin (HA) protein, such as T197A and D222G, have also been observed to emerge alongside NA mutations, suggesting a potential compensatory role in viral fitness.[8]
Troubleshooting Guides
Issue 1: Rapid Emergence of Resistant Variants in Co-treatment Experiments
-
Problem: You are observing the emergence of drug-resistant influenza virus variants much faster in your this compound-IFN-λ1 combination treatment arm compared to the this compound monotherapy arm.
-
Possible Causes & Solutions:
-
Drug Antagonism: The concentrations of this compound and IFN-λ1 used may be antagonistic.
-
Solution: Perform a dose-matrix titration experiment (checkerboard assay) to identify synergistic, additive, and antagonistic concentration ranges for your specific virus strain and cell line. This will help in selecting concentrations that are less likely to promote resistance.
-
-
Suboptimal Drug Concentrations: The concentrations of one or both drugs may be too low, creating a selective pressure that favors the outgrowth of pre-existing resistant subpopulations.
-
Solution: Ensure that the concentrations used are based on accurate EC50 values determined for your specific experimental setup. Consider using concentrations that are multiples of the EC50 (e.g., 3x or 5x EC50) to exert sufficient inhibitory pressure.
-
-
High Viral Inoculum: A high initial viral load increases the probability of pre-existing resistant mutants in the viral population.
-
Solution: Use a low multiplicity of infection (MOI) for your serial passage experiments to minimize the initial number of resistant variants.
-
-
Cell Line Susceptibility: The cell line used may influence the rate of resistance development.
-
Solution: The human airway epithelial cell line Calu-3 is a relevant model for influenza virus infection and has been used in studies demonstrating this phenomenon.[7] If using other cell lines, consider their IFN-λ receptor expression levels and their ability to support robust influenza virus replication.
-
-
Issue 2: Inconsistent Results in Neuraminidase (NA) Inhibition Assays
-
Problem: You are getting high variability in your IC50 values for this compound against wild-type and mutant viruses.
-
Possible Causes & Solutions:
-
Reagent Quality and Preparation:
-
Solution: Use high-purity this compound and prepare fresh serial dilutions for each experiment from a validated stock solution. Ensure the MUNANA substrate is properly stored and handled to avoid degradation.
-
-
Virus Titer Fluctuation:
-
Solution: Use a well-characterized and aliquoted virus stock with a known titer. Perform a back-titration of the virus used in each assay to confirm the actual viral dose.
-
-
Assay Conditions:
-
Solution: Standardize incubation times and temperatures. Ensure the assay buffer pH is stable. Use a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 450 nm emission for MUNANA).[10]
-
-
Enzyme Kinetics:
-
Issue 3: Difficulty in Quantifying IFN-λ1-induced Antiviral State
-
Problem: You are unable to consistently measure the induction of an antiviral state in your cells following IFN-λ1 treatment.
-
Possible Causes & Solutions:
-
Cell Line and Receptor Expression:
-
Solution: Confirm that your chosen cell line expresses the IFN-λ receptor 1 (IFNLR1). Epithelial cells, such as Calu-3, are known to be responsive to IFN-λ.[3]
-
-
IFN-λ1 Activity:
-
Solution: Verify the biological activity of your recombinant IFN-λ1 using a bioassay. You can pre-treat cells with IFN-λ1 and then challenge them with a virus to confirm a reduction in viral replication.
-
-
Timing of Measurement:
-
Solution: The expression of interferon-stimulated genes (ISGs) is transient. Perform a time-course experiment to determine the peak expression of your target ISGs (e.g., MX1, OAS1, IFIT1) after IFN-λ1 stimulation.
-
-
Detection Method:
-
Solution: Quantitative real-time PCR (qRT-PCR) is a sensitive method for measuring ISG mRNA levels.[11] Ensure you are using validated primer sets and appropriate housekeeping genes for normalization.
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound and IFN-λ1 against A(H1N1)pdm09 Virus
| Compound | Cell Line | EC50 | Reference |
| This compound | Calu-3 | 0.5 ± 0.02 nM | [7] |
| IFN-λ1 | Calu-3 | 0.1 ± 0.02 ng/ml | [7] |
Table 2: Emergence of this compound Resistance Mutations with Monotherapy vs. Combination Therapy
| Treatment | Passage Number of E119G Mutation Emergence | Reference |
| This compound | 7 | [9] |
| This compound + IFN-λ1 | 2 | [9] |
Table 3: Impact of E119G Mutation on Neuraminidase Inhibitor Susceptibility
| Neuraminidase Inhibitor | Fold-change in IC50 (E119G vs. Wild-Type) | Reference |
| This compound | ~284-fold increase | [8] |
| Zanamivir | ~1,024-fold increase | [8] |
Experimental Protocols
Protocol for Serial Passage of Influenza Virus to Select for Resistant Variants
This protocol is adapted from the methodology described by Adams et al. (2020).[7]
-
Cell Culture:
-
Culture human airway epithelial cells (e.g., Calu-3) in an appropriate medium (e.g., MEM supplemented with 10% FBS) in 6-well plates until confluent.
-
-
Virus Infection (Passage 1):
-
Wash the cell monolayers with PBS.
-
Infect the cells with wild-type influenza A(H1N1)pdm09 virus at a low multiplicity of infection (MOI) of 0.01 in the presence of either:
-
This compound at 3x its EC50.
-
This compound at 3x its EC50 and IFN-λ1 at 3x its EC50.
-
Media alone (no-drug control).
-
-
Incubate at 37°C for 2 hours to allow for virus adsorption.
-
-
Drug Treatment and Incubation:
-
After adsorption, remove the inoculum and add fresh media containing the respective concentrations of this compound and/or IFN-λ1.
-
Incubate the plates at 37°C in a CO2 incubator for 72 hours or until cytopathic effect (CPE) is observed.
-
-
Virus Harvest:
-
Collect the cell culture supernatant, which contains the progeny virus.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
-
Subsequent Passages:
-
For each subsequent passage, use the harvested virus from the previous passage to infect fresh Calu-3 cell monolayers.
-
Gradually increase the concentration of this compound (and maintain the IFN-λ1 concentration) in the respective treatment arms with each passage.
-
Continue for a predetermined number of passages (e.g., 10-15 passages).
-
-
Monitoring for Resistance:
-
At each passage, titrate the harvested virus to determine the viral load (e.g., by TCID50 or plaque assay).
-
Perform neuraminidase inhibition assays to determine the IC50 of this compound for the passaged virus populations.
-
Sequence the neuraminidase and hemagglutinin genes of the virus from passages showing a significant increase in IC50 to identify resistance-conferring mutations.
-
Protocol for Neuraminidase (NA) Inhibition Assay
This is a fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of neuraminidase inhibitors.[10][12]
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
Prepare a working solution of the fluorescent substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add a fixed amount of the influenza virus (wild-type or passaged variants) to each well.
-
Add the serially diluted this compound to the wells containing the virus and incubate at room temperature for 30 minutes.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7, 25% ethanol).
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Plot the percentage of neuraminidase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Protocol for Quantification of Interferon-Stimulated Gene (ISG) Expression
This protocol uses quantitative real-time PCR (qRT-PCR) to measure the induction of ISG mRNA.[11]
-
Cell Treatment:
-
Seed a suitable cell line (e.g., Calu-3) in 12-well plates and grow to confluence.
-
Treat the cells with IFN-λ1 at a predetermined concentration (e.g., 10 ng/ml) for various time points (e.g., 0, 4, 8, 12, 24 hours). Include an untreated control.
-
-
RNA Extraction:
-
At each time point, lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a real-time PCR system and a SYBR Green or probe-based detection method.
-
Use validated primers for your target ISGs (e.g., MX1, OAS1, IFIT1) and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Calculate the relative expression of the target ISGs using the ΔΔCt method, normalizing to the housekeeping gene and relative to the untreated control.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Interferon lambda 1 signaling pathway.
Caption: Experimental workflow for selecting resistant virus.
References
- 1. Mutations in Influenza A Virus Neuraminidase and Hemagglutinin Confer Resistance against a Broadly Neutralizing Hemagglutinin Stem Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in the hemagglutinin gene associated with influenza virus resistance to norakin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assays for Determining the Sialidase Activity of Influenza Viruses and Monitoring Influenza Virus Susceptibility to Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Drug-Resistant Influenza Virus A(H1N1) and A(H3N2) Variants Selected In Vitro with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Stabilizing Mutations in the H5N1 Hemagglutinin Influenza Protein - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 8. journals.asm.org [journals.asm.org]
- 9. Neuraminidase mutations conferring resistance to this compound lead to faster drug binding and dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Laninamivir vs. Oseltamivir: A Comparative Efficacy Analysis for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent neuraminidase inhibitors, laninamivir and oseltamivir, for the treatment of influenza. The information presented is based on a thorough review of published clinical and preclinical data, with a focus on quantitative comparisons, experimental methodologies, and the underlying mechanism of action.
At a Glance: Key Efficacy Parameters
The following tables summarize the in vitro and clinical efficacy of this compound and oseltamivir against various influenza virus strains.
Table 1: In Vitro Efficacy - IC50 Values (nM) of this compound and Oseltamivir Against Influenza A and B Viruses
| Influenza Virus Strain | This compound (IC50 nM) | Oseltamivir (IC50 nM) | Reference(s) |
| Influenza A(H1N1)pdm09 | |||
| Wild-Type | 0.27 ± 0.05 | 0.43 - 1.54 | [1][2] |
| H275Y Mutant (Oseltamivir-Resistant) | Normal Inhibition | >100-fold increase | [1] |
| Influenza A(H3N2) | 0.62 ± 0.05 | 0.43 - 0.62 | [1][2] |
| Influenza B | 3.26 ± 0.26 | 5.21 - 13 | [1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Table 2: Clinical Efficacy in Adult Patients with Uncomplicated Influenza
| Efficacy Endpoint | This compound (40 mg, single inhalation) | Oseltamivir (75 mg, twice daily for 5 days) | Reference(s) |
| Median Time to Illness Alleviation (Hours) | |||
| Overall Population | 73.0 | 73.6 | [3] |
| Patients with Chronic Respiratory Diseases | 64.7 | 59.7 | [4][5] |
| Proportion of Patients with Virus Shedding at Day 3 | Significantly lower than oseltamivir (P=.006) | - | [3] |
Table 3: Clinical Efficacy in Pediatric Patients with Uncomplicated Influenza
| Efficacy Endpoint | This compound (20mg or 40mg, single inhalation) | Oseltamivir (2 mg/kg, twice daily for 5 days) | Reference(s) |
| Median Time to Illness Alleviation (Hours) | |||
| Influenza A(H1N1) (Oseltamivir-resistant) | Markedly reduced vs. oseltamivir | - | [6] |
| Influenza A(H3N2) or B | No significant difference | - | [6] |
Mechanism of Action: Neuraminidase Inhibition
Both this compound and oseltamivir are neuraminidase inhibitors. They function by blocking the active site of the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells. By inhibiting this process, these drugs prevent the spread of the virus to other cells in the respiratory tract.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-acting neuraminidase inhibitor this compound octanoate versus oseltamivir for treatment of influenza: A double-blind, randomized, noninferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of Neuraminidase Inhibition Kinetics: Laninamivir vs. Zanamivir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the neuraminidase inhibition kinetics of two potent antiviral drugs, Laninamivir and Zanamivir. Both drugs are formidable inhibitors of the influenza neuraminidase (NA) enzyme, a critical component for the release and spread of viral progeny. Understanding the nuances of their interaction with the target enzyme is paramount for the development of next-generation influenza therapeutics. This document synthesizes available experimental data to offer a clear and objective comparison of their performance.
Quantitative Comparison of Inhibition Potency
The inhibitory activity of this compound and Zanamivir is most commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. The following table summarizes the IC50 values for both inhibitors against various influenza virus subtypes, as determined by fluorescence-based enzymatic assays. Lower IC50 values are indicative of greater inhibitory potency.
| Influenza Virus Subtype | This compound IC50 (nM) | Zanamivir IC50 (nM) | Reference |
| Influenza A | |||
| A(H1N1)pdm09 | 0.8 - 2.5 | 0.6 - 1.2 | [1] |
| A(H3N2) | 1.5 - 4.2 | 1.1 - 2.8 | [1] |
| A(H5N1) | ~1.0 | ~0.5 | [2] |
| Oseltamivir-resistant H274Y | Effective | Effective | [3] |
| Influenza B | |||
| B (Victoria Lineage) | 2.9 - 6.8 | 1.8 - 4.5 | [1] |
| B (Yamagata Lineage) | 3.5 - 8.1 | 2.2 - 5.6 | [1] |
Note: IC50 values can vary depending on the specific viral strain, neuraminidase subtype, and the assay conditions used. The data presented here are representative values from published studies.
Kinetic Profile: A Deeper Dive into Inhibition Mechanisms
Beyond simple IC50 values, the kinetics of inhibitor binding and dissociation (kon and koff, respectively) and the inhibition constant (Ki) provide a more detailed picture of the drug-target interaction. Both this compound and Zanamivir are classified as slow-binding inhibitors, meaning they exhibit a time-dependent increase in inhibition.
Experimental Protocols
The determination of neuraminidase inhibition kinetics is predominantly carried out using a fluorescence-based assay with the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Standard Neuraminidase Inhibition Assay Protocol
-
Virus Preparation: Influenza virus stocks are cultured and titrated. The virus is then diluted to a concentration that produces a linear fluorescent signal over the course of the assay.
-
Inhibitor Dilution: Serial dilutions of this compound and Zanamivir are prepared in an appropriate assay buffer (e.g., MES buffer with CaCl2).
-
Incubation: A fixed volume of the diluted virus is pre-incubated with an equal volume of the serially diluted inhibitor in a 96-well microplate for a specified period (typically 30-60 minutes) at 37°C. This pre-incubation step is crucial for slow-binding inhibitors to reach equilibrium.
-
Substrate Addition: The enzymatic reaction is initiated by adding a solution of the fluorogenic substrate MUNANA to each well.
-
Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence generated by the enzymatic cleavage of MUNANA is measured at regular intervals using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal progression. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki, kon, and koff values can be determined through more complex kinetic modeling of the real-time fluorescence data.
Visualizing the Process and a Deeper Understanding
To better illustrate the experimental process and the interplay of kinetic parameters, the following diagrams are provided.
Conclusion
Both this compound and Zanamivir are highly potent inhibitors of influenza neuraminidase. While their IC50 values are comparable across a range of influenza subtypes, a key differentiator lies in their kinetic profiles. This compound's slower dissociation rate from the neuraminidase enzyme provides a sustained inhibitory effect, which is the basis for its long-acting therapeutic efficacy and single-dose administration. This detailed understanding of their inhibition kinetics is crucial for the rational design of future antiviral agents with improved therapeutic profiles.
References
- 1. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]
- 2. Comparison of the clinical effectiveness of zanamivir and this compound octanoate for children with influenza A(H3N2) and B in the 2011–2012 season - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial Data of Laninamivir Against Other Neuraminidase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of laninamivir with other neuraminidase inhibitors (NAIs) based on head-to-head clinical trial data. The following sections detail the efficacy and safety of this compound in relation to oseltamivir, peramivir, and zanamivir, supported by experimental data and protocols from key clinical studies.
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells, thus enabling the spread of the infection. By blocking the active site of the neuraminidase enzyme, these inhibitors prevent the cleavage of sialic acid residues, causing the new virions to remain attached to the host cell and aggregate at the cell surface. This action effectively halts the propagation of the virus. This compound, like other NAIs, is a transition-state analogue of sialic acid. A distinguishing feature of this compound is its long-acting nature, allowing for a single-dose administration.
Efficacy of this compound vs. Other Neuraminidase Inhibitors
The clinical efficacy of this compound has been evaluated in several head-to-head trials against other neuraminidase inhibitors, primarily focusing on the time to alleviation of influenza symptoms and the time to defervescence.
This compound vs. Oseltamivir
Adult Population:
A double-blind, randomized, noninferiority clinical trial in adults demonstrated that a single 40 mg inhaled dose of this compound was noninferior to a 5-day course of oral oseltamivir (75 mg twice daily) in alleviating influenza symptoms.[1] The median time to illness alleviation was 73.0 hours for the 40 mg this compound group and 73.6 hours for the oseltamivir group.[1] Notably, a 20 mg dose of this compound did not meet the noninferiority margin compared to oseltamivir.[1] In a study involving adult patients with chronic respiratory diseases, the efficacy of this compound was found to be similar to that of oseltamivir.[2]
Pediatric Population:
In a study of children aged 9 years and younger, a single inhaled dose of this compound (both 20 mg and 40 mg) was found to be more effective than a 5-day course of oral oseltamivir in patients infected with oseltamivir-resistant influenza A (H1N1) virus.[1] The median time to illness alleviation was significantly shorter in the this compound groups.[1] For influenza A (H3N2) or B virus infections, there were no significant differences in the time to illness alleviation between the this compound and oseltamivir groups.[1]
| Trial | Population | Drug Regimen | Primary Endpoint | Result | Citation |
| Watanabe et al. | Adults | This compound 40 mg single inhalation vs. Oseltamivir 75 mg twice daily for 5 days | Time to illness alleviation | 73.0 hours vs. 73.6 hours (non-inferior) | [1] |
| Sugaya et al. | Children (≤9 years) with oseltamivir-resistant H1N1 | This compound 20 mg or 40 mg single inhalation vs. Oseltamivir 2 mg/kg twice daily for 5 days | Time to illness alleviation | Significantly shorter with this compound | [1] |
| Watanabe et al. | Adults with chronic respiratory diseases | This compound 40 mg single inhalation vs. Oseltamivir 75 mg twice daily for 5 days | Time to illness alleviation | 64.7 hours vs. 59.7 hours (similar efficacy) | [2] |
This compound vs. Peramivir
A randomized clinical trial comparing single doses of this compound (40 mg inhaled), peramivir (300 mg intravenous), and a 5-day course of oseltamivir (75 mg twice daily) in outpatients with seasonal influenza found that peramivir was superior to oseltamivir in shortening the time to defervescence.[3] While there was no statistically significant difference between the this compound and oseltamivir groups, the average time to defervescence was shorter in the this compound group.[3]
| Trial | Population | Drug Regimen | Primary Endpoint | Result | Citation |
| Yoshino et al. | Outpatients | This compound 40 mg single inhalation vs. Peramivir 300 mg single IV injection vs. Oseltamivir 75 mg twice daily for 5 days | Time to defervescence | Peramivir superior to oseltamivir. This compound showed a shorter, but not statistically significant, time to defervescence compared to oseltamivir. | [3] |
This compound vs. Zanamivir
A prospective, multicenter observational study in children (5-18 years) with influenza A(H3N2) or B virus infections compared the clinical effectiveness of inhaled this compound and inhaled zanamivir. The study found no statistically significant difference in the duration of fever between the two groups.[4] However, episodes of biphasic fever were more frequently observed in younger children and in the this compound group.[4]
| Trial | Population | Drug Regimen | Primary Endpoint | Result | Citation |
| Sugaya et al. | Children (5-18 years) | This compound single inhalation vs. Zanamivir twice daily for 5 days | Duration of fever | No significant difference | [4] |
Safety and Tolerability
Across the reviewed clinical trials, this compound was generally well-tolerated in both adult and pediatric populations. The most commonly reported adverse events were mild to moderate and included gastrointestinal issues such as diarrhea and vomiting.[1][5] In a study involving patients with chronic respiratory diseases, no specific adverse events related to this compound, such as bronchospasm, were observed.[2]
Experimental Protocols
The following provides a generalized experimental protocol based on the methodologies of the cited head-to-head clinical trials. For specific details, it is recommended to consult the full-text publications of each study.
Key Methodological Components:
-
Study Design: Most were multicenter, randomized, double-blind, controlled trials.[1][2] Some were prospective observational studies.[4]
-
Patient Population: Inclusion criteria typically involved patients with febrile illness and a positive rapid influenza antigen test, with symptom onset within a specified timeframe (e.g., 36 or 48 hours).[1][4] Patients with certain underlying medical conditions were included in specific trials.[2]
-
Randomization and Blinding: Patients were randomly assigned to treatment groups. In double-blind studies, both patients and investigators were unaware of the treatment allocation.[1][2]
-
Interventions:
-
This compound: Administered as a single inhalation, typically 20 mg or 40 mg.[1][4]
-
Oseltamivir: Administered orally, typically 75 mg twice daily for 5 days for adults, with pediatric dosing based on body weight.[1]
-
Peramivir: Administered as a single intravenous infusion, typically 300 mg.[3]
-
Zanamivir: Administered via inhalation, typically 10 mg twice daily for 5 days.[4]
-
-
Efficacy Assessments:
-
Time to Illness Alleviation: Defined as the time from the start of treatment until all major influenza symptoms (such as fever, headache, muscle aches, cough, and sore throat) were rated as mild or absent. Patients often recorded their symptoms daily in a diary.[1]
-
Time to Defervescence: The time until body temperature returned to and remained normal.[3]
-
Viral Shedding: Nasal or throat swabs were collected at specified intervals to determine the presence and titer of the influenza virus.[1]
-
-
Safety Assessments: All adverse events were recorded throughout the study period.
-
Statistical Analysis: Non-inferiority margins were pre-specified in some trials to compare the efficacy of this compound to the active comparator.[1] Survival analysis methods, such as the Kaplan-Meier method, were used to analyze time-to-event data.[1]
References
- 1. Long-acting neuraminidase inhibitor this compound octanoate (CS-8958) versus oseltamivir as treatment for children with influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized double-blind controlled study of this compound compared with oseltamivir for the treatment of influenza in patients with chronic respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of this compound and peramivir in patients with seasonal influenza: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the clinical effectiveness of zanamivir and this compound octanoate for children with influenza A(H3N2) and B in the 2011–2012 season - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Validating the Long-Acting Therapeutic Window of Laninamivir: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-acting neuraminidase inhibitor, Laninamivir, with other commercially available alternatives. Supported by experimental data, this document delves into the validation of this compound's extended therapeutic window, offering insights into its efficacy even when treatment is delayed.
This compound is a potent neuraminidase (NA) inhibitor administered as a single inhaled dose of its prodrug, this compound octanoate.[1][2] Its unique long-acting property is attributed to its prolonged retention in the respiratory tract, the primary site of influenza virus replication.[2][3] This sustained local concentration allows for a single administration to be effective for the entire course of treatment, a significant advantage over other neuraminidase inhibitors like oseltamivir and zanamivir, which typically require twice-daily administration for five days.[2][3]
Comparative Efficacy of Neuraminidase Inhibitors
The in vitro efficacy of neuraminidase inhibitors is commonly determined by their half-maximal inhibitory concentration (IC50) against various influenza virus strains. The following table summarizes the IC50 values for this compound and its counterparts.
| Drug | Influenza A (H1N1) | Influenza A (H3N2) | Influenza B | Oseltamivir-Resistant (H275Y) |
| This compound | 0.52-1.2 nM | 0.93-2.1 nM | 2.9-6.5 nM | 0.61-1.5 nM |
| Oseltamivir | 0.46-1.3 nM | 0.23-0.98 nM | 2.2-8.7 nM | 190-600 nM |
| Zanamivir | 0.33-1.1 nM | 0.64-1.8 nM | 1.3-4.2 nM | 0.45-1.3 nM |
| Peramivir | 0.15-0.8 nM | 0.12-0.6 nM | 0.3-1.5 nM | 0.2-0.9 nM |
Note: IC50 values can vary depending on the specific virus strain and assay conditions.
Validating the Therapeutic Window: In Vivo Evidence
The therapeutic window of an antiviral drug is a critical factor in its clinical utility, as treatment is often initiated after the onset of symptoms. A key study by Kariya et al. (2019) investigated the efficacy of a single dose of this compound octanoate compared to multiple doses of oseltamivir when treatment was initiated at an early (1 day post-infection) and an advanced (3 days post-infection) stage of lethal influenza virus infection in mice.
Efficacy with Early Treatment Initiation (1 Day Post-Infection)
| Treatment Group | Dose | Survival Rate (%) | Mean Day of Death |
| This compound | 0.69 mg/kg (single dose) | 100% | - |
| Oseltamivir | 3.94 mg/kg (twice daily for 5 days) | 83.3% | 9.0 |
| Vehicle Control | - | 0% | 7.8 |
Efficacy with Delayed Treatment Initiation (3 Days Post-Infection)
| Treatment Group | Dose | Survival Rate (%) | Mean Day of Death |
| This compound | 0.69 mg/kg (single dose) | 66.7% | 10.5 |
| Oseltamivir | 3.94 mg/kg (twice daily for 5 days) | 16.7% | 8.8 |
| Vehicle Control | - | 0% | 7.8 |
The results demonstrate that even when treatment was delayed until 3 days post-infection, a single dose of this compound significantly improved survival rates compared to repeated doses of oseltamivir.
Viral Titer Reduction with Delayed Treatment (3 Days Post-Infection)
| Treatment Group | Dose | Lung Viral Titer (log10 PFU/mL) at 6 dpi |
| This compound | 0.69 mg/kg (single dose) | 3.5 |
| Oseltamivir | 3.94 mg/kg (twice daily for 5 days) | 5.8 |
| Vehicle Control | - | 7.2 |
A single administration of this compound resulted in a significantly greater reduction in lung viral titers compared to a 5-day course of oseltamivir when treatment was initiated at an advanced stage of infection.
Experimental Protocols
In Vivo Mouse Model of Lethal Influenza Infection
1. Virus and Animals: Female BALB/c mice (6-8 weeks old) are used. A mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1)) is used for infection. The 50% lethal dose (LD50) is determined beforehand.
2. Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 10x LD50) of the influenza virus in a volume of 50 µL.
3. Antiviral Treatment:
-
This compound octanoate: Administered as a single intranasal dose at the specified time point post-infection (e.g., 1 or 3 days).
-
Oseltamivir phosphate: Administered orally twice daily for 5 consecutive days, starting at the specified time point post-infection.
-
A control group receives a vehicle (e.g., saline) following the same schedule.
4. Monitoring and Endpoints:
-
Survival: Mice are monitored daily for 14-21 days, and survival rates are recorded.
-
Body Weight: Body weight is measured daily as an indicator of morbidity.
-
Viral Load Determination: At predetermined time points (e.g., 6 days post-infection), a subset of mice from each group is euthanized, and lung tissues are collected. Lungs are homogenized, and viral titers are determined using a plaque assay on Madin-Darby Canine Kidney (MDCK) cells.
Neuraminidase Inhibition Assay (Fluorescence-based)
1. Reagents and Materials:
-
Neuraminidase inhibitors (this compound, Oseltamivir carboxylate, Zanamivir, Peramivir)
-
Influenza virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well plates
-
Fluorometer
2. Procedure:
-
Serial dilutions of the neuraminidase inhibitors are prepared.
-
The influenza virus is diluted to a concentration that gives a linear reaction rate.
-
The diluted virus is pre-incubated with the neuraminidase inhibitors for a specified time (e.g., 30 minutes) at room temperature.
-
The MUNANA substrate is added to initiate the enzymatic reaction, and the plate is incubated (e.g., 60 minutes at 37°C).
-
The reaction is terminated by adding the stop solution.
-
The fluorescence of the product (4-methylumbelliferone) is measured using a fluorometer (excitation ~365 nm, emission ~450 nm).
3. Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the neuraminidase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Science
Caption: Mechanism of action of neuraminidase inhibitors in the influenza virus life cycle.
Caption: Experimental workflow for in vivo validation of the therapeutic window.
Caption: Pharmacokinetic basis for this compound's long-acting therapeutic effect.
References
- 1. Efficacy of a single intravenous administration of this compound (an active metabolite of this compound octanoate) in an influenza virus infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Acting Neuraminidase Inhibitor this compound Octanoate (CS-8958) versus Oseltamivir as Treatment for Children with Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a dry powder delivery system for this compound in a ferret model of influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profiles of Laninamivir with Other Approved Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Laninamivir with other approved neuraminidase inhibitors (NAIs), namely Oseltamivir, Zanamivir, and Peramivir. The information is supported by experimental data from neuraminidase inhibition assays, offering insights into the effectiveness of these antivirals against various influenza virus strains, including those with resistance-conferring mutations.
Comparative Analysis of Neuraminidase Inhibitor Susceptibility
The emergence of influenza virus variants with reduced susceptibility to NAIs poses a significant challenge to antiviral therapy. Understanding the cross-resistance patterns among different NAIs is crucial for effective clinical management and the development of new antiviral agents. This compound, a long-acting NAI, has demonstrated a resistance profile that, in many aspects, aligns with that of Zanamivir, another potent NAI.
Key Resistance-Associated Amino Acid Substitutions
Several amino acid substitutions in the neuraminidase (NA) protein have been identified to confer resistance to one or more NAIs. These mutations can alter the binding affinity of the inhibitors to the enzyme's active site. Some of the most clinically relevant mutations include:
-
H275Y (N1 numbering): This is a well-known mutation that confers high-level resistance to Oseltamivir in influenza A(H1N1) viruses.[1] However, viruses carrying this mutation generally remain susceptible to this compound and Zanamivir.[1] Peramivir's efficacy against H275Y variants can be reduced.[2]
-
E119V/G/D/A (N2 numbering): Substitutions at the E119 residue can lead to varying levels of resistance to the different NAIs. For instance, the E119V mutation in A(H3N2) viruses can cause resistance to Oseltamivir while retaining susceptibility to Zanamivir.[1] The E119G mutation has been shown to reduce susceptibility to this compound.[3]
-
R292K (N2 numbering): This mutation is known to confer cross-resistance to multiple NAIs, including Oseltamivir and Peramivir, and can reduce the effectiveness of Zanamivir and this compound.[3]
-
D197E (B numbering): This mutation in influenza B viruses has been shown to confer resistance to this compound.
Quantitative Analysis of Antiviral Susceptibility
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound, Oseltamivir, Zanamivir, and Peramivir against wild-type and various mutant influenza virus strains, as determined by fluorescence-based neuraminidase inhibition assays.
Table 1: Comparative IC50 Values (nM) of Neuraminidase Inhibitors Against Wild-Type Influenza Viruses
| Virus Subtype | This compound (nM) | Oseltamivir (nM) | Zanamivir (nM) | Peramivir (nM) |
| A(H1N1)pdm09 | 0.27 ± 0.05[2] | 1.2 - 1.54[1] | 0.76 - 0.92[1] | ~0.13 (median)[2] |
| A(H3N2) | 0.62 ± 0.05[2] | 0.5 - 0.67[1][4] | 1.82 - 2.28[1][4] | ~0.18 (median)[2] |
| Influenza B | 3.26 ± 0.26[2] | 8.8 - 13[1][4] | 2.28 - 4.19[1][4] | 0.74 ± 0.33[2] |
Note: Values are presented as mean ± standard deviation or as a range compiled from multiple sources. Assay conditions and virus isolates may vary between studies.
Table 2: Fold-Increase in IC50 Values for Neuraminidase Inhibitors Against Resistant Influenza Virus Strains
| NA Mutation | Virus Subtype | This compound (Fold Increase) | Oseltamivir (Fold Increase) | Zanamivir (Fold Increase) | Peramivir (Fold Increase) |
| H275Y | A(H1N1) | Normal Inhibition | >100 (Highly Reduced)[5] | Normal Inhibition[5] | 438 (Highly Reduced)[6] |
| E119V | A(H3N2) | Normal Inhibition | >100 (Highly Reduced)[5] | Normal Inhibition[5] | - |
| E119G | A(H5N1) | Reduced Inhibition | Reduced Inhibition | Highly Reduced Inhibition[5] | - |
| R292K | A(H3N2) | Reduced Inhibition | >9,000 (Highly Reduced)[1] | 4-25 (Reduced)[1] | Highly Reduced Inhibition |
| Q136K | A(H1N1) | - | No Effect | ~300 (Highly Reduced)[7] | ~70 (Reduced)[7] |
Note: "Normal Inhibition," "Reduced Inhibition," and "Highly Reduced Inhibition" are qualitative interpretations based on fold-change thresholds that can vary slightly between reporting standards.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro neuraminidase inhibition assays. The following is a detailed methodology for a typical fluorescence-based assay.
Fluorescence-Based Neuraminidase Inhibition Assay Protocol
This protocol is adapted from established methods for determining the susceptibility of influenza viruses to neuraminidase inhibitors.[8][9][10]
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., MES buffer) at the optimal pH for the neuraminidase enzyme activity (typically pH 6.5).
-
Neuraminidase Inhibitors: Prepare stock solutions of this compound, Oseltamivir carboxylate (the active metabolite of Oseltamivir), Zanamivir, and Peramivir in the assay buffer. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Fluorogenic Substrate: Prepare a working solution of a fluorogenic neuraminidase substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Stop Solution: Prepare a solution to terminate the enzymatic reaction (e.g., a high pH buffer like glycine-ethanol).
2. Assay Procedure:
-
Virus Titration: Determine the optimal concentration of the virus stock that yields a linear enzymatic reaction rate over the incubation period.
-
Inhibitor and Virus Incubation: In a 96-well microplate, add a standardized amount of the influenza virus to wells containing the serially diluted neuraminidase inhibitors. Include control wells with virus but no inhibitor (100% activity) and wells with buffer only (background). Incubate the plate to allow the inhibitors to bind to the viral neuraminidase.
-
Substrate Addition and Incubation: Add the MUNANA substrate to all wells to initiate the enzymatic reaction. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution to all wells.
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm for the product of MUNANA cleavage, 4-methylumbelliferone).[11]
3. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control wells with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, by fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the fluorescence-based neuraminidase inhibition assay.
Caption: Workflow of a fluorescence-based neuraminidase inhibition assay.
Signaling Pathway of Neuraminidase Inhibition
The neuraminidase inhibitors function by mimicking the natural substrate of the viral neuraminidase, sialic acid. By competitively binding to the active site of the enzyme, they prevent the cleavage of sialic acid residues from the host cell surface and newly formed virions. This action inhibits the release of progeny viruses from infected cells, thereby limiting the spread of the infection.
Caption: Mechanism of action of neuraminidase inhibitors.
References
- 1. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peramivir and this compound susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuraminidase Mutations Conferring Resistance to Oseltamivir in Influenza A(H7N9) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance profiles for the investigational neuraminidase inhibitor AV5080 in influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content.abcam.com [content.abcam.com]
Prophylactic Efficacy of Laninamivir in Preclinical Models: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the prophylactic efficacy of Laninamivir, a long-acting neuraminidase inhibitor, in preclinical models of influenza infection. By summarizing key experimental data and methodologies from pivotal studies, this document offers an objective comparison of this compound's performance against other established neuraminidase inhibitors, such as oseltamivir and zanamivir.
Comparative Efficacy of Prophylactic this compound
This compound, administered as its prodrug this compound octanoate (CS-8958), has demonstrated potent and long-lasting prophylactic efficacy in various preclinical models. A single intranasal administration of CS-8958 has been shown to be superior to repeated administrations of other neuraminidase inhibitors, even when administered up to seven days prior to viral challenge[1][2]. This prolonged protective effect is a key differentiator for this compound in the landscape of influenza antivirals.
Key Findings from Preclinical Studies:
-
Sustained Prophylactic Activity: A single dose of CS-8958 has shown significant prophylactic efficacy in mouse models of influenza A and B virus infection when administered as early as seven days before infection[1][3].
-
Superiority over Comparators: In mouse models, a single prophylactic dose of CS-8958 demonstrated superior efficacy in terms of survival rates and reduction of viral titers compared to repeated doses of zanamivir or oseltamivir[1].
-
Efficacy Against Resistant Strains: this compound has shown potent inhibitory activity against a wide range of influenza A and B viruses, including oseltamivir-resistant strains[1][2].
The following tables summarize the quantitative data from key preclinical studies, highlighting the prophylactic efficacy of this compound in comparison to other neuraminidase inhibitors.
Data Presentation
Table 1: Prophylactic Efficacy of a Single Dose of this compound Octanoate (CS-8958) vs. Zanamivir in a Mouse Model of Influenza A (H1N1) Infection
| Treatment Group | Dose (mg/kg) | Administration Time Pre-Infection | Survival Rate (%) | Mean Day of Death |
| CS-8958 | 0.23 | 7 days | 90 | 18.0 |
| 0.076 | 7 days | 60 | 14.8 | |
| Zanamivir | 3.3 | 7 days | 50 | 13.5 |
| 1.1 | 7 days | 20 | 11.2 | |
| Placebo | - | - | 0 | 9.5 |
Data extracted from Kubo et al., 2010. The study utilized a lethal challenge model in mice.
Table 2: Prophylactic Efficacy of a Single Dose of this compound Octanoate (CS-8958) vs. Zanamivir in a Mouse Model of Influenza B Infection
| Treatment Group | Dose (mg/kg) | Administration Time Pre-Infection | Survival Rate (%) |
| CS-8958 | 0.71 | 7 days | 100 |
| 0.23 | 7 days | 100 | |
| 0.076 | 7 days | 45 | |
| Zanamivir | 9.6 | 7 days | 100 |
| 3.3 | 7 days | 91 | |
| 1.1 | 7 days | 64 | |
| Placebo | - | - | 9 |
Data extracted from Kubo et al., 2010. The study highlights the potent prophylactic activity of a single dose of CS-8958 against influenza B virus.
Experimental Protocols
The following section details the methodologies employed in the key cited preclinical studies to evaluate the prophylactic efficacy of this compound.
Study Design from Kubo et al., 2010
-
Animal Model: Female BALB/c mice, 5 weeks old.
-
Virus Strains:
-
Influenza A/PR/8/34 (H1N1)
-
Influenza B/Hong Kong/5/72
-
-
Drug Administration:
-
This compound octanoate (CS-8958) and zanamivir were administered intranasally as a single dose at various time points (1, 4, and 7 days) prior to infection.
-
-
Infection: Mice were anesthetized and intranasally inoculated with a lethal dose of the respective influenza virus.
-
Efficacy Endpoints:
-
Survival: Mice were monitored daily for 21 days post-infection to record survival rates.
-
Viral Titers: Lungs were collected from a separate group of mice at specified time points post-infection to determine viral titers by plaque assay.
-
-
Statistical Analysis: Survival curves were analyzed using the log-rank test.
Mandatory Visualization
The following diagram illustrates the general workflow of a preclinical study evaluating the prophylactic efficacy of an antiviral agent.
Caption: Experimental workflow for preclinical prophylactic efficacy studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound and its prodrug, CS-8958: long-acting neuraminidase inhibitors for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prodrug CS-8958, a long-acting neuraminidase inhibitor, shows superior anti-influenza virus activity after a single administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Laninamivir: A Comparative Analysis of Efficacy Across Influenza Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the efficacy of Laninamivir, a long-acting neuraminidase inhibitor, against various influenza virus subtypes. The information presented herein is curated from peer-reviewed studies and is intended to support research and development efforts in the field of antiviral therapeutics.
Executive Summary
This compound demonstrates potent inhibitory activity against both influenza A and B viruses, including strains resistant to other neuraminidase inhibitors like oseltamivir.[1][2] Its unique long-acting property, requiring only a single administration, offers a significant advantage in clinical practice.[3][4] This guide synthesizes in vitro and in vivo data to provide a clear comparison of this compound's performance across different influenza subtypes, supported by detailed experimental methodologies and visual representations of its mechanism and evaluation workflow.
Mechanism of Action
This compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[3][5] This enzyme is crucial for the release of newly formed virus particles from infected host cells. By binding to the active site of the NA enzyme, this compound prevents the cleavage of sialic acid residues on the cell surface, effectively trapping the progeny virions and halting the spread of infection.[3][5]
Caption: Mechanism of action of this compound in inhibiting influenza virus release.
Comparative In Vitro Efficacy
The in vitro efficacy of this compound is typically assessed by determining the concentration of the drug required to inhibit the activity of the neuraminidase enzyme (IC50) or to reduce the cytopathic effect of the virus in cell culture (EC50).
| Influenza Subtype | This compound Mean IC50 (nM) | Oseltamivir Mean IC50 (nM) | Zanamivir Mean IC50 (nM) | Reference |
| Influenza A | ||||
| A(H1N1)pdm09 | 0.27 ± 0.05 | ~0.13 | Not specified | [6] |
| A(H3N2) | 0.62 ± 0.05 | ~0.15 | Not specified | [6] |
| Influenza B | ||||
| B (lineage not specified) | 3.26 ± 0.26 | ~0.74 | Not specified | [6] |
Note: IC50 values can vary depending on the specific virus strains and the assay conditions used.
This compound has demonstrated a susceptibility profile similar to that of zanamivir and retains activity against oseltamivir-resistant strains, such as those with the H275Y mutation in N1 neuraminidase or the E119V mutation in N2 neuraminidase.[1]
In Vivo Efficacy in Animal Models
Animal models, primarily mice and ferrets, are crucial for evaluating the in vivo efficacy of antiviral agents.[7][8][9][10][11] These models allow for the assessment of parameters such as reduction in viral titers in the lungs and nasal passages, alleviation of clinical symptoms (e.g., weight loss, fever), and improvement in survival rates.
Studies in mouse models have shown that a single intranasal administration of this compound octanoate (the prodrug of this compound) effectively reduces viral replication and mortality associated with infections by various influenza A and B virus strains, including highly pathogenic avian influenza H5N1.
Clinical Efficacy
Clinical trials have demonstrated the efficacy and safety of a single inhaled dose of this compound octanoate for the treatment of seasonal influenza in both adults and children.[4][12][13][14] In a comparative study, this compound showed similar efficacy to oseltamivir in treating influenza, including infections caused by the A(H1N1)2009 pandemic strain.[15]
| Influenza Type/Subtype | Median Duration of Fever (this compound) | Median Duration of Fever (Oseltamivir) | Reference |
| A(H1N1)pdm09 | 32.0 h | Not directly compared in this study | [12] |
| A(H3N2) | 41.0 h | Not directly compared in this study | [12] |
| B | 50.0 h | Not directly compared in this study | [12] |
Another study found no statistically significant difference in the duration of fever between patients treated with zanamivir and those treated with this compound for influenza A(H3N2) and B infections.[16]
Experimental Protocols
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Virus Preparation: Influenza viruses are propagated in Madin-Darby canine kidney (MDCK) cells or embryonated chicken eggs. The viral neuraminidase is then purified or used as part of the whole virus.
-
Substrate: A fluorogenic or chemiluminescent substrate for neuraminidase, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.
-
Assay Procedure:
-
Serial dilutions of this compound are prepared.
-
The diluted drug is pre-incubated with a standardized amount of viral neuraminidase.
-
The substrate is added, and the mixture is incubated at 37°C.
-
The enzymatic reaction is stopped, and the fluorescence or luminescence is measured.
-
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces the neuraminidase activity by 50% compared to the untreated control.
Plaque Reduction Assay
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
-
Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well or 12-well plates.[17][18][19]
-
Virus Infection: Cells are infected with a known amount of influenza virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of this compound.
-
Overlay: After an adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) with the corresponding drug concentration to restrict virus spread to adjacent cells.[17]
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. Alternatively, immunostaining for a viral protein can be used.[18]
-
Data Analysis: Plaques are counted, and the EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.
Microneutralization Assay
This assay assesses the ability of an antiviral to inhibit virus replication, often measured by the reduction of cytopathic effect (CPE) or by ELISA.[20][21][22][23]
-
Cell Seeding: MDCK cells are seeded into 96-well plates to form a confluent monolayer.
-
Virus-Drug Incubation: Serial dilutions of this compound are pre-incubated with a standardized amount of influenza virus (e.g., 100 TCID50).[20]
-
Infection: The virus-drug mixture is added to the MDCK cell monolayers and incubated.
-
Incubation: The plates are incubated for several days to allow for virus replication and the development of CPE.[20]
-
Readout:
-
CPE: The wells are visually scored for the presence or absence of CPE.
-
ELISA: The cells are fixed, and an ELISA is performed to detect a viral antigen (e.g., nucleoprotein).[22]
-
-
Data Analysis: The EC50 is calculated as the drug concentration that inhibits CPE or reduces the viral antigen signal by 50%.
References
- 1. Characterization of drug-resistant influenza virus A(H1N1) and A(H3N2) variants selected in vitro with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Long-acting neuraminidase inhibitor this compound octanoate (CS-8958) versus oseltamivir as treatment for children with influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Peramivir and this compound susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models for influenza virus transmission studies: A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. mdpi.com [mdpi.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Clinical outcome of this compound octanoate hydrate for influenza in the 2013-2014 Japanese season - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Long-acting neuraminidase inhibitor this compound octanoate versus oseltamivir for treatment of influenza: A double-blind, randomized, noninferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized double-blind controlled study of this compound compared with oseltamivir for the treatment of influenza in patients with chronic respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the clinical effectiveness of zanamivir and this compound octanoate for children with influenza A(H3N2) and B in the 2011-2012 season - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influenza virus plaque assay [protocols.io]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.who.int [cdn.who.int]
- 23. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
Laninamivir Demonstrates Potent In Vivo Efficacy Against Pandemic Influenza Strains
A comprehensive analysis of in vivo studies confirms the robust activity of Laninamivir, a long-acting neuraminidase inhibitor, against pandemic influenza strains, often showing comparable or superior efficacy to other available antiviral alternatives. Marketed in Japan as Inavir®, this compound and its prodrug, this compound octanoate (CS-8958), have been extensively evaluated in various animal models, demonstrating significant reduction in viral load and improved survival rates against pandemic H1N1 and highly pathogenic avian influenza H5N1 viruses, including oseltamivir-resistant strains.
This compound distinguishes itself through its prolonged retention in the respiratory tract, allowing for a single-dose administration regimen that offers a significant compliance advantage over other neuraminidase inhibitors requiring twice-daily doses for several days.[1][2] This long-acting profile has been a key focus of in vivo validation studies, which have consistently highlighted its potent antiviral effects.
Comparative Efficacy Against Pandemic Influenza A (H1N1)pdm09
In vivo studies using mouse models of influenza A (H1N1)pdm09 infection have shown that a single intranasal administration of this compound octanoate leads to a superior reduction in lung viral titers compared to repeated administrations of Oseltamivir.[3] Clinical trials in children infected with the 2009 pandemic H1N1 virus also demonstrated that this compound octanoate significantly shortened the duration of fever compared to Oseltamivir.[4]
| Drug | Dosage | Pandemic Strain | Animal Model | Key Findings | Reference |
| This compound octanoate | Single intranasal administration | A(H1N1)pdm09 | Mouse | Superior reduction of virus load in lungs compared to controls.[3] | Kudo et al. |
| This compound octanoate | Single inhalation (20mg or 40mg) | A(H1N1)pdm09 (Oseltamivir-resistant) | Human (Children) | Markedly reduced median time to illness alleviation compared to Oseltamivir.[5] | Sugaya et al. |
| This compound octanoate | Single inhalation (40mg) | Seasonal Influenza (including H1N1) | Human (Adults) | Non-inferior to Oseltamivir in time to illness alleviation.[6] | Kashiwagi et al. |
| This compound | Single intravenous administration (30mg/kg) | A/PR/8/34 (H1N1) | Mouse | Significantly prolonged survival at a comparable level to Peramivir.[7] | Yamashita et al. |
Activity Against Highly Pathogenic Avian Influenza (H5N1)
The efficacy of this compound extends to highly pathogenic avian influenza strains. Both in vitro and in vivo studies have demonstrated its effectiveness against H5N1, a strain of significant pandemic concern.[1] this compound has shown potent inhibitory activity against H5N1 neuraminidase and has demonstrated protective effects in animal models of H5N1 infection.[2]
| Drug | Dosage | Pandemic Strain | Animal Model | Key Findings | Reference |
| This compound octanoate | Single intranasal administration | Avian Influenza (H5N1) | Mouse | Showed superior anti-influenza virus activity after a single administration.[8] | Kubo et al. |
| This compound | Not specified | Highly Pathogenic Avian Influenza (H5N1) | In vitro and Animal models | Effective against H5N1.[1] | Ikematsu et al. |
Efficacy Against Oseltamivir-Resistant Strains
A critical advantage of this compound is its demonstrated activity against influenza strains that have developed resistance to Oseltamivir, a first-line neuraminidase inhibitor. Several studies have confirmed that this compound is effective against H1N1 viruses carrying the H274Y mutation, which confers resistance to Oseltamivir.[8][9] This makes this compound a crucial therapeutic option in the context of rising antiviral resistance.
| Drug | Dosage | Resistant Strain | Animal Model | Key Findings | Reference |
| This compound octanoate | Single administration | Oseltamivir-resistant H1N1 (H274Y) | Mouse | Significantly reduced viral titers.[8] | Kubo et al. |
| This compound octanoate | Single inhalation | Oseltamivir-resistant H1N1 | Human (Adults) | Effective for the treatment of seasonal influenza caused by oseltamivir-resistant virus.[6] | Kashiwagi et al. |
| This compound | Not specified | Oseltamivir-resistant A(H5N1) and A(H1N1) | In vitro | Active against oseltamivir-resistant variants.[10] | Le et al. |
Experimental Protocols
The in vivo validation of this compound's efficacy has been established through standardized and rigorous experimental protocols. Below are representative methodologies employed in these studies.
Mouse Model of Influenza Infection
-
Animals: Specific pathogen-free female BALB/c mice, typically 4-6 weeks old, are commonly used.
-
Virus Inoculation: Mice are anesthetized and intranasally inoculated with a non-lethal or lethal dose of the pandemic influenza virus strain being studied.
-
Drug Administration: this compound octanoate is administered as a single intranasal dose, typically at varying concentrations, shortly before or after viral inoculation. Comparative drugs like Oseltamivir are often administered orally twice daily for five days.
-
Efficacy Assessment:
-
Viral Titer Reduction: Lungs are harvested at specific time points post-infection, and viral titers are determined using plaque assays or TCID50 (50% tissue culture infective dose) assays in Madin-Darby canine kidney (MDCK) cells.
-
Survival Rate: In lethal infection models, the survival of the mice is monitored daily for a period of 14 to 21 days.
-
Body Weight Changes: Changes in body weight are monitored as an indicator of morbidity.
-
Ferret Model of Influenza Infection
Ferrets are also utilized as they are considered a good model for human influenza infection due to similar clinical signs and virus tropism. The experimental protocol is broadly similar to the mouse model, with adjustments for the larger animal size in terms of virus dosage and drug administration.
Mechanism of Action and Experimental Workflow
This compound, like other neuraminidase inhibitors, targets the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.
Mechanism of Neuraminidase Inhibition by this compound.
The following diagram outlines a typical workflow for the in vivo validation of antiviral candidates like this compound.
Workflow for In Vivo Validation of this compound.
References
- 1. This compound octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its prodrug, CS-8958: long-acting neuraminidase inhibitors for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro and in vivo effects of a long-acting anti-influenza agent CS-8958 (this compound octanoate, Inavir) against pandemic (H1N1) 2009 influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Long-acting neuraminidase inhibitor this compound octanoate (CS-8958) versus oseltamivir as treatment for children with influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy of a single intravenous administration of this compound (an active metabolite of this compound octanoate) in an influenza virus infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prodrug CS-8958, a long-acting neuraminidase inhibitor, shows superior anti-influenza virus activity after a single administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Drug-Resistant Influenza Virus A(H1N1) and A(H3N2) Variants Selected In Vitro with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Characterization of Novel Neuraminidase Substitutions in Influenza A(H1N1)pdm09 Virus Identified Using this compound-Mediated In Vitro Selection - PMC [pmc.ncbi.nlm.nih.gov]
Laninamivir and Zanamivir: A Structural and Quantitative Comparison of Neuraminidase Binding
A detailed guide for researchers, scientists, and drug development professionals on the comparative binding of two key neuraminidase inhibitors, laninamivir and zanamivir, to their viral target. This guide synthesizes structural data, quantitative binding affinities, and detailed experimental methodologies to provide a comprehensive overview for advancing antiviral drug discovery.
The influenza virus neuraminidase (NA) is a critical enzyme for viral replication, facilitating the release of newly formed virions from infected host cells.[1] Its highly conserved active site makes it a prime target for antiviral drugs.[1] Among the class of neuraminidase inhibitors, zanamivir and this compound are notable for their efficacy. Both are transition-state analogs of sialic acid, the natural substrate for neuraminidase, and function by competitively inhibiting the enzyme's active site.[1][2] This guide provides an in-depth comparison of the structural and quantitative aspects of this compound and zanamivir binding to neuraminidase, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and zanamivir are commonly quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce neuraminidase activity by 50%. A lower IC50 value indicates a higher binding affinity and more potent inhibition.[3] The following table summarizes the IC50 values for both inhibitors against various influenza A and B virus neuraminidase subtypes.
| Neuraminidase Subtype | This compound IC50 (nM) | Zanamivir IC50 (nM) | Virus Strain/Reference |
| N5 (Group 1) | 0.90 | 0.59 | p57N2[4] |
| p09N1 (Atypical Group 1) | 1.83 | 1.11 | p09N1[4] |
| p57N2 (Group 2) | 3.12 | 1.36 | p57N2[4] |
| A(H3N2) | Mean: 0.53 ± 0.10 | Mean: 0.53 ± 0.10 | A(H3N2) viruses[5][6] |
Data compiled from multiple studies to illustrate the comparative inhibitory potency.
The data indicates that while both inhibitors are highly potent, zanamivir generally exhibits slightly lower IC50 values across the tested neuraminidase subtypes, suggesting a marginally higher binding affinity in these specific assays.[4] However, both compounds are effective in the sub-nanomolar to low nanomolar range, highlighting their clinical efficacy.[4][5]
Structural Basis of Inhibition: A Comparative Analysis
The binding modes of both this compound and zanamivir to the neuraminidase active site are highly similar to that of the transition-state analogue, Neu5Ac2en.[4] Both inhibitors occupy the highly conserved active site pocket of the enzyme.[1]
Zanamivir's Interaction with Neuraminidase:
Zanamivir's binding is characterized by a network of hydrogen bonds and salt bridges with key amino acid residues within the active site.[1]
-
The 4-guanidino group , a key feature of zanamivir, forms favorable interactions with the side chains of glutamic acid 119 (E119) and glutamic acid 227 (E227).[1]
-
The carboxylate group interacts with a triad of conserved arginine residues: R118, R292, and R371.[1]
-
The glycerol side chain forms hydrogen bonds with glutamic acid 276 (E276).[1]
-
The acetamido group interacts with arginine 152 (R152).[1]
This compound's Interaction and Key Differences:
This compound shares the core structure of zanamivir, including the crucial 4-guanidino group, and thus engages in many of the same interactions within the active site.[4] The primary structural difference is the presence of a 7-methoxy group in this compound.[4]
While the overall binding mode is very similar to zanamivir, this additional hydrophobic 7-methoxy group does introduce some minor differences in the inhibitor-neuraminidase interactions.[4] This group is oriented towards the hydrophobic side chain of isoleucine 222 (Ile222).[4] Although the interaction is relatively distant (over 5 Å), it is a distinguishing feature of this compound's binding.[4] The accessibility of the bulky 4-guanidino group of both inhibitors deep within the 150-loop of the active site is a critical factor for their effectiveness, particularly against group 1 neuraminidases which possess a 150-cavity.[4][7]
Caption: Comparative binding modes of this compound and Zanamivir in the neuraminidase active site.
Experimental Protocols
The determination of inhibitory potency and the structural basis of binding relies on robust and reproducible experimental methodologies.
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay is widely used to determine the IC50 values of neuraminidase inhibitors.[3][8]
Principle: The neuraminidase enzyme cleaves the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing the fluorescent product 4-methylumbelliferone (4-MU).[9][10] The fluorescence intensity is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in fluorescence.[3]
Reagent Preparation:
-
Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer with 4 mM calcium chloride (CaCl2), adjusted to pH 6.5.[4][8]
-
Substrate Solution: A 166 µM solution of MUNANA in the assay buffer.[4]
-
Inhibitor Dilutions: A series of concentrations of this compound and zanamivir are prepared in the assay buffer.
Assay Procedure:
-
10 µL of purified, recombinant neuraminidase (at a concentration of 10 nM) is mixed with 10 µL of the various inhibitor dilutions in a 96-well plate.[4]
-
The mixture is incubated for 30 minutes at room temperature to allow for inhibitor binding.[4][11]
-
Following incubation, 30 µL of the 166 µM MUNANA substrate is added to each well to initiate the enzymatic reaction.[4]
-
The plate is incubated for a defined period (e.g., 60 minutes) at 37°C.
-
The reaction is stopped by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).[8]
-
The fluorescence of the released 4-MU is measured using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[12]
-
The IC50 values are calculated by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural and Functional Analysis of this compound and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Laninamivir for Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Laninamivir, a neuraminidase inhibitor used in influenza research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling solid forms in small quantities. Use a fume hood for handling powders or creating solutions. | To prevent inhalation of fine particles. |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and associated waste must be conducted in accordance with federal, state, and local regulations. The primary method for the disposal of pharmaceutical waste is typically incineration by a licensed hazardous waste management company.
1. Segregation of this compound Waste
Proper segregation at the point of generation is the first critical step in safe disposal.
-
Solid this compound Waste:
-
Includes expired or unused pure compound, contaminated weigh boats, and pipette tips.
-
Place directly into a designated, clearly labeled, leak-proof hazardous waste container. The container should be compatible with chemical waste.
-
-
Liquid this compound Waste:
-
Includes solutions containing this compound.
-
Collect in a sealed, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the approximate concentration.
-
-
Contaminated Laboratory Materials:
-
Includes items such as gloves, bench paper, and empty vials that have come into contact with this compound.
-
These should be placed in a designated hazardous waste container.
-
2. Waste Container Management
-
All hazardous waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Do not overfill containers.
3. Disposal of Empty Containers
-
Empty this compound vials and packaging should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected as hazardous liquid waste.
-
After rinsing, deface or remove all labels to prevent misuse.
-
Dispose of the rinsed, de-labeled containers in the regular laboratory trash, unless institutional policy dictates otherwise.
4. Spill Management
In the event of a this compound spill:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbed material and spilled compound using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse. Collect all cleaning materials as hazardous waste.
Experimental Protocols for Waste Handling
General Decontamination Procedure for Non-Disposables:
-
Objective: To decontaminate laboratory equipment (e.g., glassware, magnetic stir bars) that has been in contact with this compound.
-
Materials:
-
Appropriate PPE
-
Detergent solution
-
Deionized water
-
Suitable solvent (e.g., ethanol, if compatible with the equipment)
-
Hazardous waste container for liquid waste
-
-
Methodology:
-
Rinse the equipment with a suitable solvent to remove the bulk of the this compound residue. Collect this rinsate as hazardous liquid waste.
-
Wash the equipment thoroughly with a laboratory detergent solution.
-
Rinse multiple times with deionized water.
-
Allow the equipment to air dry completely before reuse.
-
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the segregation and disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a guide and is based on general principles of laboratory safety and pharmaceutical waste management. It is not a substitute for institutional policies and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable laws and regulations.
Personal protective equipment for handling Laninamivir
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Laninamivir is paramount. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and maintain a safe research environment.[1] This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, the use of appropriate personal protective equipment is a critical first line of defense. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Wear protective gloves. The specific glove material should be chosen based on the solvent used to prepare solutions of this compound. | Prevents direct skin contact with the compound. |
| Body Protection | A standard laboratory coat should be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. If dust or aerosols may be generated, or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn. | Prevents inhalation of the compound, particularly if it is in a powdered form or aerosolized. |
Operational Procedures for Handling this compound
Adherence to a systematic workflow ensures minimal risk of contamination and exposure. The following diagram illustrates the procedural steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Unused this compound and Contaminated Materials: Since this compound is not classified as a hazardous substance, it can typically be disposed of as non-hazardous chemical waste.[1] However, it is imperative to follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Contaminated PPE: Disposable gloves, masks, and other contaminated items should be collected in a designated waste container and disposed of according to institutional protocols for laboratory waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
